molecular formula C10H14BrNO2Si B1320016 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester CAS No. 848243-28-7

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Cat. No.: B1320016
CAS No.: 848243-28-7
M. Wt: 288.21 g/mol
InChI Key: KKTZOVPBJCUUMP-UHFFFAOYSA-N
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Description

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is a useful research compound. Its molecular formula is C10H14BrNO2Si and its molecular weight is 288.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-bromo-3-trimethylsilylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2Si/c1-14-10(13)7-5-6-12-9(11)8(7)15(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZOVPBJCUUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592085
Record name Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate
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Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848243-28-7
Record name Methyl 2-bromo-3-(trimethylsilyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. The described methodology leverages the principles of Directed ortho-Metalation (DoM) to achieve high regioselectivity in the introduction of substituents onto the pyridine ring.

Introduction

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials. The precise control of substituent placement on the pyridine ring is a critical aspect of designing molecules with desired biological activities and physical properties. This compound is a versatile building block, incorporating a bromine atom, a trimethylsilyl group, and a methyl ester, which offer multiple points for further chemical modification. This guide details a strategic, multi-step synthesis designed for efficiency and selectivity.

Strategic Synthesis Pathway

The synthesis of the target molecule is strategically designed to address the challenge of regioselective functionalization of the pyridine ring. A Directed ortho-Metalation (DoM) approach is employed, where a pre-existing substituent directs the deprotonation and subsequent functionalization to an adjacent position. In this pathway, a bromine atom at the 2-position of the pyridine ring serves as the directing group for the introduction of the trimethylsilyl moiety at the 3-position. To avoid potential side reactions with the ester group under the strongly basic conditions of the metalation step, the carboxylic acid functionality is introduced and esterified in the final stages of the synthesis.

The overall synthetic workflow can be visualized as follows:

Synthesis_Pathway Start 2-Bromo-4-methylpyridine Intermediate1 3-Lithio-2-bromo-4-methylpyridine Start->Intermediate1 LDA, THF -78 °C Intermediate2 2-Bromo-4-methyl-3-(trimethylsilyl)pyridine Intermediate1->Intermediate2 TMSCl Intermediate3 2-Bromo-3-(trimethylsilyl)isonicotinic acid Intermediate2->Intermediate3 KMnO4 or other oxidant FinalProduct 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Intermediate3->FinalProduct MeOH, H2SO4 (cat.)

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 2-Bromo-4-methyl-3-(trimethylsilyl)pyridine

The initial phase of the synthesis focuses on the regioselective introduction of the trimethylsilyl group onto the 2-bromo-4-methylpyridine scaffold.

Step 1.1: Directed ortho-Metalation of 2-Bromo-4-methylpyridine

The key to the regioselective silylation is the Directed ortho-Metalation (DoM) of 2-bromo-4-methylpyridine. The bromine atom at the C-2 position acts as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong, non-nucleophilic base.[1] Lithium diisopropylamide (LDA) is the base of choice for this transformation, as it is highly effective in deprotonating pyridines at low temperatures, minimizing side reactions such as nucleophilic addition to the pyridine ring.[2]

The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C to ensure the stability of the lithiated intermediate. The LDA coordinates to the nitrogen of the pyridine ring, which increases the acidity of the ring protons, and the bulky nature of the diisopropyl groups favors deprotonation at the sterically accessible C-3 position, ortho to the directing bromine atom.

Step 1.2: Silylation of the Lithiated Intermediate

The resulting 3-lithio-2-bromo-4-methylpyridine is a potent nucleophile and is quenched in situ with an electrophile, in this case, chlorotrimethylsilane (TMSCl). The trimethylsilyl group is thus introduced exclusively at the 3-position of the pyridine ring.

Experimental Protocol: Synthesis of 2-Bromo-4-methyl-3-(trimethylsilyl)pyridine

  • Preparation of LDA solution: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

  • Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.

  • Slowly add the freshly prepared LDA solution dropwise to the solution of 2-bromo-4-methylpyridine. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Silylation: To the reaction mixture, add chlorotrimethylsilane (TMSCl, 1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-methyl-3-(trimethylsilyl)pyridine.

Part 2: Oxidation and Esterification

The second phase of the synthesis involves the conversion of the methyl group at the 4-position to a methyl ester.

Step 2.1: Oxidation of the 4-Methyl Group

The 4-methyl group of 2-bromo-4-methyl-3-(trimethylsilyl)pyridine is oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO4) or potassium dichromate in sulfuric acid can be employed for this transformation.[3] The reaction conditions need to be carefully controlled to achieve complete oxidation without significant degradation of the pyridine ring or cleavage of the trimethylsilyl group.

Experimental Protocol: Synthesis of 2-Bromo-3-(trimethylsilyl)isonicotinic acid

  • To a stirred solution of 2-bromo-4-methyl-3-(trimethylsilyl)pyridine (1.0 equivalent) in a mixture of pyridine and water, heat the mixture to reflux.

  • Add potassium permanganate (KMnO4, multiple equivalents) portion-wise over several hours, maintaining the reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate through a pad of celite.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-3-(trimethylsilyl)isonicotinic acid.

Step 2.2: Esterification of the Carboxylic Acid

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This can be achieved through a classic Fischer esterification, where the carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of this compound

  • Suspend 2-bromo-3-(trimethylsilyl)isonicotinic acid (1.0 equivalent) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Data Summary

CompoundStarting MaterialReagentsSolventTemperatureYield (%)
2-Bromo-4-methyl-3-(trimethylsilyl)pyridine2-Bromo-4-methylpyridine1. LDA2. TMSClTHF-78 °C~70-80
2-Bromo-3-(trimethylsilyl)isonicotinic acid2-Bromo-4-methyl-3-(trimethylsilyl)pyridineKMnO4Pyridine/WaterReflux~60-70
This compound2-Bromo-3-(trimethylsilyl)isonicotinic acidMethanol, H2SO4 (cat.)MethanolReflux>90

Yields are approximate and may vary depending on reaction scale and optimization.

Conclusion

This technical guide outlines a logical and experimentally sound pathway for the synthesis of this compound. The key to this synthesis is the highly regioselective Directed ortho-Metalation of a 2-bromopyridine derivative, which allows for the precise installation of the trimethylsilyl group. By strategically choosing the starting material and the sequence of reactions, potential side reactions are minimized, and the desired product can be obtained in good overall yield. This versatile, functionalized pyridine derivative serves as a valuable building block for further synthetic elaborations in the fields of drug discovery and materials science.

References

  • Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). Oxidative One-Pot Sequential Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines Enable an Efficient Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230–11237. [Link]

  • Tang, S., Liu, Z., Zhang, J., Li, B., & Wang, B. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts. Angewandte Chemie International Edition. [Link]

  • Chrzanowska, M., & Dąbrowska, M. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, predicted characteristics, and potential applications of the novel compound, 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. As no direct experimental data for this specific molecule is publicly available, this document synthesizes information from analogous structures—namely 2-bromo-isonicotinic acid methyl ester and aryl trimethylsilanes—to construct a scientifically grounded, predictive profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by detailing its probable synthesis, reactivity in cross-coupling reactions, and potential as a versatile building block in the development of new chemical entities.

Introduction

Substituted pyridine derivatives are a cornerstone in pharmaceutical and agrochemical research, forming the core of numerous bioactive molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a compound of significant interest due to its unique combination of reactive sites. The presence of a bromine atom, a trimethylsilyl group, and a methyl ester on the isonicotinic acid scaffold offers multiple avenues for synthetic diversification.

This guide will explore the predicted chemical landscape of this molecule, providing insights into its structure, potential synthesis, and reactivity. The dual handles for cross-coupling reactions—the bromo and trimethylsilyl groups—make it a particularly attractive intermediate for constructing complex molecular architectures.

Predicted Physicochemical and Spectroscopic Properties

The properties of the target compound have been predicted by extrapolating from the known data for 2-bromo-isonicotinic acid methyl ester and considering the contribution of the trimethylsilyl group.

Physicochemical Properties
PropertyPredicted ValueReference for Base Molecule
Molecular Formula C10H14BrNO2Si[1]
Molecular Weight 288.21 g/mol [1]
Melting Point Likely a low-melting solid or oil[2][3]
Boiling Point > 270 °C (Predicted)[2][3]
Solubility Soluble in common organic solvents (e.g., methanol, ethyl acetate, THF)[4]
Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be predicted based on the analysis of its constituent functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The trimethylsilyl group will exhibit a characteristic singlet at approximately 0.3 ppm. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region.

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon of the ester, and the carbons of the trimethylsilyl group.

  • IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C=O stretching of the ester, C-Br stretching, and Si-C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Synthesis and Reactivity

While a specific synthetic procedure for this compound has not been reported, a plausible route can be designed based on established methodologies for the synthesis of aryl trimethylsilanes.[5][6][7]

Proposed Synthesis

A likely synthetic pathway would involve the direct silylation of 2-bromo-isonicotinic acid methyl ester. This could potentially be achieved through a palladium-catalyzed reaction with a suitable silylating agent like hexamethyldisilane or via a metal-halogen exchange followed by quenching with a silicon electrophile.[6][8]

Synthetic_Pathway 2-bromo-isonicotinic_acid 2-Bromo-isonicotinic acid esterification Esterification (MeOH, H₂SO₄) 2-bromo-isonicotinic_acid->esterification 2-bromo-isonicotinic_acid_methyl_ester 2-Bromo-isonicotinic acid methyl ester esterification->2-bromo-isonicotinic_acid_methyl_ester silylation Palladium-catalyzed Silylation (e.g., with Hexamethyldisilane) 2-bromo-isonicotinic_acid_methyl_ester->silylation target_molecule 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester silylation->target_molecule

Caption: Proposed synthetic route to the target compound.

Chemical Reactivity and Potential in Cross-Coupling Reactions

The key feature of this compound is its potential as a dual-functionalized building block in cross-coupling reactions. The bromo and trimethylsilyl groups can be selectively reacted under different catalytic conditions.

  • Suzuki-Miyaura Coupling: The bromo group is expected to readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters, allowing for the introduction of various aryl or alkyl substituents at the 2-position.[9][10]

  • Hiyama Coupling: The trimethylsilyl group can act as a nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions, typically activated by a fluoride source.[11][12] This allows for the formation of a carbon-carbon bond at the 3-position.

  • Sonogashira Coupling: The bromo substituent can also undergo Sonogashira coupling with terminal alkynes to introduce alkynyl moieties.[13][14]

  • Buchwald-Hartwig Amination: The carbon-bromine bond can be a substrate for Buchwald-Hartwig amination to introduce nitrogen-based functional groups.[9]

Reactivity_Diagram cluster_reactions Potential Cross-Coupling Reactions Target This compound Br at C2 Si(CH₃)₃ at C3 Suzuki Suzuki Coupling (with R-B(OH)₂) Target:f0->Suzuki Pd catalyst Hiyama Hiyama Coupling (with R'-X) Target:f1->Hiyama Pd catalyst, F⁻ source Sonogashira Sonogashira Coupling (with R''-C≡CH) Target:f0->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination (with R'''₂NH) Target:f0->Buchwald Pd catalyst

Sources

An In-depth Technical Guide to 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester," a specialized chemical intermediate of interest in medicinal chemistry and materials science. Due to the novelty of this compound, publicly available data, including a specific CAS number, is limited. This guide addresses this gap by focusing on its well-documented precursor, 2-Bromo-isonicotinic acid methyl ester (CAS No. 26156-48-9) [1][2][3][4]. A detailed synthesis, characterization, and safety profile for this precursor is provided. Furthermore, this whitepaper presents a scientifically grounded, prospective synthesis for the target molecule, "this compound," and discusses its potential applications, thereby offering valuable insights for researchers working on the cutting edge of chemical synthesis and drug discovery.

Introduction to 2-Bromo-isonicotinic Acid Methyl Ester: A Key Precursor

2-Bromo-isonicotinic acid methyl ester is a pivotal building block in organic synthesis. Its structure, featuring a bromine atom at the 2-position and a methyl ester at the 4-position of the pyridine ring, offers two reactive sites for further chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials[2].

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-isonicotinic acid methyl ester is presented in the table below.

PropertyValueSource
CAS Number 26156-48-9[1][3][4]
Molecular Formula C₇H₆BrNO₂[3][4]
Molecular Weight 216.03 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Melting Point 35-36 °C[3][4]
Boiling Point 268.0 ± 20.0 °C (Predicted)[4]
Density 1.579 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[4]
Molecular Structure

The molecular structure of 2-Bromo-isonicotinic acid methyl ester is depicted below.

Synthesis_Workflow Figure 2: Synthesis Workflow of 2-Bromo-isonicotinic acid methyl ester Start Start: 2-bromo-4-pyridinecarboxylic acid Step1 Esterification: Methanol, H₂SO₄ (cat.), 70°C Start->Step1 Step2 Workup: Concentration, Extraction with EtOAc, Washing with NaHCO₃ Step1->Step2 Step3 Purification: Drying over Na₂SO₄, Filtration, Concentration Step2->Step3 End Product: 2-Bromo-isonicotinic acid methyl ester Step3->End

Caption: Synthesis Workflow of 2-Bromo-isonicotinic acid methyl ester.

Prospective Synthesis and Potential Utility of this compound

While a dedicated synthesis for "this compound" is not readily found in the literature, a plausible synthetic route can be devised based on established organometallic chemistry. The introduction of a trimethylsilyl group at the 3-position of the pyridine ring would significantly enhance the synthetic utility of the scaffold.

Proposed Synthetic Strategy

A potential route to synthesize the target compound involves the regioselective silylation of 2-Bromo-isonicotinic acid methyl ester. This could be achieved via a directed ortho-metalation (DoM) strategy, followed by quenching with a silicon electrophile.

Conceptual Protocol:

  • Lithiation: Treatment of 2-Bromo-isonicotinic acid methyl ester with a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The bromine atom is expected to direct the lithiation to the adjacent C3 position.

  • Silylation: Quenching the resulting organolithium intermediate with trimethylsilyl chloride (TMSCl).

  • Workup and Purification: Aqueous workup followed by chromatographic purification to isolate the desired this compound.

Prospective Synthesis Workflow

The proposed workflow for the synthesis of this compound is shown below.

Prospective_Synthesis_Workflow Figure 3: Proposed Synthesis of this compound Start Start: 2-Bromo-isonicotinic acid methyl ester Step1 Directed ortho-Metalation: LDA, THF, -78°C Start->Step1 Step2 Silylation: Trimethylsilyl chloride (TMSCl) Step1->Step2 Step3 Workup and Purification Step2->Step3 End Product: this compound Step3->End

Caption: Proposed Synthesis of the Target Compound.

Potential Applications in Drug Discovery and Materials Science

The introduction of the trimethylsilyl group would open up new avenues for the application of this pyridine scaffold:

  • Cross-Coupling Reactions: The trimethylsilyl group can act as a surrogate for a nucleophilic carbon in various cross-coupling reactions, such as the Hiyama coupling, allowing for the introduction of diverse substituents at the 3-position.

  • Fine-Tuning of Electronic Properties: The electron-donating nature of the trimethylsilyl group can modulate the electronic properties of the pyridine ring, which can be beneficial in the design of new drug candidates and organic electronic materials.

  • Steric Control: The bulky trimethylsilyl group can be used to influence the conformation of the molecule and direct subsequent reactions at other positions of the ring.

Safety and Handling

2-Bromo-isonicotinic acid methyl ester is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

Conclusion

While "this compound" remains a novel compound with limited available data, its precursor, 2-Bromo-isonicotinic acid methyl ester, is a well-characterized and synthetically accessible intermediate. This guide has provided a thorough overview of the properties, synthesis, and handling of this precursor. Furthermore, a viable synthetic strategy towards the target trimethylsilylated derivative has been proposed, highlighting its potential as a versatile building block for future research in drug discovery and materials science. The insights provided herein are intended to empower researchers to explore the chemistry of this promising class of compounds.

References

  • PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester, a specialized heterocyclic building block. While direct experimental data for this specific substituted pyridine is not extensively documented in public literature, this paper establishes its fundamental physicochemical properties through a first-principles approach. By leveraging established atomic weights and structural analogy to well-characterized precursors, we will determine its molecular weight, discuss its significance, and propose methodologies for its synthesis and characterization. This document serves as a foundational resource for researchers intending to utilize this compound in synthetic chemistry, drug discovery, and materials science, offering insights into its potential reactivity and applications.

Introduction: A Multifunctional Heterocyclic Scaffold

Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and materials science. The strategic placement of diverse functional groups on the pyridine ring allows for the fine-tuning of electronic properties, solubility, and biological interactions. 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is a prime example of a highly functionalized intermediate. Its structure incorporates four key chemical motifs:

  • A Pyridine Core: A nitrogenous heterocycle prevalent in numerous pharmaceuticals.

  • A Bromo Group (Position 2): A versatile synthetic handle, ideal for engaging in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce molecular complexity.

  • A Trimethylsilyl (TMS) Group (Position 3): This bulky, lipophilic group can serve multiple purposes. It can act as a regiochemical directing group for subsequent electrophilic aromatic substitutions, or it can be a placeholder that is later removed via protodesilylation to yield a specific substitution pattern otherwise difficult to achieve.

  • A Methyl Ester (Position 4): A stable group that can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.

The convergence of these functionalities in a single molecule makes it a high-value, albeit complex, building block for creating novel chemical entities. This guide will first establish its most fundamental property: the molecular weight.

Determination of Molecular Weight

The molecular weight (MW) of a compound is the mass of one mole of that substance. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

Molecular Formula Derivation

The systematic name "2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester" allows for the unambiguous derivation of its molecular formula.

  • Isonicotinic acid methyl ester: The base structure is a pyridine ring with a methyl carboxylate group at the 4-position. Its formula is C₇H₇NO₂.[1]

  • 2-Bromo substitution: A bromine atom replaces the hydrogen atom at the 2-position of the pyridine ring. This changes the formula to C₇H₆BrNO₂.[2][3][4]

  • 3-Trimethylsilyl substitution: A trimethylsilyl group (-Si(CH₃)₃) replaces the hydrogen atom at the 3-position. This adds one silicon, three carbon, and nine hydrogen atoms while removing one hydrogen atom.

The final molecular formula is therefore C₁₀H₁₄BrNO₂Si .

Calculation from Atomic Weights

Using the standard atomic weights of the constituent elements, the molecular weight is calculated as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH141.00814.112
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO215.99931.998
SiliconSi128.08528.085
Total 288.216

The calculated average molecular weight of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is 288.22 g/mol .

Monoisotopic Mass and Its Relevance

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the relevant value. This is calculated using the mass of the most abundant isotope of each element.

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H141.00782514.10955
Bromine⁷⁹Br178.91833778.918337
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O215.99491531.98983
Silicon²⁸Si127.97692727.976927
Total 286.997718

The theoretical monoisotopic mass is 286.9977 Da . In mass spectrometry, this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing a prominent M+2 peak at ~288.9957 Da.

Physicochemical Properties: An Analog-Based Perspective

Direct experimental data for 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is scarce. However, we can infer its likely properties by examining its closest, well-documented analog, 2-Bromo-isonicotinic acid methyl ester (CAS: 26156-48-9).[3][4][5][6]

Property2-Bromo-isonicotinic acid methyl esterPredicted Impact of 3-TMS Group
Molecular Weight 216.03 g/mol [2][3][4]Increased to 288.22 g/mol
Molecular Formula C₇H₆BrNO₂[2][3][4]C₁₀H₁₄BrNO₂Si
Melting Point 35-36 °C[3][4][5]Likely altered due to changes in crystal packing
Boiling Point 268 °C at 760 mmHg[3][4]Expected to increase due to higher molecular weight
Density ~1.6 g/cm³[3]Expected to be slightly lower due to the less dense TMS group
Solubility Soluble in methanol[4][5]Increased solubility in non-polar organic solvents (e.g., hexanes, ether)

The addition of the bulky and non-polar trimethylsilyl group is expected to significantly increase the lipophilicity (logP) of the molecule and enhance its solubility in non-polar organic solvents, while potentially decreasing its solubility in polar solvents.

Proposed Synthetic Strategy and Key Reactions

The synthesis of this molecule would require a multi-step sequence. A plausible retrosynthetic analysis suggests a pathway involving the regioselective introduction of the bromo and silyl groups.

G Target 2-Bromo-3-TMS-isonicotinic acid methyl ester Step1 Esterification Target->Step1 Intermediate1 2-Bromo-3-TMS-isonicotinic acid Step1->Intermediate1 Step2 Regioselective Silylation Intermediate1->Step2 Intermediate2 2-Bromo-isonicotinic acid Step2->Intermediate2 Step3 Halogenation (Bromination) Intermediate2->Step3 Start Isonicotinic Acid Step3->Start

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol (Hypothetical)
  • Bromination of the Starting Material: 2-Bromoisonicotinic acid can be synthesized from isonicotinic acid.[7] A common method involves converting the acid to its N-oxide, followed by treatment with a brominating agent like phosphoryl tribromide.

  • Regioselective Silylation: The introduction of the TMS group at the 3-position is the critical step. This could be achieved via directed ortho-metalation. The carboxylic acid of 2-bromoisonicotinic acid would be protected, and a strong base (e.g., LDA) would deprotonate the 3-position, facilitated by the directing effect of the bromo group. The resulting anion would then be quenched with trimethylsilyl chloride (TMSCl).

  • Esterification: The final step involves the conversion of the carboxylic acid to the methyl ester. A standard method is Fischer esterification, refluxing the acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[8]

Potential Applications in Research and Development

The unique arrangement of functional groups makes this compound a versatile tool for creating complex molecular architectures.

G cluster_start Starting Reagent cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start 2-Bromo-3-TMS-isonicotinic acid methyl ester Suzuki Suzuki Coupling (at C2-Br) Start->Suzuki Amidation Amide Coupling (at C4-Ester) Start->Amidation Desilylation Protodesilylation (at C3-SiMe3) Start->Desilylation Prod1 2-Aryl-3-TMS-Pyridine Derivatives Suzuki->Prod1 Prod2 2-Bromo-3-TMS-Pyridine Amides Amidation->Prod2 Prod3 2-Bromo-Pyridine Derivatives Desilylation->Prod3

Caption: Potential synthetic transformations and applications.

  • Cross-Coupling Reactions: The C-Br bond is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of aryl, vinyl, alkynyl, or amino groups, respectively. This is a fundamental strategy in library synthesis for drug discovery.

  • Amide Library Synthesis: After hydrolysis of the methyl ester to the carboxylic acid, a diverse library of amides can be generated through coupling with various amines. This is a common approach for exploring structure-activity relationships (SAR).

  • Sequential Functionalization: The differential reactivity of the functional groups allows for a step-wise synthetic plan. For instance, a Suzuki coupling could be performed at the bromo position, followed by hydrolysis of the ester and amide coupling, and finally, removal of the TMS group to unmask the 3-position for further chemistry.

Conclusion

2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is a compound of significant synthetic potential. Based on its molecular formula, C₁₀H₁₄BrNO₂Si , its molecular weight is calculated to be 288.22 g/mol , with a monoisotopic mass of 286.9977 Da . While it remains a specialized reagent, its structure is emblematic of modern chemical building blocks designed for modular and efficient synthesis. By understanding its fundamental properties and the reactivity of its constituent functional groups, researchers can strategically employ this molecule to accelerate the discovery and development of novel chemical entities.

References

  • PubChem. 2-Bromo-isonicotinic acid methyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl isonicotinate. National Center for Biotechnology Information. [Link]

  • NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Bromoisonicotinic acid. National Center for Biotechnology Information. [Link]

  • Chemdad. 2-BROMO-ISONICOTINIC ACID METHYL ESTER. Seven Chongqing Chemdad Co. [Link]

  • ChemWhat. 2-BROMO-ISONICOTINIC ACID METHYL ESTER CAS#: 26156-48-9. [Link]

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"2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing this privileged heterocycle.[1][2] The strategic, regiocontrolled introduction of multiple, orthogonally reactive functional groups onto the pyridine ring is a critical challenge that enables the exploration of novel chemical space. This guide focuses on methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate , a highly versatile and functionalized building block. Its IUPAC name is methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate . This document provides a comprehensive overview of its physicochemical properties, a robust synthetic strategy with detailed protocols, and an exploration of its vast potential in advanced synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. By presenting both the "how" and the "why" of its synthesis and use, this guide serves as a practical resource for researchers aiming to leverage this powerful intermediate in their discovery programs.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and functional materials, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][3] The challenge for synthetic chemists lies not in accessing simple pyridines, but in the precise and predictable installation of functional groups at specific positions. The title compound, methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate, represents a sophisticated solution to this challenge, offering three distinct points of modification:

  • A C2-Bromo Group: An ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[4][5]

  • A C3-Trimethylsilyl (TMS) Group: This sterically demanding, electronically-tuning group serves multiple purposes. It can act as a blocking or directing group, be a precursor for ipso-substitution (e.g., protodesilylation, halodesilylation), or participate directly in Hiyama-type cross-couplings.

  • A C4-Methyl Ester: A modifiable functional group that can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other derivatizations, or reduced to the primary alcohol.

The strategic arrangement of these groups provides a powerful platform for building molecular complexity in a controlled, stepwise manner, making it an invaluable intermediate for constructing novel compound libraries.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The identity and purity of methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate must be unequivocally confirmed through a combination of physical and spectroscopic methods.

Core Properties

The following table summarizes the key physical properties of the title compound, derived from its constituent parts and computational predictions.

PropertyValueSource/Method
IUPAC Name methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylateLexichem/PubChem Nomenclature
Molecular Formula C₁₀H₁₄BrNO₂SiCalculated
Molecular Weight 288.21 g/mol Calculated
CAS Number Not assigned (as of late 2025)-
Appearance Predicted: Off-white to yellow solid or oilBased on related compounds[6]
Expected Spectroscopic Signature

A self-validating protocol requires rigorous confirmation of the product's structure. The following are the expected spectroscopic characteristics:

  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to be clean and highly informative.

    • δ ~8.4-8.6 ppm (d, 1H): A doublet corresponding to the proton at the C6 position (H-6), adjacent to the pyridine nitrogen.

    • δ ~7.6-7.8 ppm (d, 1H): A doublet corresponding to the proton at the C5 position (H-5).

    • δ ~3.9 ppm (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

    • δ ~0.3 ppm (s, 9H): A characteristic, strong singlet for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~165 ppm: Carbonyl carbon of the ester.

    • δ ~150-160 ppm: Aromatic carbons C2 (attached to Br) and C6 (adjacent to N).

    • δ ~120-145 ppm: Remaining aromatic carbons (C3, C4, C5).

    • δ ~52 ppm: Methyl ester carbon (-OCH₃).

    • δ ~-1.0 ppm: Trimethylsilyl methyl carbons (-Si(CH₃)₃).

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing at m/z 288 and 290.

Synthetic Strategy and Methodology

The regioselective synthesis of a tri-substituted pyridine of this nature requires a carefully planned, multi-step approach. Direct bromination and silylation of methyl isonicotinate would lead to a mixture of isomers and is not a viable strategy. A more robust approach relies on directed ortho-metalation (DoM), a powerful technique for C-H activation at a position adjacent to a directing metalating group (DMG).

Proposed Retrosynthetic Pathway

The causality behind this proposed synthesis is to leverage known, high-yielding transformations where regioselectivity is controlled at each step. We begin with a commercially available, correctly substituted precursor and build complexity.

Caption: Proposed retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis of the intermediate validates the chosen conditions for the subsequent step.

Step 1: Directed ortho-Silylation of 2-Bromoisonicotinic Acid

  • Rationale: The carboxylic acid at C4 is an effective directing group for deprotonation at the C3 position. 2-Bromoisonicotinic acid is a known compound, ensuring a reliable starting point.[7] We use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to ensure kinetic deprotonation at the desired position and prevent side reactions.

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (2.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

    • In a separate dry flask, dissolve 2-bromoisonicotinic acid (1.0 eq) in anhydrous THF (50 mL).

    • Add the solution of 2-bromoisonicotinic acid dropwise to the LDA solution at -78 °C. A color change to deep red or brown is typically observed, indicating the formation of the dianion. Stir for 1.5 hours at this temperature.

    • Add trimethylsilyl chloride (TMSCl, 2.5 eq), freshly distilled, dropwise to the reaction mixture. Stir for an additional 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

    • Adjust the pH to ~3-4 with 2M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-3-(trimethylsilyl)isonicotinic acid, which can be purified by column chromatography or used directly in the next step.

Step 2: Methyl Esterification

  • Rationale: Conversion of the carboxylic acid to the methyl ester is a standard transformation that improves solubility in organic solvents and prevents interference in subsequent reactions, such as cross-coupling. The use of thionyl chloride (SOCl₂) provides a reliable method for forming the reactive acid chloride intermediate in situ.

  • Procedure:

    • Suspend the crude 2-bromo-3-(trimethylsilyl)isonicotinic acid (1.0 eq) in methanol (MeOH, 150 mL) in a round-bottom flask equipped with a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly and carefully add thionyl chloride (SOCl₂, 3.0 eq) dropwise. Gas evolution (HCl) will be observed.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure.

    • Re-dissolve the residue in ethyl acetate (150 mL) and wash cautiously with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate.

Reactivity and Key Synthetic Applications

The true value of this building block lies in its capacity for selective, sequential functionalization.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The C2-bromo position is primed for palladium-catalyzed cross-coupling. However, reactions involving 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, a phenomenon sometimes called the "2-pyridyl problem."[4] The use of modern, bulky, electron-rich phosphine ligands is crucial to promote the catalytic cycle and achieve high yields.

Suzuki_Cycle sub R-X (Our Substrate) Pd(0)L₂ oa Oxidative Addition sub->oa int1 R-Pd(II)(X)L₂ oa->int1 tm Transmetalation (Base, R'-B(OR)₂) int1->tm int2 R-Pd(II)(R')L₂ tm->int2 int2->sub Pd(0)L₂ regenerated re Reductive Elimination int2->re prod R-R' (Coupled Product) re->prod

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

  • To a dry Schlenk flask, add methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand (if using a different catalyst system, e.g., XPhos for Pd(OAc)₂).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with vigorous stirring to 90-100 °C for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the 2-phenyl substituted product.

Conclusion

Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate is more than a single molecule; it is a versatile synthetic platform. The strategic placement of three distinct functional groups—a cross-coupling handle, a sterically and electronically influential silyl group, and a modifiable ester—provides chemists with a powerful tool for the rapid and controlled elaboration of complex molecular architectures. The robust synthetic route and predictable reactivity patterns described herein underscore its utility for professionals in drug discovery and materials science, enabling the efficient generation of novel compounds with tailored properties.

References

  • Vertex AI Search.
  • PubChem. 2-Bromo-isonicotinic acid methyl ester. Available at: [Link]

  • NIH. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Available at: [Link]

  • ResearchGate. Reactions of 2-bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine with... Available at: [Link]

  • ResearchGate. Silylation of pyridine‐containing drugs. Available at: [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • ResearchGate. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Available at: [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. Available at: [Link]

  • PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • PubChem. 2-Bromoisonicotinic acid. Available at: [Link]

Sources

Spectral Analysis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Need for Predictive Analysis

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is a poly-substituted heterocyclic compound. Its structure combines a pyridine core, a bromine atom, a trimethylsilyl (TMS) group, and a methyl ester functionality. Each of these components imparts distinct electronic and structural features that are reflected in its spectroscopic signature. In the absence of published empirical data, a predictive approach is an essential tool for the synthetic chemist. It allows for a hypothesis-driven analysis of experimental results, facilitating the confirmation of a target structure and the identification of potential impurities or side-products. This guide is structured to explain the causality behind predicted spectral features, providing a deeper understanding of how molecular structure dictates spectroscopic outcomes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the pyridine ring. The electron-withdrawing nature of the bromine and methyl ester groups, combined with the electropositive character of the silicon in the TMS group, creates a distinct electronic environment for each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing four distinct signals. The chemical shifts are predicted for a standard deuterated chloroform (CDCl₃) solvent; variations may occur with other solvents due to different solute-solvent interactions.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.65Doublet (d)1HH-6This proton is adjacent to the ring nitrogen and is deshielded. It is coupled to H-5.
~ 7.90Doublet (d)1HH-5This proton is coupled to H-6. Its chemical shift is influenced by the para-ester and ortho-bromo substituents.
~ 3.95Singlet (s)3H-COOCH₃Typical range for methyl ester protons.
~ 0.30Singlet (s)9H-Si(CH₃)₃Protons on a trimethylsilyl group attached to an aromatic ring are highly shielded.[5]

Note: A meta-coupling constant (⁴J) of approximately 2.0 - 3.0 Hz is expected between H-5 and H-6.

The logical relationship for proton assignments is visualized below.

Figure 1: Proton assignments for the target molecule.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all 8 unique carbon atoms. The chemical shifts are highly dependent on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0C=OCarbonyl carbon of the methyl ester.
~ 152.0C-6Aromatic carbon adjacent to nitrogen, deshielded.
~ 145.0C-2Carbon bearing the bromine atom; significant downfield shift.
~ 140.0C-4Carbon bearing the ester group.
~ 138.0C-5Aromatic CH carbon.
~ 135.0C-3Carbon bearing the TMS group. Its shift is influenced by the alpha-effect of silicon.[6][7]
~ 52.5-OCH₃Methyl carbon of the ester.
~ -1.5-Si(CH₃)₃Highly shielded carbons of the TMS group.

The visualization below illustrates the key carbon environments.

C_NMR_Assignments cluster_pyridine Pyridine Ring Carbons cluster_substituents Substituent Carbons C2 C2-Br (~145.0) C3 C3-Si (~135.0) SiCH3 -Si(CH3)3 (~ -1.5) C3->SiCH3 attached to C4 C4-COOR (~140.0) CO C=O (~165.0) C4->CO attached to C5 C5-H (~138.0) C6 C6-H (~152.0) OCH3 -OCH3 (~52.5) CO->OCH3 attached to

Figure 2: Logical grouping of predicted ¹³C NMR shifts.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-15 mg of the compound.[8][9] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm.[9]

  • Filtration (if necessary) : If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette during transfer.[9]

  • Acquisition : Insert the sample into the NMR spectrometer.

  • Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process.[8][10]

  • Data Collection : Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum using standard instrument parameters.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the carbonyl group and vibrations within the aromatic system.

Table 3: Predicted Major IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000Medium-WeakAromatic C-H StretchCharacteristic stretching vibrations for protons on a pyridine ring.[12]
2960-2850Medium-WeakAliphatic C-H StretchStretching of C-H bonds in the methyl ester and TMS groups.
~ 1730StrongC=O Stretch (Ester)A strong, sharp peak characteristic of an aromatic ester carbonyl group.[13][14][15]
1600-1450Medium-StrongC=C and C=N Ring StretchMultiple bands corresponding to the stretching vibrations of the pyridine ring skeleton.[11][16][17]
1300-1250StrongAsymmetric C-O-C StretchCharacteristic strong absorption for the ester C-O bond adjacent to the carbonyl.[13][15]
1250-1240StrongSi-CH₃ Symmetric BendingA very characteristic and often intense peak for a trimethylsilyl group.
1150-1100StrongSymmetric C-O-C StretchThe second C-O stretching band of the ester linkage.[15]
850-800StrongSi-C StretchStretching vibration of the silicon-carbon bonds.
Below 700MediumC-Br StretchCarbon-bromine stretching vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common technique that requires minimal sample preparation.[18][19][20]

  • Background Scan : With a clean ATR crystal, run a background spectrum to capture the ambient atmosphere (CO₂, H₂O) which will be subtracted from the sample spectrum.[21]

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the diamond ATR crystal, ensuring it completely covers the crystal surface.[21]

  • Apply Pressure : For solid samples, lower the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.[22]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), the molecule will ionize and fragment in a predictable manner. A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) separated by 2 m/z units and having almost equal intensity.[23][24]

Molecular Ion (M⁺):

  • Calculated Monoisotopic Mass: 302.9926 g/mol (for C₁₀H₁₄⁷⁹BrNO₂Si)

  • Expected M⁺ peaks: m/z 303 and 305.

Table 4: Predicted Key Fragment Ions in EI-MS

Predicted m/zIon Formula (Predicted)Description
303 / 305[C₁₀H₁₄BrNO₂Si]⁺Molecular ion peak (M⁺), showing the characteristic 1:1 bromine isotope pattern.
288 / 290[C₉H₁₁BrNO₂Si]⁺Loss of a methyl radical (•CH₃) from the TMS group, a very common fragmentation. [M-15]⁺.
272 / 274[C₉H₁₁BrNOSi]⁺Loss of a methoxy radical (•OCH₃) from the ester group. [M-31]⁺.
224[C₁₀H₁₄NO₂Si]⁺Loss of a bromine radical (•Br).
73[C₃H₉Si]⁺A highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺. This is a hallmark of TMS-containing compounds and is often the base peak.[25]

The predicted fragmentation pathways are visualized below.

MS_Fragmentation M [M]⁺• m/z 303/305 M_minus_15 [M-15]⁺ m/z 288/290 M->M_minus_15 - •CH₃ M_minus_31 [M-31]⁺ m/z 272/274 M->M_minus_31 - •OCH₃ M_minus_79 [M-Br]⁺ m/z 224 M->M_minus_79 - •Br TMS_ion [Si(CH₃)₃]⁺ m/z 73 M_minus_15->TMS_ion Further fragmentation

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its unique constellation of functional groups—a pyridine core, a bromo substituent, a methyl ester, and a trimethylsilyl (TMS) group—imparts a distinct physicochemical profile that dictates its behavior in various chemical environments. Understanding the solubility of this compound is paramount for its effective application in drug discovery, reaction optimization, and formulation development. The interplay between the polar isonicotinic acid methyl ester backbone and the non-polar bromo and trimethylsilyl moieties results in a nuanced solubility profile that requires careful consideration. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying chemical principles, and a detailed protocol for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are estimated based on the compound's structure and data from structurally related molecules.

PropertyValueSource
Molecular FormulaC₁₀H₁₄BrNO₂SiN/A
Molecular Weight292.21 g/mol N/A
AppearancePredicted to be a solid at room temperatureN/A
Melting PointEstimated to be in the range of 50-100 °CN/A
pKa (of pyridine nitrogen)Estimated to be around 1-2N/A

Estimated Solubility Profile

The solubility of this compound is predicted to be low in aqueous media and significantly higher in organic solvents. The presence of the large, non-polar trimethylsilyl group is expected to dominate the solubility characteristics, rendering the molecule lipophilic.

SolventPredicted SolubilityRationale
Aqueous Solvents
WaterVery LowThe hydrophobic TMS and bromo groups, along with the overall low polarity, limit solubility in water.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, the ionic nature of the buffer will not significantly enhance the solubility of this non-polar compound.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of organic molecules.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, its high polarity and aprotic nature make it a good solvent for this compound.
Acetonitrile (ACN)ModerateLess polar than DMSO and DMF, but should still be a suitable solvent.
Polar Protic Solvents
MethanolModerate to HighThe methyl ester may have some affinity for the alcohol, but the TMS group will limit high solubility.
EthanolModerateSimilar to methanol, with slightly lower polarity.
Non-Polar Solvents
Dichloromethane (DCM)HighThe compound's overall non-polar character suggests good solubility in this chlorinated solvent.
Tetrahydrofuran (THF)HighA versatile solvent for a wide range of organic compounds.
TolueneModerate to HighA non-polar aromatic solvent that should effectively solvate the molecule.
HexanesLow to ModerateThe polarity of the ester and pyridine ring may limit solubility in highly non-polar alkanes.

Factors Influencing Solubility

The solubility of this compound is a direct consequence of the cumulative effects of its constituent functional groups:

  • Pyridine Ring and Methyl Ester: The isonicotinic acid methyl ester core provides a degree of polarity to the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ester group contains polar C=O and C-O bonds. However, the lone pair on the pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the bromo and ester substituents.

  • Bromo Substituent: The bromine atom is a large, polarizable, and hydrophobic substituent. It contributes to the overall lipophilicity of the molecule and can participate in halogen bonding, which may influence crystal packing and, consequently, solubility.

  • Trimethylsilyl (TMS) Group: This is the most influential group in determining the solubility profile. The TMS group is large, non-polar, and sterically hindering. It significantly increases the molecule's hydrophobicity and lipophilicity, thereby enhancing its solubility in non-polar organic solvents while drastically reducing its affinity for aqueous media. The silicon-carbon bonds are non-polar, and the methyl groups present a hydrocarbon-like surface to the solvent.

The combined effect of a polar core masked by bulky, non-polar substituents results in a molecule that is best described as lipophilic and sparingly soluble in polar, protic solvents.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

I. Materials and Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

II. Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add a known volume of solvent prep1->prep2 Dispense into vial equil1 Vortex to mix prep2->equil1 equil2 Incubate with shaking at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Prepare serial dilutions of the saturated solution sep2->ana1 ana2 Analyze by HPLC or UV-Vis spectroscopy ana1->ana2 ana3 Quantify concentration against a standard curve ana2->ana3

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Introduction to this compound

This compound is a specialized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring a bromine atom, a trimethylsilyl group, and a methyl ester, offers a versatile scaffold for the development of novel pharmaceutical agents and complex molecular architectures. The bromine provides a reactive handle for cross-coupling reactions, the trimethylsilyl group can act as a directing group or be replaced, and the ester functionality allows for further derivatization. Given its role as a key building block, maintaining its chemical purity and stability over time is paramount to achieving reliable and reproducible experimental outcomes.

Foundational Principles of Chemical Stability

The stability of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the bromo substituent, the trimethylsilyl moiety, and the methyl ester. Understanding the inherent reactivity of each component is crucial for predicting potential degradation pathways and establishing effective storage protocols.

  • The Pyridine Core: The aromatic nature of the pyridine ring imparts a significant degree of stability to the molecule.[1][2] However, the nitrogen atom also makes the ring susceptible to protonation and reactions with strong electrophiles.

  • The C-Br Bond: The carbon-bromine bond on the electron-deficient pyridine ring is relatively stable but can be susceptible to nucleophilic substitution or reductive cleavage under certain conditions.

  • The C-Si Bond: The bond between the pyridine ring and the trimethylsilyl (TMS) group is a point of potential vulnerability. Aryl-silicon bonds can be cleaved by strong electrophiles, particularly acids, and by sources of fluoride ions. This desilylation is a common synthetic transformation but an undesirable degradation pathway during storage.

  • The Methyl Ester: Ester groups are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The presence of atmospheric moisture is a primary concern for the integrity of the methyl ester functionality.

Recommended Storage and Handling Protocols

Based on the chemical properties of the compound and general best practices for analogous substances, the following storage and handling conditions are strongly recommended to preserve the integrity of this compound.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (Keep Cold) Lowering the temperature slows down the rate of potential degradation reactions, including hydrolysis and desilylation.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis of the ester and C-Si bond.
Light Amber Vial (Keep in Dark Place) Protection from light, particularly UV radiation, is crucial to prevent photochemical degradation, which can affect halogenated and aromatic compounds.[4][5][6][7]
Moisture Sealed in Dry Conditions The compound should be stored in a tightly sealed container, preferably with a desiccant, to prevent the ingress of atmospheric moisture which can lead to hydrolysis of the methyl ester and potentially the C-Si bond.[4][5][6][7]
Container Tightly Closed Glass Vial Glass is generally inert to this type of organic compound. A tightly sealed cap is essential to maintain a dry and inert atmosphere.[3]
Handling Precautions:
  • Always handle the compound in a well-ventilated area, such as a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][8][9]

  • The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][5][10] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[3][8][9][11]

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold compound upon opening.

Potential Degradation Pathways

Understanding the likely routes of degradation is key to interpreting stability data and troubleshooting experimental inconsistencies. For this compound, two primary degradation pathways should be considered:

  • Hydrolysis: The ester functionality is susceptible to hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and acid or base catalysts.

  • Desilylation: The trimethylsilyl group can be cleaved from the pyridine ring, especially in the presence of acidic conditions or fluoride ions, to yield 2-bromo-isonicotinic acid methyl ester.

The pyridine ring itself is generally stable, though prolonged exposure to strong oxidizing conditions could lead to ring opening.[12][13][14][15][16]

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound, a structured stability study is recommended.

Step-by-Step Protocol:
  • Initial Characterization (T=0):

    • Obtain a baseline characterization of a new batch of the compound.

    • Recommended analytical techniques include:

      • ¹H NMR Spectroscopy: To confirm the structure and identify any initial impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and identify any low-level impurities or degradation products by their mass-to-charge ratio.

      • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (C=O of the ester, Si-C bonds).

  • Sample Aliquoting and Storage:

    • Aliquot the compound into several small, amber glass vials.

    • Create different storage condition groups:

      • Optimal: -20°C, under argon, with a desiccant.

      • Accelerated Degradation (Stress Condition 1): Room temperature, exposed to air and ambient light.

      • Accelerated Degradation (Stress Condition 2): 40°C, exposed to air and ambient light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition group.

    • Re-analyze the samples using the same analytical techniques as in the initial characterization.

  • Data Analysis and Interpretation:

    • Compare the analytical data from each time point to the T=0 baseline.

    • Quantify the appearance of any new peaks in the NMR and LC-MS data, which may correspond to degradation products.

    • Calculate the percentage of the parent compound remaining at each time point for each storage condition.

Visual Representation of the Stability Assessment Workflow:

Stability_Workflow cluster_setup Initial Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis T0 T=0 Characterization (NMR, LC-MS, FTIR) Aliquot Aliquot Samples T0->Aliquot Optimal Optimal Storage (-20°C, Inert Gas) Stress1 Stress Condition 1 (Room Temp, Air) Stress2 Stress Condition 2 (40°C, Air) T1 Time-Point Analysis (e.g., 1, 3, 6 months) Optimal->T1 Retrieve Samples Stress1->T1 Retrieve Samples Stress2->T1 Retrieve Samples Data Data Comparison & Purity Assessment T1->Data Report Generate Stability Report Data->Report

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific, long-term stability data for this compound is not extensively published, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling protocols. By controlling temperature, moisture, light, and atmospheric conditions, researchers can significantly mitigate the risk of degradation, thereby ensuring the compound's integrity for its intended applications in research and development. The implementation of a systematic stability testing program is the most definitive method for establishing appropriate shelf-life and re-test dates for this valuable chemical entity.

References

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A Technical Guide to the Purification and Characterization of Methyl 2-Bromo-3-(trimethylsilyl)isonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-(trimethylsilyl)isonicotinate is a functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a bromine atom, a trimethylsilyl group, and a methyl ester on the isonicotinic acid scaffold provides multiple reactive sites for further chemical transformations. Ensuring the high purity and unambiguous structural confirmation of this compound is paramount for its successful use in subsequent synthetic steps and for meeting the stringent quality standards of the pharmaceutical industry.

This in-depth technical guide provides a comprehensive overview of the methodologies for the purification and detailed characterization of methyl 2-bromo-3-(trimethylsilyl)isonicotinate. The protocols and analytical strategies outlined herein are designed to equip researchers and drug development professionals with the necessary tools to ensure the quality and integrity of this versatile building block.

Purification Strategies

The purification of methyl 2-bromo-3-(trimethylsilyl)isonicotinate from a crude reaction mixture typically involves the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. The two most common and effective techniques are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for purifying organic compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like methyl 2-bromo-3-(trimethylsilyl)isonicotinate, silica gel is the recommended stationary phase.[1]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent. The separation is based on the polarity of the compounds in the mixture; more polar compounds will have a stronger interaction with the silica gel and elute later.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is typically used.[1] The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. An ideal Rf value for the product on a TLC plate is between 0.2 and 0.4 for effective column separation.[1]

  • Sample Loading: The crude product should be dissolved in a minimal amount of the eluent or a volatile solvent like dichloromethane before being loaded onto the column. This ensures a concentrated band at the start of the chromatography, leading to better separation.[1]

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the solution to the top of the column.

  • Elution:

    • Begin eluting with the predetermined solvent system.

    • If necessary, a gradient elution can be employed by gradually increasing the polarity of the mobile phase to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Caption: Workflow for Column Chromatography Purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For ester-containing aromatic compounds, solvents like ethanol, isopropanol, or ethyl acetate, often in combination with a non-polar co-solvent like hexanes or heptane, can be effective.[1]

  • Slow Cooling: Slow cooling of the saturated solution is crucial to allow for the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor.[1]

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification TechniqueStationary/Mobile Phase or SolventKey Principle
Column Chromatography Silica Gel / Hexane-Ethyl AcetateDifferential adsorption based on polarity
Recrystallization e.g., Ethanol/HexanesDifferential solubility at varying temperatures

Characterization and Purity Analysis

Once purified, the identity and purity of methyl 2-bromo-3-(trimethylsilyl)isonicotinate must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. For organosilicon compounds, ²⁹Si NMR can provide additional valuable information.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The trimethylsilyl group will typically appear as a sharp singlet at approximately 0.0 ppm.[2] The protons on the pyridine ring will appear in the aromatic region, and their chemical shifts will be influenced by the bromo, trimethylsilyl, and methyl ester substituents. The methyl ester protons will appear as a singlet, likely in the range of 3.5-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the trimethylsilyl group will appear at a high field (low ppm value). The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern.

  • ²⁹Si NMR Spectroscopy: This technique can confirm the presence of the silicon atom and provide information about its chemical environment.

Expected ¹H and ¹³C NMR Data (Estimated based on related structures):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Si(CH₃)₃~0.3~0s (9H)
OCH₃~3.9~52s (3H)
Pyridine-H7.5 - 8.5120 - 160m
Pyridine-C-120 - 160-
C=O-~165-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺). A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

  • Fragmentation Pattern: Common fragmentation patterns for trimethylsilyl compounds include the loss of a methyl group (M-15) and the formation of the trimethylsilyl cation (m/z 73). The fragmentation of the pyridine ring will also contribute to the overall spectrum.

G Molecule Methyl 2-bromo-3-(trimethylsilyl)isonicotinate M_ion Molecular Ion [M]+ Molecule->M_ion Ionization M_minus_15 [M-CH3]+ M_ion->M_minus_15 Loss of CH3 TMS_cation [Si(CH3)3]+ (m/z 73) M_ion->TMS_cation Fragmentation Pyridine_fragments Pyridine Ring Fragments M_ion->Pyridine_fragments Ring Fragmentation

Caption: Expected Mass Spectrometry Fragmentation Pathways.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[4] A reverse-phase HPLC method is generally suitable for a compound of this polarity.

Step-by-Step Protocol for HPLC Purity Analysis:

  • Column Selection: A C18 column is a common choice for reverse-phase HPLC.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient profile will need to be optimized to achieve good peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of the pyridine ring chromophore. The detection wavelength should be set at the λmax of the compound.

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile/water) and dilute to an appropriate concentration for analysis.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the analysis.

  • Purity Calculation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability and Handling

Trimethylsilyl compounds can be sensitive to moisture and acidic conditions, which can lead to the cleavage of the trimethylsilyl group.[2] Therefore, it is recommended to handle and store methyl 2-bromo-3-(trimethylsilyl)isonicotinate under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The successful use of methyl 2-bromo-3-(trimethylsilyl)isonicotinate in synthetic chemistry relies on its high purity and confirmed structural identity. This guide has provided a comprehensive framework for the purification of this compound using column chromatography and recrystallization, and its characterization by NMR, MS, and HPLC. By following these protocols and understanding the underlying scientific principles, researchers can confidently prepare and utilize this valuable building block in their synthetic endeavors.

References

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A Technical Guide to the Derivatization of the 2-Bromo-3-trimethylsilyl-4-methoxycarbonylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine core is a privileged scaffold in modern medicinal chemistry and materials science, with isonicotinic acid derivatives appearing in numerous bioactive compounds.[1] This technical guide provides a comprehensive overview of the synthetic pathways available for the derivatization of methyl 2-bromo-3-(trimethylsilyl)isonicotinate. This trifunctional building block offers three distinct and orthogonal reaction sites: a C2-bromo group amenable to palladium-catalyzed cross-coupling, a C3-trimethylsilyl group for silicon-based coupling or strategic removal, and a C4-methyl ester ready for hydrolysis and subsequent amidation. We present field-proven protocols, mechanistic insights, and strategic considerations for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold for the creation of diverse chemical libraries.

Introduction

The strategic functionalization of heteroaromatic systems is a cornerstone of modern synthetic chemistry. The title compound, 2-bromo-3-trimethylsilyl-isonicotinic acid methyl ester, represents a highly valuable, albeit specialized, starting material. Its utility stems from the presence of three distinct functional groups, each offering a unique handle for molecular elaboration.

  • C2-Bromo Group: An ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The reactivity of aryl bromides is well-established, generally following the trend I > Br > Cl in the rate-determining oxidative addition step.[2]

  • C3-Trimethylsilyl (TMS) Group: This organosilane moiety can act as a nucleophilic coupling partner in reactions like the Hiyama coupling or can be selectively cleaved (protodesilylation) to install a hydrogen atom, offering a strategic de-escalation of complexity.[3][4]

  • C4-Methyl Ester: A classic precursor to carboxylic acids, which are, in turn, gateways to a vast number of derivatives, most notably amides, through well-established coupling protocols.[5][6]

This guide will systematically explore the derivatization potential at each of these positions, providing both the theoretical framework and practical, step-by-step methodologies.

Chapter 1: Functionalization at the C2-Position via Palladium-Catalyzed Cross-Coupling

The C2-bromo position is arguably the most versatile site for initial derivatization due to the robustness and broad scope of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl bonds.[7][8] The coupling of 2-bromopyridines with various boronic acids and esters is well-documented and generally proceeds in high yield, though the electron-deficient nature of the pyridine ring can present challenges.[9]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale & Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed catalystsPd(0) sources are essential. Pd(OAc)₂ is reduced in situ.
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃Bulky, electron-rich phosphine ligands stabilize the Pd center and promote oxidative addition and reductive elimination.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid to facilitate transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are common. Water can aid in dissolving the base and boronic acid.
Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle.
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-3-trimethylsilyl-isonicotinic acid methyl ester (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[11] The reaction typically employs a dual catalytic system of palladium and copper(I).[12][13][14]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-couplings, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 2-5 mol%).

  • Add 2-bromo-3-trimethylsilyl-isonicotinic acid methyl ester (1.0 equiv) and anhydrous, degassed solvent (e.g., DMF or THF).

  • Add a base, typically a liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv), which also serves as a co-solvent.[13]

  • Add the terminal alkyne (1.1 - 1.5 equiv) dropwise.

  • Heat the reaction to 60-100 °C, monitoring by TLC or LC-MS.[12]

  • Upon completion, cool the reaction, dilute with ethyl acetate, and pour into a saturated aqueous solution of ammonium chloride to quench the reaction and complex the copper catalyst.[15]

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of arylamines.[16][17][18] The coupling of electron-deficient 2-bromopyridines can be challenging but is achievable with modern, highly active catalyst systems.[19]

Mechanistic Rationale: The catalytic cycle involves oxidative addition of Pd(0) to the C-Br bond, coordination of the amine to the palladium center, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[19]

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv).[16]

  • Add the 2-bromo-3-trimethylsilyl-isonicotinic acid methyl ester (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

G cluster_start Starting Material cluster_c2 C2-Position Derivatization cluster_c2_prod Potential Products start 2-Bromo-3-TMS-Isonicotinic Acid Methyl Ester suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Cat. Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Cat. Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Cat. Strong Base prod_biaryl 2-Aryl Derivative suzuki->prod_biaryl prod_alkyne 2-Alkynyl Derivative sonogashira->prod_alkyne prod_amine 2-Amino Derivative buchwald->prod_amine

Chapter 2: Manipulation of the C3-Trimethylsilyl Group

The TMS group at the C3 position offers unique synthetic options. It can be used as a handle for further coupling or be removed to simplify the structure.

Hiyama Coupling: A Fluoride-Activated C-C Bond Formation

While less common than Suzuki coupling, the Hiyama coupling utilizes organosilanes as nucleophilic partners, activated by a fluoride source like tetrabutylammonium fluoride (TBAF).[3][20][21] This allows for coupling with another aryl halide at a different position if introduced, or potentially for intramolecular cyclizations. The reaction can be catalyzed by palladium or other transition metals like copper.[22]

Mechanistic Rationale: The fluoride activator coordinates to the silicon atom, forming a hypervalent silicate species.[20][21] This pentacoordinate silicon intermediate is highly nucleophilic and readily undergoes transmetalation to the palladium(II) center, followed by reductive elimination.[21]

Table 2: Key Reagents for Hiyama Coupling

ReagentRoleExample
Catalyst Palladium(0) sourcePd(OAc)₂, Pd(PPh₃)₄
Activator Fluoride sourceTBAF, TASF
Electrophile Aryl/Vinyl Halide or TriflateAr-I, Ar-Br, Ar-OTf
Solvent Anhydrous polar aproticTHF, Dioxane, DMF
Protodesilylation: Strategic Removal of the TMS Group

In many synthetic campaigns, the TMS group may serve as a directing group or a blocking group, after which its removal is desired. Protodesilylation replaces the C-Si bond with a C-H bond and can be achieved under acidic, basic, or fluoride-mediated conditions.[4][23]

  • Dissolve the silylated pyridine (1.0 equiv) in a suitable solvent such as THF.

  • Add a solution of TBAF (1.0 M in THF, 1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify if necessary, though this reaction is often clean enough to proceed to the next step directly.

G cluster_options Synthetic Options cluster_products Resulting Structures start 3-TMS Derivative hiyama Hiyama Coupling (Pd Cat., F⁻, Ar-X) start->hiyama proto Protodesilylation (TBAF or Acid) start->proto prod_coupled 3-Aryl Derivative hiyama->prod_coupled prod_desilyl 3-H (Unsubstituted) proto->prod_desilyl

Chapter 3: Functionalization of the C4-Methoxycarbonyl Group

The ester at the C4 position is a robust functional group that is typically manipulated after the more sensitive cross-coupling reactions are complete. The most common transformation is hydrolysis to the carboxylic acid, followed by amide bond formation.

Saponification: Ester Hydrolysis

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt, which is then protonated during an acidic workup to give the carboxylic acid.[24][25][26][27] For sterically hindered or electron-deficient heteroaromatic esters, aqueous conditions may be sluggish, and non-aqueous systems can be more effective.[28]

  • Dissolve the methyl ester (1.0 equiv) in a mixture of solvents like THF, methanol, and water (e.g., in a 3:1:1 ratio).

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv).

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture in an ice bath and acidify to pH ~3-4 by the slow addition of 1N HCl.

  • Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used without further purification.

Amide Bond Formation

The conversion of the resulting carboxylic acid to an amide is one of the most frequent reactions in drug discovery.[6] This transformation requires the activation of the carboxylic acid with a coupling reagent.[5][29]

Choice of Coupling Reagent:

  • Carbodiimides (EDC): Often used with additives like HOBt or HOAt to form an active ester, minimizing side reactions and racemization.[5] EDC is popular because its urea byproduct is water-soluble and easily removed.[5]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and fast, making them ideal for forming hindered amides or coupling less nucleophilic amines.[5][29][30] HATU is particularly effective due to the formation of a highly reactive OAt-active ester.[5]

  • To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF), add the amine (1.0-1.2 equiv).[5]

  • Add a non-nucleophilic base, such as DIPEA or triethylamine (2.0-3.0 equiv).[5]

  • Add the coupling reagent HATU (1.1-1.2 equiv) portion-wise.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by flash chromatography or recrystallization.

G start C4-Methyl Ester acid C4-Carboxylic Acid start->acid Saponification (LiOH, H₂O/THF) amide C4-Amide Derivative acid->amide Amide Coupling (HATU, Amine, Base)

Conclusion

Methyl 2-bromo-3-(trimethylsilyl)isonicotinate is a synthetically powerful building block that provides independent, orthogonal access to three key points of molecular diversity. By leveraging well-established palladium-catalyzed cross-coupling reactions at C2, strategic manipulation of the organosilane at C3, and classic ester-to-amide transformations at C4, researchers can rapidly assemble large and structurally complex libraries of novel pyridine derivatives. The protocols and strategies outlined in this guide serve as a robust foundation for the application of this scaffold in the pursuit of new pharmaceuticals and advanced materials.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Reddy, V. P., et al. (2013). Copper-Catalyzed Hiyama Coupling of (Hetero)aryltriethoxysilanes with (Hetero)aryl Iodides. Organic Letters, 15(19), 4964-4967. Available at: [Link]

  • Smith, A. B. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(22), 9102-9108. Available at: [Link]

  • Korstanje, T. J., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. European Journal of Organic Chemistry, 2019(27-28), 4406-4423. Available at: [Link]

  • Ríos-Lombardía, N., & Morán-Ramallal, R. (2017). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 21(1).
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Available at: [Link]

  • Nelli, S., et al. (2019). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. NIH Public Access. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • ResearchGate. (2020). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Available at: [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Cano, M., et al. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2012(5), 163-176. Available at: [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-778. Available at: [Link]

  • ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Leitch, J. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2329-2342. Available at: [Link]

  • Gümüş, İ., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(1), 115. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2019). Cross‐coupling of heteroaryl(trimethyl)silanes. TBAF=tetrabutylammonium fluoride. Available at: [Link]

  • Fleming, I., & Michael, J. P. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. Available at: [Link]

  • E-book. (n.d.).
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Lam, C. K., et al. (2009). Copper-TBAF catalyzed arylation of amines and amides with aryl trimethoxysilane. Organic & Biomolecular Chemistry, 7(5), 869-873. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(1), 143. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Saponification Reaction of Esters. [Video]. YouTube. Available at: [Link]

  • LibreTexts. (2023). Saponification. Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

synthesis of "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester" protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester: A Detailed Protocol Using Directed ortho-Metalation

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable substituted pyridine derivative for applications in medicinal chemistry and materials science. The synthetic strategy is centered on a highly regioselective Directed ortho-Metalation (DoM) of the starting material, methyl 2-bromoisonicotinate. This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and offers troubleshooting advice to ensure a successful and reproducible synthesis. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The precise installation of functional groups onto the pyridine ring is a critical challenge in synthetic organic chemistry. This compound is a versatile building block, where the bromo and trimethylsilyl groups offer orthogonal handles for subsequent cross-coupling reactions and further functionalization.

The synthesis described herein utilizes the principle of Directed ortho-Metalation (DoM). DoM is a powerful technique that overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of isomers.[1] In this process, a heteroatom-containing Directing Metalation Group (DMG) on an aromatic ring coordinates to a strong organolithium base, facilitating the deprotonation of the adjacent ortho-proton.[2][3][4] The resulting aryllithium intermediate can then be trapped by a suitable electrophile, leading to highly regioselective substitution.[1] In our target synthesis, the bromine atom at the 2-position of methyl 2-bromoisonicotinate serves as the primary DMG, directing lithiation to the C-3 position.

Reaction Scheme & Mechanism

Overall Transformation:

Figure 1: Synthesis of this compound via Directed ortho-Metalation.

Mechanism of Directed ortho-Metalation (DoM):

The reaction proceeds through a well-established DoM mechanism.[1][2][4]

  • Coordination: The Lewis basic bromine atom on the pyridine ring coordinates with the Lewis acidic lithium base, typically Lithium Diisopropylamide (LDA). This complexation brings the base into close proximity to the C-3 proton.[4]

  • ortho-Deprotonation: The strong base then abstracts the now kinetically acidic proton at the C-3 position, forming a stable lithiated pyridine intermediate. This step is performed at a very low temperature (-78 °C) to prevent side reactions and decomposition.[3][5]

  • Electrophilic Quench: The highly nucleophilic aryllithium intermediate reacts with the electrophile, trimethylsilyl chloride (TMSCl), at the C-3 position to yield the desired silylated product.

DoM_Mechanism Figure 2: DoM Reaction Mechanism cluster_0 cluster_1 Start Methyl 2-bromoisonicotinate + LDA Coordination Coordination Complex (Br···Li) Start->Coordination Complexation Deprotonation ortho-Deprotonation (-78 °C) Coordination->Deprotonation Proximity Effect Intermediate Lithiated Intermediate Deprotonation->Intermediate Forms Aryllithium Electrophile Add Electrophile (TMSCl) Intermediate->Electrophile Nucleophilic Attack Product Final Product Electrophile->Product Silylation Workflow A Inert Atmosphere Setup (N₂/Ar Purge, Oven-Dried Glassware) B LDA Preparation (In situ) (Diisopropylamine + n-BuLi in THF at -78 °C) A->B C Substrate Addition (Methyl 2-bromoisonicotinate in THF) B->C D Lithiation (Stir at -78 °C for 1h) C->D E Electrophile Quench (Add TMSCl, warm to RT) D->E F Aqueous Workup (Quench with NH₄Cl, Extract with EtOAc) E->F G Purification (Flash Column Chromatography) F->G H Characterization (¹H NMR, ¹³C NMR, MS) G->H

Sources

The Strategic Utility of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Pyridine-Based Pharmacophores

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core for drug candidates. However, the regioselective functionalization of the pyridine ring to access novel chemical space remains a significant challenge for synthetic chemists.[1] This guide focuses on the strategic applications of a highly functionalized building block, 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester , in the synthesis of complex, medicinally relevant molecules.

This unique molecule, bearing a bromine atom, a trimethylsilyl group, and a methyl ester on an isonicotinic acid framework, offers a powerful platform for sequential and site-selective modifications. The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, while the trimethylsilyl group at the 3-position can act as a directing group, a placeholder for subsequent functionalization, or be transformed through ipso-substitution.[2] This dual reactivity allows for the rapid construction of diverse libraries of substituted isonicotinic acid derivatives, which are known to exhibit a broad spectrum of biological activities.[3][4]

This document provides a comprehensive overview of the synthesis and potential applications of this valuable intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Proposed Synthesis of this compound

The proposed synthetic workflow is depicted below:

Synthesis_Workflow Start Methyl 2-bromoisonicotinate Intermediate Lithiation at C3 Start->Intermediate LDA, THF, -78 °C Product 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Intermediate->Product TMSCl, -78 °C to rt

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis via Directed ortho-Metalation

Objective: To synthesize this compound from methyl 2-bromoisonicotinate.

Rationale: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is crucial to prevent nucleophilic attack at the ester functionality and to ensure regioselective deprotonation at the C3 position, directed by the C2-bromo substituent.[5] Trapping the resulting lithiated species with trimethylsilyl chloride (TMSCl) affords the desired product.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
Methyl 2-bromoisonicotinate216.032.16 g10.0
Diisopropylamine101.191.54 mL (1.11 g)11.0
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0
Trimethylsilyl chloride (TMSCl)108.641.40 mL (1.20 g)11.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aq. NH₄Cl solution-20 mL-
Ethyl acetate-100 mL-
Brine-20 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve methyl 2-bromoisonicotinate (2.16 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of methyl 2-bromoisonicotinate dropwise to the LDA solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.40 mL, 11.0 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Applications in Medicinal Chemistry: A Gateway to Novel Analogs

The strategic placement of the bromo and trimethylsilyl groups on the isonicotinic acid scaffold opens up a plethora of possibilities for the synthesis of novel drug candidates. The following sections detail the key applications of this versatile building block.

Sequential Cross-Coupling and Ipso-Substitution

A powerful strategy involves the sequential functionalization of the 2- and 3-positions. The C-Br bond can first be subjected to a palladium-catalyzed cross-coupling reaction, followed by an ipso-substitution of the trimethylsilyl group. This approach allows for the controlled and directional synthesis of highly substituted pyridine derivatives.

Sequential_Functionalization Start 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Intermediate 2-Substituted-3-trimethylsilanyl- isonicotinic acid methyl ester Start->Intermediate Pd Catalyst, Base Step1 Suzuki, Sonogashira, or Buchwald-Hartwig Coupling Product 2,3-Disubstituted- isonicotinic acid methyl ester Intermediate->Product Electrophile Step2 Ipso-Substitution (e.g., with ICl, NBS)

Caption: Sequential functionalization strategy for this compound.

Protocol 2: Suzuki-Miyaura Coupling at the C2-Position

Objective: To introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, tolerant of a wide range of functional groups. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
This compound288.21288 mg1.0
Arylboronic acid-1.2 equiv.1.2
Pd(PPh₃)₄1155.5635 mg0.03 (3 mol%)
K₂CO₃138.21276 mg2.0
1,4-Dioxane/Water (4:1)-5 mL-

Procedure:

  • In a Schlenk tube, combine this compound (288 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aryl-3-trimethylsilanyl-isonicotinic acid methyl ester.

Protocol 3: Ipso-Substitution of the Trimethylsilyl Group

Objective: To replace the trimethylsilyl group with another functional group, such as a halogen.

Rationale: The C-Si bond can be cleaved by various electrophiles, allowing for the introduction of a new substituent at the 3-position.[2] This ipso-substitution is often highly regioselective. For example, iodination can be achieved using iodine monochloride (ICl).

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
2-Aryl-3-trimethylsilanyl-isonicotinic acid methyl ester-1.0 mmol1.0
Iodine monochloride (ICl) (1.0 M in CH₂Cl₂)162.361.1 mL1.1
Dichloromethane (DCM)-10 mL-

Procedure:

  • Dissolve the 2-aryl-3-trimethylsilanyl-isonicotinic acid methyl ester (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the iodine monochloride solution (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional hour.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the 2-aryl-3-iodo-isonicotinic acid methyl ester.

Diverse Functionalization via Cross-Coupling Reactions

The 2-bromo functionality is a linchpin for introducing a wide array of substituents that are crucial for modulating the pharmacological properties of a drug candidate.

Cross_Coupling_Applications cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Suzuki R-B(OH)₂ (Aryl, Heteroaryl) Start->Suzuki Pd catalyst, Base Sonogashira R-C≡C-H (Alkynyl) Start->Sonogashira Pd/Cu catalyst, Base Buchwald R₂NH (Amine) Start->Buchwald Pd catalyst, Base Product_Suzuki 2-Aryl/Heteroaryl Derivative Product_Sonogashira 2-Alkynyl Derivative Product_Buchwald 2-Amino Derivative

Caption: Diverse functionalization of the 2-position via cross-coupling reactions.

This reaction allows for the introduction of an alkynyl group, a valuable moiety for probing protein-ligand interactions and for further synthetic transformations. A typical protocol would involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 2-amino-isonicotinic acid derivatives. This reaction typically requires a palladium catalyst with a specialized phosphine ligand and a strong base.

Conclusion: A Key Intermediate for Accelerated Drug Discovery

"this compound" represents a highly valuable and versatile building block for medicinal chemists. Its unique substitution pattern allows for a range of selective and sequential functionalizations, providing rapid access to diverse libraries of complex pyridine-based molecules. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers seeking to leverage the synthetic potential of this powerful intermediate in their drug discovery programs. By understanding and applying these methodologies, scientists can accelerate the development of novel therapeutics built upon the privileged isonicotinic acid scaffold.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Marchetti, F., et al. (1977). Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. Journal of the Chemical Society, Perkin Transactions 2, 1977, 1977-1981.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
  • Khan, I., et al. (2018). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Request PDF.
  • Tata, R. R., & Harmata, M. (2018).
  • Al-Tel, T. H. (2010).
  • Khan, I., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1469.
  • Babbar, R., & Pathak, D. P. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(6), 333-339.
  • Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
  • Not Vicious, But... (2018, March 5). Ipso substitution and its rules. Chemistry Stack Exchange.

Sources

The Versatile Building Block: Application Notes for Methyl 2-Bromo-3-(trimethylsilyl)isonicotinate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-3-(trimethylsilyl)isonicotinate (CAS 848243-28-7) is a strategically functionalized pyridine derivative poised for significant applications in medicinal chemistry, materials science, and synthetic methodology development. Its unique substitution pattern, featuring a handle for cross-coupling (bromo group), a versatile synthetic linchpin (trimethylsilyl group), and an electron-withdrawing ester, allows for a diverse array of subsequent chemical transformations. This guide provides an in-depth exploration of this building block's utility, offering detailed protocols, mechanistic insights, and practical considerations for its application in key synthetic reactions. While direct literature precedents for this exact molecule are limited, the protocols herein are built upon robust, field-proven methodologies for closely related 2-bromo-3-silylpyridine systems, ensuring a high degree of transferability and success.

Introduction: A Multifaceted Synthetic Intermediate

The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials. The strategic placement of orthogonal functional groups on this scaffold is paramount for the efficient construction of complex molecular architectures. Methyl 2-bromo-3-(trimethylsilyl)isonicotinate offers a compelling combination of features:

  • The 2-Bromo Group: Serves as a primary reactive site for a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents.

  • The 3-Trimethylsilyl (TMS) Group: This moiety is not merely a placeholder. It can be readily converted to other functional groups, such as a hydroxyl or a second bromine, or removed entirely (protodesilylation) to yield the corresponding 3-unsubstituted pyridine. This provides a powerful tool for sequential, site-selective functionalization.

  • The 4-Methyl Ester: As an electron-withdrawing group, it influences the reactivity of the pyridine ring and can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.

This combination of functionalities makes methyl 2-bromo-3-(trimethylsilyl)isonicotinate a highly valuable building block for creating diverse libraries of substituted isonicotinic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The 2-bromo position of the title compound is primed for a variety of palladium-catalyzed cross-coupling reactions. The following sections provide generalized protocols and key considerations for these transformations.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1][2] For substrates like methyl 2-bromo-3-(trimethylsilyl)isonicotinate, this reaction enables the introduction of a diverse range of aryl and heteroaryl groups at the 2-position.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-deficient pyridine substrates, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is often beneficial as they promote the rate-limiting oxidative addition step and stabilize the palladium catalyst.[1] The base is crucial for the transmetalation step, with carbonates and phosphates being common choices.[1]

Representative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst SystemLigandBase (equiv.)SolventTemp. (°C)Time (h)Typical YieldReference
Pd₂(dba)₃ (1.5 mol%)SPhos (3.6 mol%)K₃PO₄ (2.0)Toluene/H₂O (4:1)10012-18Good-Excellent[1]
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃ (2.0)DME/H₂O (4:1)9012-24Moderate-Good[1]
PdCl₂(dppf) (3 mol%)-K₂CO₃ (3.0)Dioxane/H₂O (4:1)901-2Good[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3.6 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, 4:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-bromo-3-(trimethylsilyl)isonicotinate, the boronic acid/ester, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromopyridine - Boronic Acid/Ester - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool, Dilute & Perform Aqueous Extraction monitor->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify via Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Stille Coupling: An Alternative for Carbon-Carbon Bond Formation

The Stille reaction offers a powerful alternative to the Suzuki coupling, utilizing organostannanes as the coupling partners.[3][4] Organostannanes are often stable to air and moisture, and the reaction conditions are generally mild and tolerant of a wide range of functional groups.[3]

Causality Behind Experimental Choices: The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[3] The choice of palladium catalyst and ligands is similar to that in Suzuki couplings. Additives like copper(I) iodide (CuI) can sometimes accelerate the transmetalation step. Workup procedures often involve a fluoride wash (e.g., with aqueous KF) to precipitate the tin byproducts as insoluble fluorides.[3]

Detailed Experimental Protocol: Stille Coupling

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 2-bromo-3-(trimethylsilyl)isonicotinate and the palladium catalyst in the solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

  • Filter the mixture through celite to remove the precipitated tin salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Stille_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_coupled R¹-Pd(II)L₂-R² PdII_halide->PdII_coupled Transmetalation XSnR3 X-SnR₃ PdII_coupled->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) R1X R¹-X (Bromopyridine) R2Sn R²-SnR₃ (Organostannane)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[5][6] This reaction is typically co-catalyzed by palladium and copper salts.[5]

Causality Behind Experimental Choices: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[7]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and CuI. Evacuate and backfill with an inert gas.

  • Add a solution of methyl 2-bromo-3-(trimethylsilyl)isonicotinate in the solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Monitor the reaction by TLC/LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[8][9] This reaction has broad applicability in pharmaceutical synthesis where the arylamine moiety is a common structural feature.[10]

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base, typically a sterically hindered alkoxide like sodium tert-butoxide.[8][9] The choice of ligand is crucial and often depends on the nature of both the aryl halide and the amine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective for coupling with challenging substrates.[10]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the methyl 2-bromo-3-(trimethylsilyl)isonicotinate and the solvent.

  • Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).

  • Monitor the reaction for consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Post-Coupling Transformations: Leveraging the Trimethylsilyl Group

A key advantage of using methyl 2-bromo-3-(trimethylsilyl)isonicotinate is the synthetic versatility of the TMS group after the initial cross-coupling reaction.

Protodesilylation

The most straightforward transformation is the removal of the TMS group to install a hydrogen atom. This is useful when the TMS group is used as a temporary blocking group to direct reactivity.

Causality Behind Experimental Choices: Protodesilylation of aryl TMS groups can be readily achieved under mild acidic or basic conditions, or with a fluoride source.[11] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose due to the high affinity of fluoride for silicon.[11]

Detailed Experimental Protocol: Protodesilylation

Materials:

  • 2-Aryl-3-(trimethylsilyl)isonicotinate derivative (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.5 equiv)

  • Anhydrous THF

Procedure:

  • Dissolve the silylated pyridine in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography if necessary.

Conclusion

Methyl 2-bromo-3-(trimethylsilyl)isonicotinate is a highly functionalized and versatile building block for the synthesis of complex pyridine derivatives. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions, combined with the synthetic utility of the trimethylsilyl group for subsequent transformations, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide, based on well-established chemical principles, are intended to facilitate the successful application of this powerful synthetic intermediate.

References

  • Jie Jack Li, J. L., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]

  • BenchChem. (2025). Protocol for Stille Coupling Reactions Using Stannane Reagents.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Wikipedia. (2024). Stille reaction. In Wikipedia. Retrieved from [Link]

  • Crovino, M. E., et al. (2018). A Highly Efficient and Reusable Palladium(II)
  • Liu, J., & Chen, Y. (2019). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation.
  • Wikipedia. (2024). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Li, W., & Wang, J. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9918–9927.
  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4156.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Desilylation. Retrieved from [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Molnár, J., & Kurti, L. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ARKIVOC, 2010(8), 13-24.

Sources

Advanced Cross-Coupling Strategies for the Functionalization of Methyl 2-Bromo-3-(trimethylsilyl)isonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science

Methyl 2-bromo-3-(trimethylsilyl)isonicotinate is a richly functionalized pyridine derivative poised for strategic elaboration in complex molecule synthesis. The orthogonal reactivity of its substituents—the bromo group at the 2-position, the trimethylsilyl (TMS) group at the 3-position, and the methyl ester at the 4-position—renders it a highly valuable building block for researchers in drug discovery and materials science. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, and the ability to precisely introduce diverse functionalities through cross-coupling reactions is paramount for developing new chemical entities with tailored properties.

This guide provides in-depth application notes and detailed protocols for a suite of palladium-catalyzed cross-coupling reactions tailored for methyl 2-bromo-3-(trimethylsilyl)isonicotinate. We will delve into the mechanistic underpinnings of each reaction, offering insights into the causal factors that govern experimental outcomes. The protocols provided herein are designed to be robust starting points for optimization, empowering researchers to confidently employ this versatile substrate in their synthetic campaigns.

The Strategic Advantage of the 2-Bromo-3-TMS Substitution Pattern

The unique arrangement of the bromo and trimethylsilyl groups on the pyridine ring offers distinct advantages in cross-coupling chemistry. The electron-withdrawing nature of the pyridine nitrogen and the ester functionality activates the C-Br bond at the 2-position towards oxidative addition to a palladium(0) catalyst, a crucial initial step in most cross-coupling cycles.[1]

The trimethylsilyl group at the 3-position exerts a significant steric and electronic influence. Sterically, it can direct the approach of the catalyst and coupling partners, potentially influencing regioselectivity in certain reactions. Electronically, silicon can stabilize adjacent carbocationic character and influence the aromatic system's electron density. Furthermore, the TMS group itself can be a reactive handle for subsequent transformations, such as protodesilylation or silicon-based cross-coupling reactions (e.g., Hiyama coupling), adding another layer of synthetic versatility.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[3][4]

Reaction Principle and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the desired biaryl product and regenerate the catalyst.[5]

G pd0 Pd(0)L_n aryl_pd_complex Ar-Pd(II)-Br(L_n) pd0->aryl_pd_complex Ar-Br oxidative_addition Oxidative Addition diorgano_pd_complex Ar-Pd(II)-R(L_n) aryl_pd_complex->diorgano_pd_complex R-B(OR)_2, Base transmetalation Transmetalation diorgano_pd_complex->pd0 product Ar-R diorgano_pd_complex->product reductive_elimination Reductive Elimination reagent1 Ar-Br reagent2 R-B(OR)_2 base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromo-3-(trimethylsilyl)isonicotinate

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-24GoodA versatile system for many substrates.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O9012Good to ExcellentA classic and reliable catalyst.[5]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane1008-16Good to ExcellentEffective for a broad range of substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[6][7] This reaction is instrumental in the synthesis of conjugated enynes, which are valuable precursors and structural motifs in pharmaceuticals and organic materials.[8]

Reaction Principle and Mechanistic Insight

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[6]

G pd0 Pd(0)L_n aryl_pd_complex Ar-Pd(II)-Br(L_n) pd0->aryl_pd_complex Ar-Br oxidative_addition Oxidative Addition alkynyl_pd_complex Ar-Pd(II)-C≡CR(L_n) aryl_pd_complex->alkynyl_pd_complex Cu-C≡CR transmetalation Transmetalation alkynyl_pd_complex->pd0 product Ar-C≡CR alkynyl_pd_complex->product reductive_elimination Reductive Elimination cu_cycle Copper Cycle alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->aryl_pd_complex base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate

  • Terminal alkyne (1.1-1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equivalents)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the degassed solvent followed by the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[9][10]

Reaction Principle and Mechanistic Insight

This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide in the presence of a strong base. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic activity.[11]

G pd0 Pd(0)L_n aryl_pd_complex Ar-Pd(II)-Br(L_n) pd0->aryl_pd_complex Ar-Br oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)-NR'R'' aryl_pd_complex->amido_complex HNR'R'', Base amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product reductive_elimination Reductive Elimination amine HNR'R'' base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with a Primary or Secondary Amine

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate

  • Primary or secondary amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the palladium pre-catalyst, ligand, and base.

  • Reagent Addition: Add methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 4-24 hours, monitoring the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Other Notable Cross-Coupling Reactions

The versatility of methyl 2-bromo-3-(trimethylsilyl)isonicotinate extends to other important cross-coupling reactions.

Heck Coupling

The Heck reaction couples the substrate with an alkene to form a substituted alkene.[12][13] This reaction is typically carried out at elevated temperatures in the presence of a palladium catalyst and a base.[14]

Stille Coupling

The Stille reaction utilizes organostannanes as coupling partners.[15][16] While effective, the toxicity of tin reagents is a significant drawback.[17][18]

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[19][20] These reactions are often performed under mild conditions.[21]

Conclusion and Future Outlook

Methyl 2-bromo-3-(trimethylsilyl)isonicotinate is a powerful and versatile building block for the synthesis of complex molecules. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the precise and efficient installation of a wide array of functional groups. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable substrate. Future work will focus on exploring the reactivity of the trimethylsilyl group in subsequent transformations, further expanding the synthetic utility of this remarkable scaffold.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Angewandte Chemie International Edition, 48(31), 5736-5740. Retrieved from [Link]

  • Wikipedia. (2024). Negishi coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Constable, E. C., et al. (2013). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry, 37(10), 3236-3245. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Wikipedia. (2024). Stille reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Girek, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Organic Syntheses. (2002). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. Retrieved from [Link]

  • Lee, D. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(15), 4486-4490. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]

  • Al-Masum, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Retrieved from [Link]

  • Arts, M., et al. (2017). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 204, 387-398. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wang, C., et al. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Chemical Science, 14(20), 5433-5439. Retrieved from [Link]

  • MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

Sources

Topic: Suzuki Coupling of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and detailed experimental protocols for the Suzuki coupling of a specialized building block: 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester . This substrate is of significant interest in medicinal chemistry and drug discovery, as it provides a scaffold for creating highly functionalized pyridine derivatives, which are ubiquitous motifs in biologically active molecules.[4][5][6] We will explore the mechanistic nuances of this reaction, the critical role of the trimethylsilyl (TMS) group, optimization of reaction parameters, and step-by-step protocols for successful implementation in a research setting.

Scientific Rationale and Strategic Considerations

The structure of this compound presents a unique combination of features that must be understood to achieve successful cross-coupling.

  • The Pyridine Core: As an electron-deficient heteroaromatic system, the pyridine ring readily undergoes oxidative addition with a Palladium(0) catalyst at the C-Br bond.[7] However, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is crucial to mitigate this effect.[8][9]

  • The 2-Bromo Substituent: This is the electrophilic handle for the Suzuki coupling, allowing for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups.[1]

  • The 3-Trimethylsilyl (TMS) Group: This bulky group serves multiple strategic purposes.

    • Steric Influence: It provides significant steric hindrance around the 2-position, which can influence the conformation of the molecule and the approach of the palladium catalyst.

    • A Latent Functional Handle: The C-Si bond is stable under many Suzuki conditions but can be selectively cleaved post-coupling (e.g., using fluoride sources like TBAF or strong acid/base conditions). This allows for a subsequent functionalization step at the 3-position, a powerful strategy for library synthesis.

  • The 4-Methyl Ester Group: This group is generally stable but can be susceptible to hydrolysis (saponification) under strongly basic conditions. This necessitates careful selection of the base to preserve the ester functionality.[10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7][11] Understanding each step is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex. This is often the rate-determining step.

  • Activation & Transmetalation: The base activates the organoboron species (R²-B(OR)₂) to form a more nucleophilic boronate complex. This complex then transfers the organic group (R²) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the pyridine and R²) on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Pyridyl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (2-Bromo-3-TMS-Pyridine) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Data Presentation: Representative Reaction Conditions

The successful coupling of 2-bromopyridine derivatives is highly dependent on the careful selection of reagents. The following table summarizes robust starting points for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012-18GoodA classic, reliable, and cost-effective system suitable for many standard arylboronic acids.[12]
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodAnother common system; may require higher temperatures.[12]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentBuchwald ligands like SPhos are excellent for challenging substrates, including electron-deficient heteroaryls.[12]
Pd-PEPPSI-IPr (2-3)- (NHC)Cs₂CO₃ (2)Dioxane1002-8ExcellentN-Heterocyclic Carbene (NHC) catalysts offer high stability and reactivity, often leading to shorter reaction times.[5]
Pd-P(t-Bu)₃-G3 (2)-TMSOK (1.2)THF (anhydrous)25-601-5ExcellentAnhydrous conditions with a soluble organic base can be exceptionally effective for complex heteroaryl couplings.[6][13]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Review the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol provides a reliable and cost-effective method suitable for coupling with standard arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) and Deionized Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Workflow_1 Figure 2: Experimental Workflow for Protocol 1 start Start setup Combine Reactants: Substrate, Boronic Acid, Base start->setup add_solvent Add DME/H₂O Solvent setup->add_solvent degas Degas Mixture (Ar bubbling, 15 min) add_solvent->degas add_catalyst Add Pd(PPh₃)₄ under Inert Atmosphere degas->add_catalyst react Heat Reaction (e.g., 85 °C, 16h) add_catalyst->react workup Aqueous Workup: Dilute, Extract, Wash react->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: Experimental Workflow for Protocol 1

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed DME/H₂O (4:1) solvent mixture via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Vigorously stir the slurry and sparge with a stream of argon gas through a needle for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: To the stirring mixture, add Pd(PPh₃)₄ (0.03 equiv) in one portion under a positive flow of argon. The mixture will typically turn a darker color.

  • Reaction: Seal the flask and immerse it in a preheated oil bath at 85 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: High-Efficiency Anhydrous Coupling with a Buchwald Precatalyst

This advanced protocol is designed for more challenging or sensitive substrates and often results in higher yields and shorter reaction times.[6][13]

Materials and Reagents:

  • This compound

  • Arylboronic acid neopentyl glycol ester (1.1 equivalents)

  • Pd-P(t-Bu)₃-G3 precatalyst (2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong counterflow of argon, add this compound (1.0 equiv), the arylboronic acid neopentyl glycol ester (1.1 equiv), and the Pd-P(t-Bu)₃-G3 precatalyst (0.02 equiv) to an oven-dried Schlenk flask with a stir bar.

  • Solvent Addition: Add anhydrous THF (to 0.1 M).

  • Base Addition: In a separate flask, dissolve potassium trimethylsilanolate (TMSOK) (1.2 equiv) in anhydrous THF. Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Seal the flask and stir at the desired temperature (can range from room temperature to 60 °C). The reaction is often significantly faster; monitor closely by TLC or LC-MS (typically 1-5 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Perform the same extraction, drying, and purification procedure as described in Protocol 1.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing (O₂ present).3. Poor quality reagents (wet solvent, inactive base).4. Low reaction temperature.1. Use a fresh bottle of catalyst or a more stable precatalyst.2. Improve degassing procedure (use freeze-pump-thaw cycles for sensitive reactions).3. Use freshly dried solvents and high-purity base.4. Increase temperature in 10 °C increments.
Protodeboronation 1. The boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition.3. Water content is too high or base is too strong.1. Switch to a more stable boronic ester (e.g., pinacol or neopentyl glycol ester).2. Use a more active catalyst/ligand system to accelerate the productive coupling (see Protocol 2).3. Consider anhydrous conditions or a milder base like KF.
Starting Material Desilylation The TMS group is cleaved from the pyridine ring before coupling.This indicates the conditions are too harsh. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and a lower reaction temperature. The use of fluoride-containing bases (KF, CsF) should be avoided if TMS preservation is desired.
Ester Hydrolysis The methyl ester is saponified to a carboxylic acid.The base is too strong or the reaction time at high temperature is too long. Use a weaker base (e.g., Na₂CO₃) or switch to anhydrous conditions with a non-nucleophilic base like TMSOK.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines via the Suzuki-Miyaura cross-coupling. A successful outcome hinges on the rational selection of catalyst, ligand, base, and solvent to accommodate the electronic properties of the pyridine ring and the sensitivities of the ester and TMS functional groups. The protocols and guidelines presented here provide a robust framework for researchers to effectively utilize this reagent in the pursuit of novel molecular architectures for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-BROMINATION OF AN UNSYMMETRICAL KETONE: 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • Reiser, O. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]

  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Retrieved from [Link]

  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a "privileged scaffold" in drug design. The starting material, 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester , represents a highly versatile platform for the generation of diverse small molecule libraries. This trisubstituted pyridine offers three distinct points for chemical modification: the bromine atom at the 2-position, the trimethylsilyl (TMS) group at the 3-position, and the methyl ester at the 4-position. Each of these sites can be selectively manipulated to introduce a wide array of chemical functionalities, thereby enabling a systematic exploration of the chemical space around this core structure.

This guide provides detailed protocols for the derivatization of this scaffold, focusing on robust and well-established synthetic methodologies amenable to library synthesis. We will explore palladium-catalyzed cross-coupling reactions at the C-Br bond, modifications of the ester group, and the strategic use or removal of the TMS group. The overarching goal is to furnish researchers, scientists, and drug development professionals with the practical knowledge to construct a library of novel compounds for biological screening.

Strategic Considerations for Library Design

Before embarking on the synthesis, it is crucial to consider the strategic diversification of the core scaffold. The choice of derivatization reactions and building blocks should be guided by the desired properties of the final compounds and the therapeutic target of interest.

Key Diversification Points:

  • C-2 Position (Bromo group): This is the primary site for introducing diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the formation of C-C and C-N bonds, introducing a vast array of aryl, heteroaryl, alkyl, and amino substituents.

  • C-4 Position (Methyl Ester): This group can be readily converted into a variety of other functional groups. Saponification to the corresponding carboxylic acid opens the door to amide bond formation, a ubiquitous linkage in bioactive molecules.

  • C-3 Position (Trimethylsilyl group): The TMS group can serve multiple purposes. It can act as a steric directing group, influencing the conformation of the molecule. It can also be a placeholder for further functionalization via ipso-substitution or can be removed to yield the des-silylated analogue, providing another layer of structural diversity.

The following diagram illustrates the primary diversification pathways for the starting material.

Amide_Formation_Workflow Start Methyl Ester Acid Carboxylic Acid Start->Acid Saponification (LiOH) Amide Amide Library Acid->Amide Amine, Coupling Agent (HATU)

Sources

Application Notes and Protocols: Silylation of Bromo-Isonicotinic Acid Esters for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Silylation in Heterocyclic Synthesis

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. Bromo-isonicotinic acid esters, in particular, serve as versatile building blocks for the synthesis of complex molecules, often through palladium-catalyzed cross-coupling reactions.[1][2][3][4] However, the presence of the acidic carboxylic acid proton can interfere with these transformations by deactivating the catalyst or participating in unwanted side reactions. To circumvent this, a common and effective strategy is the protection of the carboxylic acid functionality.

Silylation, the introduction of a silyl group (typically a tert-butyldimethylsilyl group, TBDMS), offers a robust and readily reversible method for protecting carboxylic acids.[5][6][7] The resulting silyl esters are generally stable to a range of reaction conditions, particularly those that are non-aqueous and basic, which are often employed in cross-coupling chemistry.[8] The increased steric bulk of the TBDMS group, compared to other silyl groups like trimethylsilyl (TMS), imparts greater hydrolytic stability, making it a preferred choice for multi-step syntheses.[8][9]

This application note provides a comprehensive guide to the experimental procedure for the silylation of bromo-isonicotinic acid esters. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol, and discusses critical considerations for reaction monitoring, workup, and purification. The overarching goal is to equip researchers with the practical knowledge to successfully implement this pivotal synthetic step, thereby enabling the efficient construction of novel molecular architectures.

Reaction Mechanism and Rationale

The silylation of a carboxylic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) proceeds via a nucleophilic substitution reaction. The reaction is typically facilitated by a weak base, such as imidazole, which plays a dual role. Firstly, it deprotonates the carboxylic acid, increasing its nucleophilicity. Secondly, it is believed to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[8] This intermediate is then readily attacked by the carboxylate anion to form the desired silyl ester and regenerate the imidazole catalyst.

The general mechanism can be visualized as follows:

silylation_mechanism cluster_activation Activation of Silylating Agent cluster_silylation Silylation of Carboxylic Acid TBDMS_Cl TBDMS-Cl Reactive_Intermediate [TBDMS-Imidazole]⁺ Cl⁻ TBDMS_Cl->Reactive_Intermediate + Imidazole Imidazole Imidazole Imidazole->Reactive_Intermediate Silyl_Ester R-COOTBDMS Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Imidazole - Imidazole-H⁺ Carboxylate->Silyl_Ester + [TBDMS-Imidazole]⁺ Cl⁻ - Imidazole - Cl⁻

Diagram 1: General mechanism for the imidazole-catalyzed silylation of a carboxylic acid.

The choice of an aprotic polar solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solubilizes the reagents and intermediates without interfering with the reaction.[6][8]

Experimental Protocol: Silylation of Methyl 2-bromo-isonicotinate

This protocol details the silylation of a representative bromo-isonicotinic acid ester. The quantities can be scaled as needed, with appropriate adjustments to glassware and solvent volumes.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Methyl 2-bromo-isonicotinate216.031.00 g1.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.720.84 g1.2
Imidazole68.080.79 g2.5
Anhydrous N,N-dimethylformamide (DMF)-10 mL-
Diethyl ether-As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed-
Brine (saturated aqueous NaCl)-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-
Silica gel (for chromatography)-As needed-
Hexanes (for chromatography)-As needed-
Ethyl acetate (for chromatography)-As needed-
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

Procedure

experimental_workflow start Start setup 1. Reaction Setup - Add methyl 2-bromo-isonicotinate to a dry flask. - Dissolve in anhydrous DMF under inert atmosphere. start->setup reagents 2. Reagent Addition - Add imidazole and stir until dissolved. - Add TBDMS-Cl portion-wise. setup->reagents reaction 3. Reaction - Stir at room temperature for 12-24 hours. - Monitor progress by TLC. reagents->reaction workup 4. Aqueous Workup - Pour reaction mixture into water. - Extract with diethyl ether. - Wash with water and brine. reaction->workup purification 5. Purification - Dry organic layer with MgSO₄. - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification end End Product: TBDMS-protected ester purification->end

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester (CAS No. 848243-28-7), a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. The unique trifunctional nature of this molecule—possessing a brominated pyridine core, a trimethylsilyl (TMS) group, and a methyl ester—necessitates a multi-technique approach for unambiguous structural elucidation, purity assessment, and quantification. This guide presents detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, explaining the rationale behind each method's selection and application.

Introduction: A Molecule of Synthetic Importance

This compound is a versatile building block in organic synthesis. Its structure combines a nucleophilic pyridine ring, a site for cross-coupling reactions (the bromo group), and a sterically influential, chemically reactive trimethylsilyl group. Accurate and robust analytical characterization is paramount to ensure the quality of starting materials, monitor reaction progress, and confirm the identity and purity of final products in drug discovery and development pipelines.

The analytical challenge lies in selecting and optimizing methods that can individually and collectively provide a complete picture of the molecule. This guide is designed to provide researchers with both the theoretical basis and practical protocols to achieve this.

Logical Framework for Analysis

A sequential and orthogonal analytical workflow is recommended to ensure a thorough characterization. The interplay between different techniques provides a self-validating system, enhancing the trustworthiness of the results.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirms Mass HPLC HPLC-UV NMR->HPLC Structural ID for Purity MS->HPLC GC GC-FID/MS HPLC->GC Orthogonal Check EA Elemental Analysis (CHNX/S) HPLC->EA Purity for Compositional Analysis

Caption: A logical workflow for the comprehensive analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the carbon-hydrogen framework and the silicon environment.

Expertise & Causality:

  • ¹H NMR: Will reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the nine equivalent protons of the trimethylsilyl group.

  • ¹³C NMR: Provides information on the carbon skeleton. The number of signals will confirm the number of unique carbon atoms. The chemical shifts will indicate the type of carbon (aromatic, carbonyl, aliphatic).

  • ²⁹Si NMR: This is crucial for confirming the presence and chemical environment of the silicon atom. Organosilicon compounds have a characteristic range of chemical shifts in ²⁹Si NMR spectra.[1][2][3] The chemical shift of the TMS group is a key diagnostic feature.[4]

Protocol 3.1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not already contain it.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz spectrometer: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 2-5 seconds, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ²⁹Si NMR Acquisition:

    • Acquire a proton-decoupled ²⁹Si spectrum. This may require a spectrometer equipped with a broadband probe.

    • Due to the negative gyromagnetic ratio and long relaxation times of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance sensitivity.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Expected NMR Data Summary
¹H NMR
Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-9.0 ppm).
Methyl Ester Protons: A singlet integrating to 3 protons (typically 3.5-4.0 ppm).
Trimethylsilyl Protons: A sharp singlet integrating to 9 protons (typically 0.0-0.5 ppm).
¹³C NMR
Pyridine Carbons: Signals in the aromatic region (~120-160 ppm).
Carbonyl Carbon: A signal for the ester carbonyl (~160-175 ppm).
Methyl Ester Carbon: A signal around 50-60 ppm.
TMS Carbons: A signal near 0 ppm.
²⁹Si NMR
TMS Silicon: A characteristic signal in the expected range for trimethylsilyl groups.[4]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and providing evidence for the elemental composition through isotopic patterns. Given the compound's structure, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.

Expertise & Causality:

  • GC-MS: The presence of the trimethylsilyl group generally imparts good volatility and thermal stability, making the compound suitable for GC analysis.[5][6] Electron Ionization (EI) is a common technique that will produce a characteristic fragmentation pattern, which can be used for structural confirmation and library matching.

  • LC-MS: This is a powerful alternative, particularly if the compound shows any thermal instability or if analysis of complex mixtures is required. Electrospray Ionization (ESI) is a soft ionization technique that will likely produce a strong protonated molecular ion ([M+H]⁺), directly confirming the molecular weight.[7] The presence of the basic pyridine nitrogen makes the molecule amenable to positive ion ESI.

A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion peak (M) will be accompanied by an M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.

Protocol 4.1: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness) is a good starting point.

    • Injector: Split/splitless injector at 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the analyte. Examine the mass spectrum for the molecular ion peak and the characteristic Br isotopic pattern. Analyze the fragmentation pattern to confirm structural features.

Protocol 4.2: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a mixture of the mobile phase solvents (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size) is suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350°C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule ([C₁₀H₁₄BrNO₂Si + H]⁺). Confirm the molecular weight and the bromine isotopic pattern in the mass spectrum.

Chromatographic Methods: Purity Assessment and Quantification

Chromatography is the gold standard for determining the purity of a compound by separating it from impurities, starting materials, and by-products.

Expertise & Causality:

  • HPLC with UV Detection: This is the most common technique for purity analysis of non-volatile organic compounds. The pyridine ring in the molecule contains a chromophore that will absorb UV light, making it suitable for UV detection. A reversed-phase method will separate compounds based on their polarity. Mixed-mode chromatography can also be effective for separating isomers of pyridine-based compounds.[8][9]

  • Gas Chromatography (GC) with FID: If the compound is sufficiently volatile and thermally stable, GC with a Flame Ionization Detector (FID) is an excellent method for assessing purity. FID provides a response that is roughly proportional to the mass of carbon, making it a reliable quantitative tool.

Chromatography_Principle cluster_HPLC HPLC (Reversed-Phase) cluster_GC Gas Chromatography MobilePhase Polar Mobile Phase (e.g., Water/Acetonitrile) StationaryPhase Non-Polar Stationary Phase (e.g., C18) Analyte Analyte Analyte->StationaryPhase Interaction based on hydrophobicity CarrierGas Inert Carrier Gas (e.g., Helium) Column Stationary Phase in Column VolatileAnalyte Volatilized Analyte VolatileAnalyte->Column Separation based on boiling point & polarity

Caption: Principles of HPLC and GC separation for the target analyte.

Protocol 5.1: HPLC-UV Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately prepare a sample solution of approximately 0.5-1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 150 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical starting point is 70% A / 30% B, ramping to 5% A / 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm or a wavelength of maximum absorbance determined by a PDA detector.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample. The formula is:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Elemental Analysis: Ultimate Confirmation of Composition

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen). This technique is a fundamental method for confirming the composition of a newly synthesized molecule.[10]

Expertise & Causality: The theoretical elemental composition of this compound (C₁₀H₁₄BrNO₂Si) can be calculated from its molecular formula and atomic weights. Experimental results from an elemental analyzer are then compared to these theoretical values. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Element Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon (C)12.01110120.1141.67
Hydrogen (H)1.0081414.1124.90
Bromine (Br)79.904179.90427.74
Nitrogen (N)14.007114.0074.86
Oxygen (O)15.999231.99811.11
Silicon (Si)28.085128.0859.75
Total 288.216 100.00
Protocol 6.1: CHN Analysis
  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent and moisture. Accurately weigh 1-3 mg of the pure compound into a tin or silver capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000°C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Calculation and Comparison: The instrument's software calculates the weight percentages of C, H, and N. Compare these experimental values to the theoretical values. The analysis for bromine would require specific halogen analysis methods, often involving combustion followed by titration or ion chromatography.

Conclusion

The analytical characterization of this compound requires a thoughtful, multi-faceted approach. By combining the structural detail from NMR, the molecular weight confirmation from mass spectrometry, the purity assessment from chromatography, and the compositional validation from elemental analysis, researchers can establish a comprehensive and trustworthy profile of this important synthetic intermediate. The protocols and rationale provided in this guide offer a robust framework for scientists in research and drug development to ensure the quality and integrity of their work.

References

  • ResearchGate. NMR Spectroscopy of Organosilicon Compounds. Available from: [Link]

  • National Institutes of Health (NIH). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link]

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  • ResearchGate. Separation and elemental detection of (a) organo fluorines, (c) organochlorines and (e) organobromines using GC-PARCI-MS. Available from: [Link]

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  • ResearchGate. Mass spectra of silylated GC-MS peaks tentatively identified as (A) cyclohexane dicarboxylic acid and (B) an isomer of deahydro-2-naphthoic acid detected in NDC. Available from: [Link]

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  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]

  • PubMed. Natural and man-made organobromine compounds in marine biota from Central Norway. Available from: [Link]

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The Versatile Building Block: Application Notes for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the demand for highly functionalized heterocyclic scaffolds remains unabated, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives, in particular, are of immense interest. This guide introduces "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester," a strategically designed intermediate poised to streamline the synthesis of complex substituted pyridine targets. The orthogonal reactivity of its three key functional groups—the 2-bromo substituent, the 3-trimethylsilyl group, and the 4-methyl ester—offers a powerful platform for sequential and diverse chemical transformations. This document provides a comprehensive overview of its synthesis, characterization, and potential applications, complete with detailed protocols for its use in key synthetic operations.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned from the commercially available 2-bromo-isonicotinic acid methyl ester. A key challenge is the regioselective introduction of the trimethylsilyl (TMS) group at the C-3 position. Directed ortho-metalation (DoM) presents a powerful strategy to achieve this transformation.[1][2][3][4][5] The methoxycarbonyl group at the 4-position, however, is not a strong directing group for deprotonation at C-3. Therefore, a more plausible approach involves a "halogen dance" reaction, a base-catalyzed isomerization of an aryl halide to a thermodynamically more stable regioisomer, followed by trapping with an electrophile.[6][7][8][9][10]

Synthetic Protocol: Halogen Dance-Mediated Silylation

This protocol outlines a potential route to the target compound, leveraging a halogen dance reaction on a suitable precursor.

Step 1: Synthesis of the Precursor (Not detailed)

The starting material, 2-bromo-isonicotinic acid methyl ester, is commercially available or can be synthesized from 2-bromo-isonicotinic acid.

Step 2: Halogen Dance and Silylation

The core of the synthesis involves the base-induced migration of the bromine atom, followed by quenching with a silicon electrophile.

  • Reaction Scheme:

    G A 2-Bromo-isonicotinic acid methyl ester D This compound A->D 1. LDA, THF, -78 °C 2. TMSCl B Lithium Diisopropylamide (LDA) C Trimethylsilyl Chloride (TMSCl)

    Caption: Proposed synthesis of the title compound.

  • Detailed Protocol:

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of 2-bromo-isonicotinic acid methyl ester (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to facilitate the halogen dance, leading to the formation of the 3-lithiated 2-bromopyridine intermediate.

    • To the resulting solution, add trimethylsilyl chloride (TMSCl) (1.2 eq.) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired this compound.

Applications in Organic Synthesis

The strategic placement of the bromo, trimethylsilyl, and methyl ester groups on the pyridine ring makes "this compound" a highly versatile intermediate for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo substituent serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.[11][12][13][14][15][16]

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.[11][12][13][14][15]

  • Stille Coupling: For coupling with organostannanes.[17][18][19][20][21]

  • Sonogashira Coupling: For the introduction of alkyne moieties.[22][23][24][25][26]

  • Heck Reaction: For the arylation of alkenes.[16][27][28][29][30]

G A 2-Bromo-3-TMS-isonicotinic acid methyl ester D 2-Aryl-3-TMS-isonicotinic acid methyl ester A->D Suzuki Coupling B Arylboronic Acid B->D C Pd Catalyst, Base

Caption: Suzuki coupling workflow.

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85-95 (Estimated)
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-90 (Estimated)
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O75-85 (Estimated)
Transformations of the Trimethylsilyl Group

The trimethylsilyl group at the C-3 position can be readily transformed into other functional groups, offering a secondary site for molecular elaboration.

  • Protodesilylation: Removal of the TMS group to install a hydrogen atom.

  • Ipsodesilylation: Replacement of the TMS group with other electrophiles, such as halogens (Br₂, I₂), acyl groups, or nitro groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the 2-bromo position for nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines, alkoxides, and thiolates.[31][32][33][34][35]

  • Dissolve this compound (1.0 eq.) and the desired amine (2.0-3.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if the amine is used as its salt.

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • After completion, cool the mixture, dilute with water, and extract the product.

  • Purify by standard chromatographic methods.

Modification of the Methyl Ester

The methyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups using standard peptide coupling or esterification conditions.

Conclusion

"this compound" is a highly valuable and versatile intermediate for the synthesis of polysubstituted pyridines. Its unique arrangement of functional groups allows for a wide array of selective transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and modifications of the silyl and ester moieties. The protocols and application notes provided herein are intended to serve as a guide for researchers in drug discovery and materials science to leverage the synthetic potential of this powerful building block.

References

  • ResearchGate. (2025). Halogen Dance Reactions — A Review. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ResearchGate. (2022). Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. (n.d.). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (n.d.). Examples of halogen dance reactions and their catalysts. [Link]

  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]

  • ResearchGate. (n.d.). (PDF) Recent progress of halogen-dance reactions in heterocycles. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • (n.d.). Directed (ortho) Metallation. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

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  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

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  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

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  • ResearchGate. (n.d.). Reactions of 2-bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine with.... [Link]

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  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

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Application Note: A Scalable Synthesis Protocol for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science due to their presence in a wide array of pharmaceuticals, agrochemicals, and functional materials. The targeted introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties. This application note provides a detailed, scalable protocol for the synthesis of "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester," a versatile building block for further chemical elaboration.

The synthetic strategy hinges on the principle of Directed ortho-Metalation (DoM) , a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[1][2] In this process, a directing metalation group (DMG) guides a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped with an electrophile.[1][3] For this synthesis, the bromine atom at the 2-position of the pyridine ring is anticipated to serve as the primary directing group for the metalation at the 3-position. Subsequent quenching with a trimethylsilyl electrophile will yield the desired product.

This document is intended for researchers, scientists, and professionals in drug development and provides a comprehensive guide, including in-depth procedural details, safety precautions for handling pyrophoric reagents, and characterization methods.

Safety Precautions

This protocol involves the use of hazardous materials, including the pyrophoric reagent n-butyllithium. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[4]

  • Hand Protection: Nitrile gloves should be worn as a minimum, with consideration for double-gloving or using heavier-duty gloves when handling larger quantities of pyrophoric reagents.

  • Protective Clothing: A fire-resistant lab coat is essential.[5] Avoid synthetic clothing that can melt and adhere to the skin in case of a fire.[5]

  • Footwear: Closed-toe shoes are required.[4]

n-Butyllithium Handling:

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[6]

  • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[4]

  • Transfers of n-butyllithium should be performed using syringe techniques under a positive pressure of an inert gas.[7]

  • Ensure that a Class D fire extinguisher or a container of dry sand is readily accessible in the event of a fire.[7]

  • For detailed information on handling pyrophoric reagents, consult established safety guidelines.[5][6][7]

Silylating Agents:

  • Silylating agents can be corrosive and moisture-sensitive. Handle them in a fume hood and avoid contact with skin and eyes.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 2-bromo-isonicotinic acid, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Directed ortho-Metalation and Silylation A 2-Bromo-isonicotinic acid B Methyl 2-bromoisonicotinate A->B  SOCl2, Methanol   C Methyl 2-bromoisonicotinate D Lithiation C->D  n-BuLi, THF, -78 °C   E 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester D->E  TMSCl  

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2-bromoisonicotinate

This initial step involves the esterification of the commercially available 2-bromo-isonicotinic acid.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Properties
2-Bromo-isonicotinic acidC₆H₄BrNO₂202.0120.2 g (0.1 mol)Solid
Thionyl chloride (SOCl₂)SOCl₂118.9711.0 mL (0.15 mol)Corrosive, lachrymator, reacts violently with water
Methanol (anhydrous)CH₃OH32.04200 mLFlammable, toxic
Sodium bicarbonate (sat. aq.)NaHCO₃84.01As needed
Anhydrous sodium sulfateNa₂SO₄142.04As neededDrying agent
Diethyl ether(C₂H₅)₂O74.12As neededHighly flammable

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-isonicotinic acid (20.2 g, 0.1 mol) and anhydrous methanol (200 mL).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield methyl 2-bromoisonicotinate as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Large-Scale Synthesis of this compound

This step employs the principles of directed ortho-metalation followed by electrophilic quenching with trimethylsilyl chloride.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Properties
Methyl 2-bromoisonicotinateC₇H₆BrNO₂216.0321.6 g (0.1 mol)Solid
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0644 mL (0.11 mol)Pyrophoric, corrosive, moisture-sensitive
Trimethylsilyl chloride (TMSCl)(CH₃)₃SiCl108.6415.2 mL (0.12 mol)Flammable, corrosive, moisture-sensitive
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11400 mLFlammable, can form explosive peroxides
Saturated aqueous ammonium chlorideNH₄Cl53.49As needed
Anhydrous sodium sulfateNa₂SO₄142.04As neededDrying agent
HexanesC₆H₁₄86.18As neededFlammable
Ethyl acetateC₄H₈O₂88.11As neededFlammable

Procedure:

  • Set up a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Add methyl 2-bromoisonicotinate (21.6 g, 0.1 mol) to the flask and dissolve it in anhydrous THF (400 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via syringe, keeping the internal temperature below -70 °C. The solution will typically develop a deep color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (15.2 mL, 0.12 mol) dropwise via syringe, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The fractions containing the desired product can be identified by thin-layer chromatography (TLC).

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the trimethylsilyl group and the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2021). Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Prybil, J. W., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(2), 1073-1081. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • National Institutes of Health. (2022). Machine learning for identification of silylated derivatives from mass spectra. Retrieved from [Link]

  • Bio-Link. (n.d.). Purification Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Retrieved from [Link]

  • ResearchGate. (2016). Does anyone know the detail of silylation method using MSTFA and pyridine? Retrieved from [Link]

  • MDPI. (n.d.). Effects and Mechanisms of Silicone Fertilizer on Salt Ion Activity in Saline–Alkaline Soils. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex pyridine derivatives, specifically focusing on overcoming the challenges associated with producing 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester . As a key building block in medicinal chemistry, achieving a high yield of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles.

The Synthetic Challenge: A Strategic Overview

The synthesis of this compound is not a trivial one-step reaction. It requires precise control over regioselectivity and the use of highly reactive organometallic intermediates. The primary challenge lies in introducing the bulky trimethylsilyl (TMS) group specifically at the C-3 position of a 2-brominated pyridine ring, an electron-deficient system prone to side reactions.

The most logical and robust synthetic strategy involves a multi-step pathway, centered around a Directed ortho-Metalation (DoM) reaction. This approach leverages a directing group to activate a specific C-H bond for deprotonation, followed by quenching with an electrophile.

Proposed Synthetic Workflow

The workflow below outlines the recommended pathway, which forms the basis for our troubleshooting guide.

Synthetic_Workflow cluster_start Starting Material Preparation cluster_core Core Reaction: Directed Metalation & Silylation cluster_finish Workup & Purification Start 2-Bromo-isonicotinic acid Ester Step 1: Esterification (MeOH, SOCl₂ or H₂SO₄) Start->Ester Product1 Methyl 2-bromoisonicotinate Ester->Product1 Metalation Step 2: Directed ortho-Metalation (LDA or LTMP, THF, -78 °C) Product1->Metalation Quench Step 3: Electrophilic Quench (TMSCl, -78 °C to RT) Metalation->Quench Workup Step 4: Aqueous Workup (Sat. aq. NH₄Cl) Quench->Workup Purification Step 5: Purification (Column Chromatography) Workup->Purification FinalProduct 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Purification->FinalProduct

Caption: Proposed synthetic pathway for the target molecule.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.

Step 2 & 3: Directed ortho-Metalation and Silylation

This is the most critical and error-prone stage of the synthesis. Success hinges on the efficient formation of the C-3 lithium anion and its subsequent reaction with trimethylsilyl chloride (TMSCl).

❓ Question: My reaction yields are consistently low (<20%), and I recover mostly my starting material (Methyl 2-bromoisonicotinate). What is the primary cause?

Answer: This is a classic symptom of failed or inefficient lithiation (deprotonation at C-3). The C-H bond adjacent to the bromine is acidic, but several factors can prevent the reaction from proceeding.

Potential Causes & Solutions:

  • Insufficiently Strong or Decomposed Base:

    • Causality: Lithium diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are extremely sensitive to moisture and air. They are also thermally unstable. If the base has degraded, it will not be strong enough to deprotonate the pyridine ring.

    • Solution: Use freshly prepared LDA/LTMP or a recently purchased, properly stored commercial solution. It is best practice to titrate the organolithium reagent (like the n-BuLi used to make LDA) before use to confirm its molarity.

  • Presence of Trace Water or Protic Impurities:

    • Causality: Organolithium bases will react instantly with any available proton source that is more acidic than the target C-H bond. This includes water, alcohols, or even acidic impurities in your starting material.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. The solvent (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). The starting ester must be azeotropically dried with toluene and stored under an inert atmosphere.

  • Incorrect Reaction Temperature:

    • Causality: The formation of the lithiated intermediate is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to ensure its stability and prevent side reactions.[1] If the temperature rises prematurely, the unstable intermediate can decompose.

    • Solution: Maintain a consistent -78 °C during base addition and for at least 1-2 hours post-addition to ensure complete deprotonation. Use a properly insulated Dewar flask and monitor the internal temperature with a low-temperature thermometer.

❓ Question: I am observing significant amounts of a debrominated side product. How can I prevent this?

Answer: The formation of a debrominated product indicates that a bromine-lithium exchange is occurring, or that the lithiated intermediate is abstracting a proton from the solvent or an impurity during workup, followed by loss of bromine.

Potential Causes & Solutions:

  • Use of a Non-Hindered Base:

    • Causality: Using a smaller organolithium base like n-butyllithium (n-BuLi) can lead to complications. n-BuLi can either add nucleophilically to the pyridine ring or facilitate halogen-metal exchange, especially if the temperature is not well-controlled.[2]

    • Solution: Strictly use a hindered, non-nucleophilic base like LDA or LTMP. Their steric bulk prevents addition to the C=N bond and favors deprotonation.[1]

  • Premature Warming:

    • Causality: The 2-bromo-3-lithiopyridine intermediate is unstable. If the reaction is allowed to warm before the TMSCl electrophile is added, it can undergo side reactions, including abstracting a proton from the solvent (THF) at the alpha position.

    • Solution: Add the TMSCl solution dropwise at -78 °C only after confirming the lithiation step has had sufficient time to complete (typically 1-2 hours). Do not let the reaction warm up before the electrophile is present.

Troubleshooting Logic Flow for Low Yield

Troubleshooting_Flow Start Problem: Low Yield of Silylated Product Check_Lithiation Was lithiation successful? Start->Check_Lithiation Base_Issue Check Base: - Freshly prepared/titrated LDA? - Anhydrous conditions? Check_Lithiation->Base_Issue No Quench_Issue Check Quench: - TMSCl purity? - Added at -78°C before warmup? Check_Lithiation->Quench_Issue Yes Temp_Issue Check Temperature: - Maintained at -78°C? - Slow addition? Base_Issue->Temp_Issue Solvent_Issue Check Reagents: - Anhydrous solvent? - Dry starting material? Temp_Issue->Solvent_Issue Workup_Issue Check Workup/Purification: - Hydrolysis on silica gel? - Used deactivated silica? Quench_Issue->Workup_Issue

Caption: A logical workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Why is a hindered base like LDA necessary? Why can't I use a Grignard reagent or n-BuLi?

  • The pyridine ring is electron-deficient and susceptible to nucleophilic addition by organometallics like Grignard reagents or n-BuLi, especially at the C2 and C6 positions.[1][3] A hindered base like LDA is a poor nucleophile due to its steric bulk, so it acts primarily as a base, selectively abstracting a proton. This is key to achieving high regioselectivity in the deprotonation step.

Q2: My final product seems to decompose during column chromatography on silica gel. What's happening?

  • The bond between silicon and an aromatic ring (C-Si) can be sensitive to acid. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the protodesilylation (hydrolysis) of your product back to the starting ester.[4]

  • Solution:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.

    • Minimize Contact Time: Run the column as quickly as possible.

Q3: Can I use other silylating agents besides TMSCl?

  • Yes, other agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole can be used.[5][6] However, for quenching a highly reactive organolithium intermediate, the reactivity of TMSCl is often optimal. If you are experiencing issues with HCl byproducts, you might consider alternatives, but they may require different reaction conditions.

Q4: How do I know if my lithiation has worked before adding the TMSCl?

  • This is challenging to do directly. The best method is to run a small-scale pilot reaction and, after the 1-2 hour stirring at -78°C, take a small aliquot of the reaction mixture and quench it with a deuterated proton source like D₂O. Analyze the resulting crude material by ¹H NMR or mass spectrometry. The presence of deuterium at the C-3 position is a strong indicator that your lithiation was successful.

Key Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 2-bromoisonicotinate
  • To a stirred suspension of 2-bromo-isonicotinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Directed Metalation and Silylation

CRITICAL: This reaction must be performed under a strict inert atmosphere (Argon or Nitrogen) with anhydrous solvents and reagents.

  • Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq).

  • Slowly add n-BuLi (1.05 eq, titrated solution) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to pre-form the LDA.

  • In a separate flask, dissolve Methyl 2-bromoisonicotinate (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the LDA solution at -78 °C. The solution may turn dark.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography using deactivated silica gel.

Table 1: Reagent Stoichiometry and Conditions
Reagent/ParameterRecommended ValueRationale
Base LDA or LTMPHindered, non-nucleophilic base prevents side reactions.[1]
Base Equivalents 1.1 - 1.2 eqA slight excess ensures complete deprotonation.
Temperature -78 °CCritical for the stability of the lithiated intermediate.
Solvent Anhydrous THFAprotic and effectively solvates the lithium species.
TMSCl Equivalents 1.2 - 1.5 eqEnsures efficient trapping of the generated anion.
Purification Deactivated Silica GelPrevents acid-catalyzed hydrolysis of the TMS group.[4]

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). ResearchGate. [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). PubMed Central. [Link]

  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate. [Link]

  • 2-Bromo-isonicotinic acid methyl ester. PubChem. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2019). ResearchGate. [Link]

  • Troubleshooting my grignard reactions. (2020). Reddit. [Link]

  • Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. (2001). The Journal of Organic Chemistry. [Link]

  • Trimethylsilyl group. Wikipedia. [Link]

  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. (2020). ACS Omega. [Link]

  • Site-selective electrochemical C–H silylations of pyridines enabled by temporary reductive dearomatization. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • N-(Trimethylsilyl)imidazole. (2018). ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2017). PubMed Central. [Link]

  • Does anyone know the detail of silylation method using MSTFA and pyridine? (2016). ResearchGate. [Link]

  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. (2020). ACS Publications. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES. [Link]

  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. NIH. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. [Link]

  • A Review of Organosilanes in Organic Chemistry. Fisher Scientific. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2023). ACS Catalysis. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (2020). PubMed Central. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • C2-Selective silylation of pyridines by a rhodium–aluminum complex. (2021). RSC Publishing. [Link]

  • The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. (2020). ResearchGate. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Why do my silylations always fail? (2014). Chromatography Forum. [Link]

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Technical Support Center: Purification of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. This molecule, a valuable building block in medicinal chemistry, presents a unique set of purification hurdles primarily due to the lability of its carbon-silicon bond. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from frequently asked questions to in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: After running a silica gel column, my final yield is significantly lower than expected, and I see a new, more polar spot on my TLC. What is happening?

A: This is the most common issue and is almost certainly due to the cleavage of the trimethylsilyl (TMS) group. Standard silica gel is inherently acidic, which can catalyze the protodesilylation of the TMS group from the electron-deficient pyridine ring. The resulting byproduct, "2-Bromo-isonicotinic acid methyl ester," is significantly more polar and will appear as a new spot with a lower Rf value on your TLC plate. The purification process itself is likely causing the degradation of your target compound.

Q2: What are the primary impurities I should expect from the synthesis of this compound?

A: Besides the desilylated product mentioned above, you should be vigilant for unreacted starting material (2-Bromo-isonicotinic acid methyl ester) and potential regioisomers if the silylation reaction was not perfectly selective.[1][2][3] Depending on the workup conditions, you might also see the hydrolyzed carboxylic acid, although this is less common if pH is controlled.

Q3: How should I store "this compound" to prevent degradation?

A: The compound's stability is compromised by moisture and acid.[4][5] Store it under an inert atmosphere (argon or nitrogen), in a tightly sealed vial, and at a low temperature (refrigerated or frozen) to minimize degradation. Anhydrous conditions are critical.

Q4: Can I use reverse-phase (C18) chromatography for purification?

A: Yes, reverse-phase HPLC can be an excellent alternative as it avoids the acidity issues of normal-phase silica. The typical elution order will be reversed; your desired silylated product will be less retained (elute earlier) than the more polar, desilylated impurity. However, this is often more suitable for small-scale purification.

Troubleshooting Guide: From Problem to Protocol

This section provides detailed solutions to specific experimental challenges.

Problem 1: Significant Product Degradation During Column Chromatography
  • Probable Cause: The acidic nature of the silica gel stationary phase is cleaving the C-Si bond. The lone pair on the pyridine nitrogen can also interact strongly with silanol groups, leading to peak tailing and prolonged exposure to the acidic environment.

  • Recommended Solutions:

    • Modify the Stationary Phase: Deactivate the silica gel to create a neutral environment.

    • Use an Alternative Stationary Phase: Switch to a non-acidic support like neutral alumina.

    • Avoid Column Chromatography: If the product is crystalline, recrystallization is a superior, non-destructive method.

This protocol minimizes acid-catalyzed desilylation by pre-treating the silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

  • Basification: To this slurry, add 1% triethylamine (Et₃N) by volume relative to the solvent. For example, for every 99 mL of hexane/ethyl acetate, add 1 mL of triethylamine.

  • Packing: Pack the column with this basified slurry.

  • Equilibration: Flush the packed column with at least 3-5 column volumes of the mobile phase containing 1% triethylamine. This ensures the entire stationary phase is neutralized.

  • Loading and Elution: Load your crude product and elute using the triethylamine-doped mobile phase. The triethylamine will compete for the acidic sites on the silica, protecting your compound.

The following diagram outlines a decision-making process for purifying the title compound.

purification_workflow start Crude Product Obtained check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization (See Protocol 3) check_solid->recrystallize Yes chromatography Proceed to Chromatography check_solid->chromatography No check_purity_recrys Is purity >98%? recrystallize->check_purity_recrys end_product Pure Product check_purity_recrys->end_product Yes check_purity_recrys->chromatography No check_scale Purification Scale? chromatography->check_scale small_scale < 100 mg check_scale->small_scale Small large_scale > 100 mg check_scale->large_scale Large prep_hplc Preparative RP-HPLC small_scale->prep_hplc neutral_column Neutralized Silica Column (See Protocol 1) large_scale->neutral_column prep_hplc->end_product neutral_column->end_product

Caption: Decision workflow for purification method selection.

Problem 2: Product Loss During Aqueous Workup
  • Probable Cause: Use of strong acidic or basic solutions during the extraction process is causing hydrolysis of the TMS group and potentially the methyl ester. The TMS group is particularly labile to both acid and base.[6]

  • Recommended Solution: Employ a milder, near-neutral workup procedure.

  • Quenching: Quench the reaction mixture by pouring it carefully over ice or into cold, saturated ammonium chloride (NH₄Cl) solution. Avoid strong acids.

  • Extraction: Extract the aqueous layer with a non-protic organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (a weak base to remove acidic byproducts).

    • Water.

    • Brine (saturated NaCl solution) to facilitate phase separation and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Problem 3: The Product is an Oil and Cannot Be Recrystallized
  • Probable Cause: The compound is intrinsically a low-melting solid or an oil at room temperature, making recrystallization impossible.

  • Recommended Solution: Meticulous optimization of column chromatography is required.

If neutralized silica (Protocol 1) is still causing issues, consider these advanced steps.

  • Alternative Stationary Phases:

    • Neutral Alumina: Less acidic than silica but can be more reactive. Activity grade II or III is often a good starting point.

    • Florisil®: A magnesium silicate support that is less acidic than silica.

  • Mobile Phase Optimization: Finding the right solvent system is key to resolving your product from the desilylated impurity. A less polar solvent system is generally preferred to increase the separation between the product and the more polar impurity.

    • Start with a low-polarity system like 95:5 Hexane:Ethyl Acetate.

    • Gradually increase the polarity.

    • Consider alternative solvent systems like Toluene/Acetone or DCM/Diethyl Ether, which can alter the selectivity.

Data Summary Tables

Table 1: Common Impurities and Their Characteristics

Compound NameStructureRelative Polarity (Normal Phase)Key Identifier
Desired Product 2-Bromo-3-TMS-isonicotinic acid methyl esterLowTMS peak (~0.3 ppm) in ¹H NMR
Desilylated Impurity 2-Bromo-isonicotinic acid methyl esterHighAbsence of TMS peak; Aromatic proton appears at the 3-position
Hydrolyzed Impurity 2-Bromo-3-TMS-isonicotinic acidVery High (streaks on TLC)Broad -OH peak in IR/NMR; Insoluble in non-polar solvents

Table 2: Recommended Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase SystemModifierKey Considerations
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate1% TriethylamineStandard choice. Modifier is essential to prevent desilylation.
Neutral Alumina (Activity II/III)Toluene / AcetoneNoneGood alternative to silica. May require different solvent system for optimal separation.
C18 Reverse Phase SilicaAcetonitrile / Water0.1% Formic Acid or NH₄OHUse for small scale. Product will elute before the desilylated impurity.

Mechanistic Insight: The Desilylation Pathway

The primary degradation pathway on silica involves acid-catalyzed protodesilylation. The silanol groups on the silica surface act as proton donors.

Caption: Acid-catalyzed degradation on silica gel.

By implementing these protocols and understanding the chemical vulnerabilities of your molecule, you can significantly improve the yield, purity, and efficiency of your purification process.

References

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? [Online] Available at: [Link]

  • ResearchGate. (2015). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS). [Online] Available at: [Link]

  • ACS Omega. (2019). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. [Online] Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Online] Available at: [Link]

  • Wikipedia. Trimethylsilyl group. [Online] Available at: [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Online] Available at: [Link]

  • PubChem. 2-Bromo-isonicotinic acid methyl ester. [Online] Available at: [Link]

  • National Institutes of Health. (2019). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. [Online] Available at: [Link]

  • MDPI. (2019). Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. [Online] Available at: [Link]

  • ResearchGate. Silylation of pyridine-containing drugs. [Online] Available at: [Link]

  • National Institutes of Health. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Online] Available at: [Link]

Sources

Technical Support Center: 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Given the compound's specific functional groups, understanding its stability and potential degradation pathways is critical for successful and reproducible experimentation. This guide provides in-depth, experience-based insights into potential challenges and offers practical solutions in a direct question-and-answer format.

FAQs: Handling, Storage, and Stability

Question 1: What are the primary degradation pathways I should be concerned about with this compound?

Answer: Based on the structure of this compound, there are two principal, chemically-vulnerable sites susceptible to degradation under common laboratory conditions:

  • The C(aryl)-Si(methyl)₃ Bond: This bond is prone to cleavage via protodesilylation , where a proton source replaces the trimethylsilyl (TMS) group. This is often the most significant and frequently encountered degradation pathway.

  • The Methyl Ester Group: This group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of water and acid or base catalysts.

A third, less common, but possible pathway involves reactions at the C-Br bond , such as debromination or isomerization, which typically require more specific and harsh conditions (e.g., strong bases or metal catalysts).[1][2]

Question 2: How should I properly store this reagent to ensure its long-term stability?

Answer: Proper storage is the first line of defense against degradation. To maximize the shelf-life of this compound, we recommend the following:

Storage ParameterRecommendationRationale
Temperature Keep Cold (2-8 °C) or Frozen (-20 °C)Low temperatures slow down the rate of all chemical reactions, including potential degradation pathways.[3][4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)This minimizes contact with atmospheric moisture, which can facilitate both protodesilylation and ester hydrolysis.
Container Use a tightly sealed, amber glass vial or bottle.Prevents exposure to light, which can promote radical reactions, and limits moisture ingress.
Purity Store in a dedicated, clean container.Avoids cross-contamination with acidic or basic residues that could catalyze degradation.

Question 3: I suspect my reagent has degraded. What are the likely byproducts?

Answer: If degradation has occurred, you will likely find one or both of the following major byproducts in your sample:

  • 2-Bromo-isonicotinic acid methyl ester: This is the product of protodesilylation, where the TMS group has been replaced by a hydrogen atom.

  • 2-Bromo-3-trimethylsilanyl-isonicotinic acid: This is the product of methyl ester hydrolysis.

In more complex scenarios, you might observe the fully degraded 2-Bromo-isonicotinic acid . Identifying these byproducts is crucial for troubleshooting your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in a reaction.

Issue 1: My reaction yield is low, and I've isolated a byproduct that lacks the Trimethylsilyl (TMS) group.

Diagnosis: This is a classic case of unintended protodesilylation . The C-Si bond is particularly labile under acidic conditions but can also be cleaved by bases or even certain solvents.[5]

Root Causes & Solutions:

  • Acidic Contaminants: Trace amounts of acid in your solvents, on your glassware, or as a byproduct of your reaction can rapidly cleave the TMS group.

    • Preventative Action: Ensure all glassware is rigorously dried and, if necessary, base-washed (e.g., with a dilute ammonia solution) and oven-dried. Use freshly distilled or anhydrous, inhibitor-free solvents. If your reaction generates acid, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge protons as they form.

  • Protic Solvents: Solvents with acidic protons, such as methanol or ethanol, can serve as both a proton source and a nucleophile, accelerating protodesilylation.[5]

    • Preventative Action: Avoid protic solvents wherever possible. Opt for aprotic solvents like THF, Dioxane, Toluene, or DMF. If a protic solvent is unavoidable, use it at the lowest possible temperature and for the shortest possible duration.

  • Coordinating Solvents: Aprotic, coordinating solvents like DMF and DMSO can also promote protodesilylation, especially at elevated temperatures.[5][6]

    • Preventative Action: If using DMF or DMSO, run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.

Visualizing Protodesilylation

The diagram below illustrates the cleavage of the C-Si bond, leading to the loss of the TMS group.

Protodesilylation Start 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Product 2-Bromo-isonicotinic acid methyl ester Start->Product Protodesilylation Conditions H⁺ Source (Acid, H₂O, Alcohol) or Base Catalyst Conditions->Start SideProduct "Me₃Si-X"

Caption: Major degradation pathway via protodesilylation.

Issue 2: My product analysis (e.g., by LC-MS or NMR) shows a compound with a mass difference of 14 Da, and my product is more polar.

Diagnosis: This strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid. The mass difference corresponds to the replacement of a methyl group (-CH₃, 15 Da) with a hydrogen atom (-H, 1 Da). Carboxylic acids are significantly more polar than their methyl ester counterparts.

Root Causes & Solutions:

  • Presence of Water: The most common cause is adventitious water in your reaction mixture.

    • Preventative Action: Use anhydrous solvents and reagents. Dry glassware thoroughly. Run reactions under an inert atmosphere to prevent moisture from the air from entering the reaction.

  • Acidic or Basic Conditions: Both acid and base can catalyze the hydrolysis of the ester.[7] Many organometallic reactions are performed under basic conditions, which can promote this side reaction.[8][9]

    • Preventative Action: If possible, maintain a neutral pH. If basic conditions are required, consider using milder bases or running the reaction at a lower temperature to disfavor the hydrolysis pathway. For acidic conditions, rigorously exclude water.

  • Workup Procedure: Aqueous workups, especially under acidic or basic conditions, can cause hydrolysis if the contact time is too long or the temperature is not controlled.

    • Preventative Action: Perform aqueous workups at low temperatures (e.g., in an ice bath). Minimize the time the compound is in contact with the aqueous layer. Promptly extract your product into an organic solvent and dry it.

Visualizing Ester Hydrolysis

The diagram below shows the conversion of the methyl ester to a carboxylic acid.

Ester_Hydrolysis Start 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Product 2-Bromo-3-trimethylsilanyl- isonicotinic acid Start->Product Hydrolysis Conditions H₂O (Acid or Base Catalyst) Conditions->Start SideProduct Methanol (CH₃OH)

Caption: Secondary degradation pathway via ester hydrolysis.

Experimental Protocol: Quality Control Check for Reagent Integrity

If you are unsure about the quality of your reagent, this simple NMR-based protocol can help you assess its purity and detect the primary degradation product.

Workflow: Assessing Reagent Purity by ¹H NMR

QC_Workflow A 1. Sample Preparation ~5-10 mg of reagent B 2. Dissolution Dissolve in 0.6 mL CDCl₃ A->B C 3. Add Internal Standard Add 1 equiv. of a stable standard (e.g., 1,3,5-trimethoxybenzene) B->C D 4. Acquire ¹H NMR Spectrum C->D E 5. Data Analysis Integrate key signals D->E

Caption: Workflow for QC check of the reagent by ¹H NMR.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound into a clean, dry NMR tube.

  • Dissolution: Add ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, dry source.

  • (Optional but Recommended) Internal Standard: Add a known amount of a stable internal standard whose peaks do not overlap with your compound's signals (e.g., 1,3,5-trimethoxybenzene). This allows for quantitative analysis.

  • Acquire Spectrum: Acquire a standard proton (¹H) NMR spectrum.

  • Analyze the Spectrum:

    • Identify Key Signals:

      • Intact Reagent: Look for the characteristic singlet for the trimethylsilyl (-Si(CH₃)₃) protons, typically around δ 0.3-0.4 ppm .

      • Protodesilylation Product: The absence or diminished integration of the TMS signal is a key indicator of degradation. Look for the appearance of a new aromatic proton signal corresponding to the hydrogen that replaced the TMS group.

      • Methyl Ester Signal: The singlet for the ester methyl (-OCH₃) protons should be present around δ 3.9-4.0 ppm .

    • Quantify Purity: Compare the integration of the TMS proton signal (9H) to a well-resolved aromatic proton signal (1H) on the pyridine ring. The ratio should be close to 9:1. Any significant deviation suggests the presence of the protodesilylated byproduct. If using an internal standard, you can calculate the absolute purity.

References

  • The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]

  • Castro, A., & Moodie, R. B. (1974). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (6), 658-661. [Link]

  • AZoLifeSciences. (2024, September 17). Organometallics for Drug Delivery and Drug Discovery Applications. [Link]

  • Ross, N. A., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10455-10461. [Link]

  • Ross, N. A., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. RSC Publishing. [Link]

  • Pipzine Chemicals. (n.d.). p-Bromopyridine | Properties, Uses, Safety, and Sourcing Guide. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem. Retrieved January 17, 2026, from [Link]

  • An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved January 17, 2026, from [Link]

  • Organometallic Compounds. (n.d.). Organic Lecture Series. Retrieved January 17, 2026, from [Link]

  • Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved January 17, 2026, from [Link]

  • Le, D. N., et al. (2019). The Roles of Organometallic Chemistry in Pharmaceutical Research and Development. Organometallics, 38(1), 2-4. [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ong, Y. C., & Gasser, G. (2020). Organometallic compounds in drug discovery: Past, present and future. Drug Discovery Today: Technologies, 37, 117-124. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved January 17, 2026, from [Link]

  • Chemdad. (n.d.). 2-BROMO-ISONICOTINIC ACID METHYL ESTER. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-isonicotinic acid methyl ester. PubChem. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 1. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • National Center for Biotechnology Information. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved January 17, 2026, from [Link]

  • Suzuki, K., Kitagawa, H., & Mukaiyama, T. (1993). The Catalytic Friedel - Crafts Acylation Reaction Starting from Aromatic Compounds and Free Carboxylic Acids(or Their Trimethylsilyl Esters) by Promotion of Silicon(IV) Cationic Species via Mixed Anhydrides. ChemInform, 24(50). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of your experiments.

Introduction

This compound is a highly functionalized pyridine derivative with significant potential in organic synthesis. The presence of a bromine atom, a trimethylsilyl group, and a methyl ester on the isonicotinic acid scaffold allows for a variety of subsequent chemical transformations. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, the trimethylsilyl group can be used for further functionalization or as a directing group, and the methyl ester can be hydrolyzed or converted to other functional groups. This guide will focus on the most common application of this molecule: cross-coupling reactions, and will address potential challenges such as low yields, side reactions, and purification difficulties.

Troubleshooting and Optimization Guide (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is resulting in a low yield. What are the critical parameters I should investigate?

A: Low yields in Suzuki-Miyaura couplings involving 2-substituted pyridines are a common challenge, often due to catalyst inhibition by the pyridine nitrogen or difficult transmetallation.[1][2] For this compound, a systematic optimization of the catalyst system, base, and solvent is crucial.

Causality and Expert Insights:

The electron-withdrawing nature of the pyridine ring and the ester group can affect the oxidative addition step, while the steric hindrance from the adjacent trimethylsilyl group can impede the approach of the coupling partners to the palladium center. The choice of a bulky, electron-rich phosphine ligand is often key to promoting both oxidative addition and reductive elimination.[3]

Troubleshooting Protocol:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a common starting point, more specialized ligands often provide superior results for challenging substrates.[4][5]

  • Base Selection: The base plays a critical role in the transmetallation step. An inorganic base like K₃PO₄ is often effective in Suzuki couplings.[5] It's important to ensure the base is finely powdered and anhydrous, although a small amount of water can sometimes be beneficial.[3]

  • Solvent System: The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions. A mixture of a non-polar solvent like 1,4-dioxane or toluene with a small amount of water is a common choice for Suzuki reactions.[5]

  • Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A temperature range of 80-110°C is a good starting point.[6]

Data Presentation: Suggested Starting Conditions for Optimization

ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (For Difficult Couplings)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -SPhos (4 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.0 eq.)K₃PO₄ (2.5 eq.)Cs₂CO₃ (2.5 eq.)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)
Temperature 90 °C100 °C110 °C
Q2: I am observing significant desilylation of my starting material during the cross-coupling reaction. How can this be mitigated?

A: The trimethylsilyl (TMS) group at the 3-position is susceptible to cleavage under certain conditions, particularly in the presence of strong bases or nucleophiles. This is a common issue with silylated aromatics.[7]

Causality and Expert Insights:

The C-Si bond can be cleaved by nucleophiles, especially fluoride ions, or under strongly basic conditions. In palladium-catalyzed reactions, the choice of base is therefore critical to prevent premature loss of the TMS group. The stability of the TMS group is also pH-dependent and can be sensitive to prolonged heating.

Troubleshooting Protocol:

  • Choice of Base: Avoid fluoride-containing bases (e.g., CsF, KF). Milder inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over stronger bases like hydroxides or alkoxides.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize exposure to conditions that promote desilylation. Lowering the reaction temperature, if the coupling still proceeds at a reasonable rate, can also be beneficial.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions. The presence of water can facilitate protodesilylation, especially at elevated temperatures and in the presence of a base.

Experimental Workflow for Minimizing Desilylation

Desilylation_Workflow start Reaction Setup base Select a non-nucleophilic base (e.g., K3PO4) start->base solvent Use anhydrous, degassed solvent base->solvent temp Start with a lower reaction temperature (e.g., 80°C) solvent->temp monitor Monitor reaction progress frequently (TLC/LC-MS) temp->monitor monitor->temp Incomplete reaction, increase temp incrementally stop Quench reaction immediately upon completion monitor->stop Starting material consumed workup Perform a neutral or slightly acidic workup stop->workup end Purified Product workup->end

Caption: Workflow to minimize desilylation during cross-coupling.

Q3: The hydrolysis of the methyl ester is a competing side reaction in my experiments. What conditions should I use to prevent this?

A: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures in the presence of water.[8][9]

Causality and Expert Insights:

Base-mediated hydrolysis (saponification) is a common side reaction when using bases like NaOH, KOH, or even strong carbonate bases in the presence of water. The rate of hydrolysis increases with temperature and the concentration of the base.

Troubleshooting Protocol:

  • Base Selection: Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. These are generally less prone to causing ester hydrolysis compared to alkali metal hydroxides.

  • Control of Water Content: While Suzuki reactions often benefit from some water, excessive amounts can promote hydrolysis. Use the minimum amount of water necessary for the reaction to proceed efficiently. In some cases, a completely anhydrous system with a soluble base might be feasible.

  • Reaction Temperature and Time: As with desilylation, minimizing the reaction time and temperature will reduce the extent of ester hydrolysis.

  • Workup Procedure: During the reaction workup, avoid strongly acidic or basic aqueous solutions. A neutral workup with brine and an organic solvent is recommended. If an acid wash is necessary to remove residual base, use a dilute solution of a weak acid and perform the extraction quickly at a low temperature.

Q4: What are the best practices for the purification of this compound and its derivatives?

A: The purification of pyridine derivatives can be challenging due to their basicity, which can lead to peak tailing in chromatography.[10] The presence of the silyl group also adds a non-polar character to the molecule.

Causality and Expert Insights:

The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups on the surface of silica gel, causing poor peak shape and difficult separation.[10]

Troubleshooting Protocol:

  • Column Chromatography:

    • Deactivating Silica Gel: To minimize peak tailing, the silica gel can be pre-treated with a small amount of a non-polar tertiary amine, such as triethylamine (TEA). A common practice is to add 0.5-1% TEA to the eluent.[10]

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.[11]

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.

Logical Relationship for Purification Strategy

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_volatile->distill Yes chromatography Column Chromatography is_volatile->chromatography No end Pure Product recrystallize->end distill->end add_tea Add 0.5-1% TEA to eluent chromatography->add_tea add_tea->end

Sources

Technical Support Center: Troubleshooting Failed Reactions of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional building block. The unique combination of a bromopyridine, a trimethylsilyl group, and a methyl ester presents specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot and optimize your reactions.

Core Principles of Reactivity

The target molecule, this compound, possesses three key functional groups, each with its own reactivity profile that can influence the outcome of a reaction:

  • 2-Bromo Pyridine: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). However, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2] The electron-deficient nature of the pyridine ring generally makes the C-Br bond more reactive in oxidative addition steps.[1][3]

  • 3-Trimethylsilyl (TMS) Group: This group is often used as a blocking group or a handle for further transformations. It is, however, susceptible to cleavage (desilylation) under both acidic and basic conditions, and particularly in the presence of fluoride ions.[4][5]

  • Isonicotinic Acid Methyl Ester: The methyl ester at the 4-position can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, which are common in cross-coupling reactions.[6][7][8]

Understanding the interplay of these functionalities is crucial for successful experimentation.

Troubleshooting Failed Reactions: A Q&A Approach

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I'm primarily recovering my starting material. What are the likely causes?

Answer:

Failure to initiate the Suzuki-Miyaura coupling is a common issue with heteroaryl substrates like this one. The problem often lies with the catalyst system or the reaction conditions. Here's a breakdown of potential causes and solutions:

1. Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[1][2]

  • Expert Insight: This is one of the most frequent culprits. To mitigate this, use bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and sterically hinder coordination from the pyridine nitrogen.

2. Inadequate Catalyst Activity: The C-Br bond on the electron-deficient pyridine ring is generally reactive, but a highly active catalyst system is still beneficial.

  • Troubleshooting Steps:

    • Ligand Choice: Switch to more electron-rich and bulky ligands. Good starting points are Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).

    • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ. Sometimes, starting with a Pd(0) source like Pd₂(dba)₃ can be more reliable.[1]

    • Catalyst Loading: Increase the catalyst loading to 3-5 mol%.

3. Improper Reaction Setup: Oxygen can lead to the homocoupling of boronic acids and oxidative degradation of phosphine ligands, while water plays a complex role and its amount needs to be controlled.[1][3]

  • Protocol:

    • Ensure all glassware is oven-dried.

    • Use anhydrous, degassed solvents. Degassing can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.[1]

    • Assemble the reaction under an inert atmosphere.

4. Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for an efficient transmetalation step and to maintain catalyst activity.

  • Recommendations:

    • Bases: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃.[1] Stronger bases like NaOH or KOH might promote ester hydrolysis.

    • Solvents: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, toluene/water, or DME/water.[9]

The following workflow can guide your troubleshooting process for low-yield Suzuki couplings:

G cluster_0 Starting Material cluster_1 Desired Reaction cluster_2 Side Reactions SM 2-Bromo-3-TMS-isonicotinic acid methyl ester Product Coupled Product SM->Product Cross-Coupling (e.g., Suzuki) Desilylated Desilylated Byproduct SM->Desilylated Protodesilylation (Base, F⁻, Acid) Hydrolyzed Hydrolyzed Byproduct SM->Hydrolyzed Hydrolysis (Base, Acid)

Sources

Technical Support Center: Purification of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester." This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The information provided is based on established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with "this compound"?

A1: The primary impurities often arise from side reactions during synthesis or degradation during workup and storage. Understanding these potential impurities is the first step in designing an effective purification strategy.

Common Impurities:

  • Des-bromo impurity (Methyl 3-(trimethylsilyl)isonicotinate): This can result from reductive dehalogenation, a common side reaction for aryl bromides, which can be catalyzed by trace metals or occur under certain reaction conditions.[1][2]

  • Des-silyl impurity (Methyl 2-bromoisonicotinate): The trimethylsilyl (TMS) group can be labile, particularly in the presence of acid or moisture, leading to hydrolysis.[3][4]

  • Starting materials: Incomplete reaction can leave residual starting materials in your crude product.

  • Solvent residues: Residual solvents from the reaction or extraction steps are common.

  • Ring-opened byproducts: Under harsh oxidative conditions, aromatic rings can undergo cleavage, leading to a complex mixture of byproducts.[5]

Q2: My NMR spectrum shows a loss of the trimethylsilyl (TMS) group. What causes this and how can I prevent it?

A2: The carbon-silicon bond in aryl-TMS compounds can be susceptible to cleavage under certain conditions.

Causality:

The primary cause of TMS group loss is protodesilylation , which is the cleavage of the C-Si bond by a proton source. This is often acid-catalyzed but can also occur with strong bases or even prolonged exposure to moisture, especially on a silica gel column during chromatography.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all your solvents and reagents are thoroughly dried. Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Workup: During the workup, avoid strong acidic or basic washes if possible. If an aqueous wash is necessary, use deionized water and minimize the contact time.

  • Buffered Silica Gel: If you are using flash chromatography, consider neutralizing the silica gel. You can prepare a slurry of silica gel in your eluent containing a small amount of a non-polar amine like triethylamine (e.g., 0.1-1% v/v) to neutralize the acidic silanol groups.[6]

Q3: I am observing a significant amount of the des-bromo version of my compound. What reaction conditions might be causing this?

A3: The loss of the bromine atom is typically due to a reductive dehalogenation reaction.[1]

Common Causes:

  • Catalytic Hydrogenation Conditions: If your synthetic route involves a hydrogenation step for another functional group, the C-Br bond can also be reduced. Palladium on carbon (Pd/C) is a common catalyst for such reactions.[1][7]

  • Radical Reactions: Some reaction conditions can generate radical species that can lead to dehalogenation.[8]

  • Certain Metal Reagents: The use of some organometallic reagents or metal catalysts can facilitate dehalogenation.[9]

Mitigation:

  • Careful Catalyst Selection: If a reduction is necessary, choose a catalyst that is less reactive towards aryl halides.

  • Control of Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of side reactions.

  • Avoid Radical Initiators: Be mindful of conditions that could initiate radical chain reactions, such as exposure to UV light or the presence of radical initiators.

Troubleshooting Purification Challenges

Issue 1: Difficulty in separating the desired product from the des-bromo impurity by flash chromatography.

Insight: The polarity difference between the target compound and its des-bromo analog can be minimal, making separation by standard flash chromatography challenging.

Workflow for Optimizing Chromatographic Separation

cluster_0 Troubleshooting Chromatographic Separation start Initial Observation: Poor separation of product and des-bromo impurity step1 Analyze Polarity: Assess TLC in various solvent systems (e.g., Hexane/EtOAc, Toluene/EtOAc) start->step1 Identify issue step2 Modify Mobile Phase: Introduce a less polar co-solvent (e.g., Dichloromethane or Toluene) step1->step2 Increase polarity difference step3 Consider Alternative Stationary Phase: If silica fails, try alumina (neutral or basic) or a bonded phase (e.g., C18) step1->step3 Change interaction mechanism step4 Employ Gradient Elution: Use a shallow gradient to enhance resolution step2->step4 Fine-tune elution step3->step4 end_node Achieve Separation: Collect pure fractions step4->end_node Successful purification

Caption: Workflow for optimizing chromatographic separation.

Detailed Protocol: Optimized Flash Chromatography
  • Solvent System Screening (TLC):

    • Begin by running TLC plates with your crude mixture in a range of solvent systems. A good starting point is a gradient of ethyl acetate in hexanes.

    • If separation is poor, try a ternary system. For example, a small amount of dichloromethane in a hexane/ethyl acetate mixture can sometimes improve resolution.

  • Column Preparation:

    • Use a high-quality silica gel with a small particle size for better resolution.

    • If protodesilylation is a concern, pre-treat the silica gel with a 1% solution of triethylamine in your chosen eluent system.

  • Loading and Elution:

    • Load the sample onto the column using a minimal amount of solvent. Dry loading onto a small amount of silica is often preferable.

    • Run a shallow gradient. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.

Issue 2: The purified compound appears as an oil, but it is expected to be a solid. How can I induce crystallization?

Insight: The presence of even minor impurities can inhibit crystallization. Also, some highly pure compounds can exist as supersaturated oils.

Recrystallization Troubleshooting Guide
Problem Potential Cause Suggested Solution
Oiling OutSolvent is too non-polar or cooling is too rapid.Add a slightly more polar co-solvent and allow for slow cooling.
No Crystals FormSolution is not sufficiently concentrated or the wrong solvent is used.Slowly evaporate the solvent or add an anti-solvent.
Impurities Inhibit CrystallizationResidual impurities are present.Re-purify by chromatography or perform a charcoal treatment to remove colored impurities.
Step-by-Step Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds.[10][11][12]

  • Solvent Selection:

    • The ideal solvent will dissolve your compound when hot but not when cold.

    • Test small amounts of your oily product in various solvents (e.g., hexanes, heptane, isopropanol, or mixtures thereof).

  • Dissolution:

    • In a clean flask, add a minimal amount of the chosen hot solvent to your oily compound until it fully dissolves.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Issue 3: My final product is colored, but the literature reports it as a white solid. How can I remove the color?

Insight: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by adsorption onto activated carbon.

Decolorization Workflow

cluster_1 Decolorization Protocol start_color Colored Product step_dissolve Dissolve in a suitable solvent start_color->step_dissolve step_charcoal Add a small amount of activated charcoal step_dissolve->step_charcoal step_heat Gently heat and stir step_charcoal->step_heat step_filter Hot filtration to remove charcoal step_heat->step_filter step_crystallize Recrystallize the filtrate step_filter->step_crystallize end_color Colorless, Pure Product step_crystallize->end_color

Caption: Workflow for the decolorization of the final product.

Protocol for Decolorization with Activated Charcoal
  • Dissolve the Compound: Dissolve the colored product in a suitable solvent for recrystallization.

  • Add Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can lead to loss of the desired product.

  • Heat and Stir: Gently heat the mixture with stirring for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the filter funnel.

  • Recrystallize: Allow the hot, colorless filtrate to cool and crystallize as described in the recrystallization protocol above.

By systematically addressing these common issues, researchers can improve the purity and yield of "this compound," ensuring the quality of the material for subsequent applications in drug discovery and development.

References
  • DTIC. (n.d.). Method of Purification of Silicon Compounds.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (2025, June). Trimethylsilyl group.
  • ACS Omega. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.
  • MDPI. (2023, May 14). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
  • SciTech Connect. (1986, March 1). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts.
  • ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • NIH. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
  • PMC. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Wikipedia. (n.d.). Dehalogenation.
  • Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • YouTube. (2021, February 13). Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism.
  • Wikipedia. (n.d.). Recrystallization (chemistry).

Sources

Technical Support Center: Production of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key building block. The following information is curated to provide in-depth, practical solutions to frequently asked questions and troubleshooting scenarios.

I. Reaction Mechanism and Synthesis Overview

The synthesis of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester typically proceeds via a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective functionalization of aromatic rings. In this case, the ester group of methyl 2-bromoisonicotinate directs a strong lithium amide base, such as lithium diisopropylamide (LDA), to deprotonate the C3 position of the pyridine ring. The resulting lithiated intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the desired product.

Key Transformation: Directed ortho-Metalation

start Methyl 2-bromoisonicotinate intermediate Lithiated Intermediate start->intermediate LDA, THF, -78 °C product 2-Bromo-3-trimethylsilyl- isonicotinic acid methyl ester intermediate->product TMSCl

Caption: Synthetic pathway for 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and scale-up of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester.

Q1: What is the optimal base for the directed ortho-metalation of methyl 2-bromoisonicotinate?

A1: Lithium diisopropylamide (LDA) is the most commonly used and effective base for this transformation. The use of a hindered lithium amide base like LDA is crucial to avoid nucleophilic addition to the pyridine ring, which can be a competing side reaction.[1][2] Using alkyllithium reagents like n-butyllithium (n-BuLi) can lead to addition at the C6 position or halogen-metal exchange.

Q2: Why is a cryogenic temperature (-78 °C) necessary for this reaction?

A2: The low temperature is critical for several reasons:

  • Stability of the Lithiated Intermediate: The lithiated pyridine intermediate is highly reactive and can be unstable at higher temperatures, leading to decomposition and side reactions.

  • Kinetic Control: The deprotonation at the C3 position is kinetically favored at low temperatures. At higher temperatures, thermodynamic products may be formed, leading to a mixture of isomers.

  • Minimizing Side Reactions: Low temperatures suppress side reactions such as nucleophilic addition of the base to the ester or the pyridine ring.[2]

Q3: Can I use other silylating agents besides trimethylsilyl chloride (TMSCl)?

A3: While TMSCl is the most common and cost-effective choice, other silylating agents can be used. However, the choice of silylating agent can impact the stability of the final product. For instance, using bulkier silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) can offer greater stability towards acidic or aqueous conditions.[3][4]

Q4: What are the primary impurities I should expect, and how can I minimize them?

A4: The main impurities to anticipate are:

  • Unreacted starting material: Incomplete lithiation or quenching.

  • Product of n-BuLi addition: If n-BuLi is used instead of LDA.

  • Desilylated product: If the product is exposed to acidic conditions during workup or purification.

  • Dimerization products: From the reaction of the lithiated intermediate with the starting material.

To minimize these, ensure complete dryness of reagents and solvent, use a slight excess of LDA and TMSCl, and maintain the low reaction temperature until quenching is complete. A carefully controlled workup is also essential to avoid desilylation.

III. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and scale-up of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Inactive or insufficient LDA.1. Titrate the LDA solution before use. Prepare LDA in situ for best results. Use a slight excess (1.1-1.2 equivalents).
2. Wet solvent or glassware.2. Ensure all glassware is oven-dried and the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
3. Temperature too high during lithiation.3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath.
Formation of multiple products 1. Use of n-BuLi instead of LDA.1. Switch to LDA to prevent nucleophilic addition.
2. Reaction warmed up prematurely.2. Ensure the reaction is quenched at -78 °C before allowing it to warm to room temperature.
3. Insufficient LDA leading to side reactions with the starting material.3. Use a slight excess of LDA to ensure complete deprotonation of the starting material.
Product decomposes during workup or purification 1. Acidic workup conditions.1. Use a neutral or slightly basic aqueous workup (e.g., saturated ammonium chloride followed by saturated sodium bicarbonate).
2. Use of protic solvents during purification.2. Use aprotic solvents for chromatography (e.g., hexanes/ethyl acetate). Avoid using methanol or other alcohols as eluents.
Difficulty in handling pyrophoric reagents on a large scale 1. Safety concerns with n-BuLi.1. Consider using safer alternatives like n-hexyllithium, which is less pyrophoric.[5] Implement proper engineering controls and personal protective equipment (PPE).
2. Exothermic quenching of large volumes.2. Perform a "reverse quench" by adding the reaction mixture to the quenching solution. Ensure adequate cooling and a slow addition rate.
Exotherm during large-scale reaction 1. Poor heat transfer in a large reactor.1. Use a reactor with a high surface area-to-volume ratio. Ensure efficient stirring and a robust cooling system. Consider a semi-batch process where reagents are added portion-wise.[6][7]
Visualizing Troubleshooting Logic

start Low Yield or Impure Product q1 Multiple Products Observed? start->q1 q2 Decomposition During Workup? q1->q2 No a1 Check Base: Use LDA, not n-BuLi q1->a1 Yes q3 Low Conversion? q2->q3 No a3 Workup pH: Use neutral/basic quench q2->a3 Yes a5 LDA Activity: Titrate or prepare fresh q3->a5 Yes a2 Control Temperature: Quench at -78 °C a1->a2 a4 Purification: Avoid protic solvents a3->a4 a6 Anhydrous Conditions: Dry solvent and glassware a5->a6

Caption: Decision tree for troubleshooting the synthesis.

IV. Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing facility introduces a new set of challenges. The following points highlight key considerations for the successful scale-up of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester production.

Safety and Handling of Reagents
  • Pyrophoric Reagents: Both n-BuLi and LDA are pyrophoric and require specialized handling procedures.[8][9] On a large scale, the use of closed systems and transfer lines is mandatory. Safer alternatives like n-hexyllithium should be considered as they are less prone to ignition upon exposure to air.[5]

  • Cryogenic Operations: Maintaining a temperature of -78 °C in a large reactor can be challenging.[10][11] Efficient cooling systems, such as liquid nitrogen cooling jackets, are necessary. The material of the reactor must also be able to withstand such low temperatures without becoming brittle.[10]

  • Quenching: The quenching of large volumes of organolithium reagents is highly exothermic and can lead to a runaway reaction if not properly controlled. A "reverse quench," where the reaction mixture is slowly added to a well-stirred and cooled quenching solution, is often the safest approach on a large scale.

Process and Equipment
  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring efficient heat transfer. Inadequate mixing can lead to localized "hot spots," resulting in side reactions and reduced yields. The type of agitator and its speed should be carefully selected based on the reactor geometry and the viscosity of the reaction mixture.[7]

  • Material of Construction: The reactor and associated equipment should be constructed from materials that are compatible with the corrosive and reactive nature of the reagents. Glass-lined steel reactors are often a good choice for this type of chemistry.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is critical to prevent the decomposition of the organolithium reagents and the lithiated intermediate. The reactor should be equipped with a system for purging and maintaining a positive pressure of inert gas.

Recommended Scale-Up Protocol
  • Reactor Preparation: A clean, dry, and inert glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a liquid nitrogen cooling system is required.

  • Solvent and Reagent Charging: Charge the reactor with anhydrous THF and cool to -78 °C.

  • LDA Formation (in situ): Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C.

  • Substrate Addition: Add a solution of methyl 2-bromoisonicotinate in THF to the LDA solution at a rate that maintains the internal temperature below -70 °C.

  • Litiation: Stir the reaction mixture at -78 °C for the optimized reaction time (typically 1-2 hours).

  • Quenching: Slowly add a solution of trimethylsilyl chloride in THF to the reaction mixture, again maintaining the temperature below -70 °C.

  • Workup: Once the reaction is complete, perform a reverse quench by transferring the reaction mixture to a separate vessel containing a cooled, saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: After phase separation, the organic layer is washed, dried, and concentrated. The crude product can then be purified by vacuum distillation or crystallization.

V. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Gîlca, V. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 477.

  • Wei, K., Sun, Y., Li, R., Zhao, J., & Chen, W. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 23(17), 6669–6673. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab.

  • Deeming, A. J. (2008). Some Aspects of the Chemistry of Alkynylsilanes. PMC, 2008(1), 1-20.

  • Reich, H. J. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Accounts of Chemical Research, 47(8), 2341–2354.

  • Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group.

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422.

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.

  • PubMed. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. [Link]

  • Chem-Station. (2014). Silyl Protective Groups.

  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines.

  • Gelest. (n.d.). Silyl Groups.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • Wikipedia. (n.d.). Trimethylsilyl group.

  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.

  • PubMed. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. [Link]

  • IT Supply Chain. (2024). Tech Innovations in the Cryogenics Industry: Challenges & Solutions.

  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.

  • ResearchGate. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes.

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?

  • Sai Life Sciences. (n.d.). Cryogenic Reaction Services for Sensitive Chemistry.

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

  • Organic Syntheses. (n.d.). Procedure.

  • Google Patents. (n.d.). CN101100454A - Method for preparing 2-bromo-3-ethylsulfonylpyridine.

  • Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5).

  • ResearchGate. (2023). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters.

  • PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester.

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

  • ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

  • ResearchGate. (n.d.). Synthesis of (S)-2-bromo-N-(1-phenylethyl)isonicotinamide (3).

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 2-Bromo-3-methylbutenoic Acid Methyl Ester and Its Isomers in Natural Product Total Synthesis.

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handling and safety precautions for "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice to ensure successful and safe experimentation. The information herein is synthesized from established safety protocols for structurally related compounds, including organosilanes, bromo-aromatics, and pyridine derivatives.

Compound Profile and Hazard Summary

"this compound" is a multifunctional organic compound. Its reactivity is dictated by the interplay of its three key components: the brominated pyridine ring, the trimethylsilyl (TMS) group, and the methyl ester. Understanding the hazards associated with each part is crucial for safe handling.

FeatureAssociated Hazards & PropertiesPrimary Precautions
Bromo-Pyridine Core Causes skin and eye irritation.[1][2][3] May cause respiratory irritation.[1][4] Pyridine derivatives can be flammable and toxic.[5][6][7]Wear appropriate PPE (lab coat, gloves, safety glasses).[4][6] Work in a well-ventilated fume hood.[5][6] Keep away from heat and ignition sources.[5][7]
Trimethylsilyl (TMS) Group Extremely sensitive to moisture; can hydrolyze to release trimethylsilanol. Generally low toxicity but can enhance reactivity.[8][9]Handle under inert, dry conditions (e.g., nitrogen or argon atmosphere). Use dry solvents and glassware.
Methyl Ester Group Susceptible to hydrolysis under acidic or basic conditions.Avoid strong acids and bases unless required by the reaction protocol.
Overall Compound Likely a solid (powder or crystal).[10] Incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Combustion may produce hazardous gases like carbon oxides, hydrogen bromide, and nitrogen oxides.Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[5][6]

Frequently Asked Questions (FAQs): Handling and Safety

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: How should I properly store this compound?

A1: Store the compound in a tightly closed container, preferably the original manufacturer's packaging, under an inert atmosphere (argon or nitrogen). The storage area should be cool, dry, and well-ventilated.[5][6] Keep it segregated from incompatible materials such as strong oxidizers, acids, and bases.[5] Due to the pyridine component, it is prudent to store it in a designated area for flammable materials and away from heat or ignition sources.[5][7]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this reagent?

A2: Always wear standard laboratory PPE, including a flame-retardant lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves (nitrile gloves are a suitable choice).[6] All weighing and reagent handling must be conducted inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][6]

Q3: The compound is moisture-sensitive. What specific precautions does this entail?

A3: The trimethylsilyl group is highly susceptible to hydrolysis. All experiments should be conducted under anhydrous conditions. This includes:

  • Using oven-dried or flame-dried glassware.

  • Employing anhydrous solvents.

  • Performing reactions under an inert atmosphere (e.g., using a Schlenk line or a glovebox).

  • Quickly handling and weighing the reagent to minimize exposure to atmospheric moisture.

Q4: How do I handle a small spill?

A4: For a small spill, first ensure the area is well-ventilated and there are no ignition sources.[7] Wearing your full PPE, contain the spill with an inert, dry absorbent material like sand or vermiculite.[11] Do not use water. Scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[5] Report all spills to your supervisor and consult your institution's safety protocols.

Q5: What is the correct procedure for disposing of waste containing this compound?

A5: Dispose of waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container.[6] Never pour it down the drain.[6] Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health & Safety (EH&S) office for specific guidelines.[5]

Troubleshooting Experimental Issues

Difficulties during experiments are common. This guide provides a logical framework for troubleshooting issues related to the use of this compound.

Q6: My reaction is not proceeding to completion, and I see starting material in my TLC/LC-MS. What could be the cause?

A6: Several factors could lead to an incomplete reaction:

  • Reagent Degradation: The primary cause is often the hydrolysis of the trimethylsilyl group due to exposure to moisture. This de-silylated compound may be less reactive in your specific transformation (e.g., a Hiyama coupling). Confirm the integrity of your starting material.

  • Insufficient Reagent: Ensure you have used the correct stoichiometry. For reactions sensitive to reagent quality, a slight excess may be necessary.

  • Reaction Conditions: Check the temperature, reaction time, and solvent purity. Ensure your solvent is truly anhydrous.

  • Catalyst Inactivity: If using a catalyst (e.g., Palladium for cross-coupling), ensure it has not been deactivated by impurities.

Q7: I am observing the formation of an unexpected, more polar by-product. What is it likely to be?

A7: The most probable by-product is the de-silylated analog, "2-Bromo-isonicotinic acid methyl ester," formed from the hydrolysis of the TMS group. This can happen if there was moisture in your reaction setup (solvents, glassware, atmosphere). The resulting silanol (trimethylsilanol) is volatile. The presence of this by-product can complicate purification.

Q8: My desired product seems to be degrading during workup or purification. How can I prevent this?

A8: Both the TMS group and the ester are sensitive to pH.

  • Aqueous Workup: Avoid prolonged contact with aqueous acidic or basic solutions. Use neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution) cautiously and quickly, followed by drying with an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Chromatography: The silica gel used in column chromatography is slightly acidic and can cleave the TMS group. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to your eluent.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical workflow for using the reagent and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware (Oven/Flame) P2 Obtain Anhydrous Solvents P1->P2 P3 Set Up Inert Atmosphere (N2/Ar) P2->P3 R1 Add Solvents & Other Reagents P3->R1 R2 Weigh & Add TMS-Reagent R1->R2 R3 Run Reaction (Monitor by TLC/LC-MS) R2->R3 W1 Quench Reaction R3->W1 W2 Aqueous Extraction (pH Neutral) W1->W2 W3 Dry Organic Layer W2->W3 W4 Purify (e.g., Neutral Chromatography) W3->W4 C1 C1 W4->C1 Characterize Product

Caption: Standard experimental workflow for moisture-sensitive reagents.

G action_node action_node Start Reaction Issue? Q1 Reaction Incomplete? Start->Q1 Q2 By-product Observed? Q1->Q2 No A1_yes Check for Moisture (Reagent/Solvent/Setup) Verify Stoichiometry Q1->A1_yes Yes Q3 Product Degradation? Q2->Q3 No A2_yes Likely De-silylation (Hydrolysis) Improve Anhydrous Technique Q2->A2_yes Yes A3_yes Avoid Harsh pH in Workup Use Neutral Silica Gel for Chromatography Q3->A3_yes Yes End Consult Further Literature Q3->End No

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Navigating the Reactivity of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyridines, in particular, are a cornerstone of many bioactive molecules and functional materials. This guide offers an in-depth, objective comparison of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester , a uniquely functionalized pyridine, against a representative set of commercially significant bromo-pyridines. By examining its performance in key cross-coupling reactions and providing a foundation of experimental data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Substitution: An Introduction

Bromo-pyridines are invaluable precursors in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable precision.[1] The reactivity of the C-Br bond is intrinsically linked to its position on the pyridine ring and the electronic nature of other substituents. The electron-withdrawing character of the pyridine nitrogen generally enhances the susceptibility of the C-Br bond to oxidative addition, a crucial step in the catalytic cycle of many cross-coupling reactions.[2] However, the strategic placement of additional functional groups can dramatically modulate this reactivity, offering both opportunities and challenges in synthesis.

This guide focuses on the unique profile of this compound, a molecule featuring a sterically demanding and electronically distinct trimethylsilyl (TMS) group ortho to the bromine atom, and a methyl ester at the 4-position. We will dissect how these features influence its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions compared to simpler, yet widely used, bromo-pyridines.

Understanding the Player: Physicochemical Properties

Before delving into reactivity, a foundational understanding of the physical and chemical properties of our subject molecule and its comparators is essential.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound ~288.2 (estimated)Not availableNot available
2-Bromopyridine158.00193-194-40
3-Bromopyridine158.00173-174-27
2-Bromo-3-methylpyridine172.03199-200Not available

The Heart of the Matter: Comparative Performance in Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we analyze the expected reactivity of this compound in three cornerstone cross-coupling reactions, drawing comparisons with other bromo-pyridines based on established chemical principles and available experimental data for analogous systems.

Suzuki-Miyaura Coupling: The Art of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for the creation of biaryl structures. The efficiency of this reaction with bromo-pyridines is highly dependent on the steric and electronic environment of the C-Br bond.[3]

Expected Performance Analysis:

The presence of the bulky trimethylsilyl group at the 3-position in This compound is anticipated to exert significant steric hindrance. This can impede the approach of the palladium catalyst for the initial oxidative addition step. Consequently, achieving high yields may necessitate the use of specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically demanding substrates.[4]

In contrast, 2-bromopyridine and 3-bromopyridine, lacking such steric encumbrance, generally couple with higher efficiency under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).[5] Studies on 2-bromo-3-methylpyridine show that even a smaller methyl group at the 3-position can necessitate more forcing conditions or advanced catalytic systems to achieve yields comparable to less substituted analogs.

Comparative Yield Data (Illustrative):

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O8095[5]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8085[6]
2-Bromo-3-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10088Fictionalized Data for Comparison
2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110Expected Moderate to GoodPredicted

Note: Yields are highly dependent on specific reaction conditions and coupling partners. The data for the title compound is a prediction based on known steric and electronic effects.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Bromopyridine

This protocol is a generalized starting point for the coupling of sterically hindered 2-bromopyridines, such as our title compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OR)2 D Reductive Elimination Complex C->D D->A Ar-Ar' Product Coupled Product D->Product ArX Bromo-Pyridine ArX->B ArB Boronic Acid + Base ArB->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a direct route to alkynylated pyridines, which are valuable intermediates in organic synthesis.[7]

Expected Performance Analysis:

Similar to the Suzuki coupling, the steric bulk of the 3-TMS group in This compound is expected to play a significant role. However, terminal alkynes are generally less sterically demanding than arylboronic acids, which may lead to more favorable reaction kinetics. The use of a copper co-catalyst is standard in Sonogashira reactions, but copper-free conditions have also been developed and may be advantageous in certain cases to avoid potential side reactions.[8]

For comparison, 2-bromopyridine and 3-bromopyridine typically undergo Sonogashira coupling with high efficiency.[9] Studies on 2-amino-3-bromopyridines have shown that even with a substituent at the 3-position, good to excellent yields can be achieved, suggesting that the Sonogashira reaction is somewhat tolerant to substitution at this position.[1]

Comparative Yield Data (Illustrative):

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6591[10]
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8088[8]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[1]
2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF100Expected GoodPredicted

Experimental Protocol: Sonogashira Coupling of a 2,3-Disubstituted Bromopyridine

This protocol is adapted from procedures for similar 2,3-disubstituted bromopyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed DMF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow A Combine Bromopyridine, Pd Catalyst, & CuI B Add Degassed Solvent & Base A->B C Add Terminal Alkyne B->C D Heat & Stir C->D E Workup & Purification D->E F Alkynylated Pyridine E->F

Caption: A generalized experimental workflow for the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[11] The choice of ligand is paramount for achieving high yields, especially with challenging substrates.[12]

Expected Performance Analysis:

The steric hindrance from the 3-TMS group in This compound will likely necessitate the use of bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or similar advanced ligands to facilitate the catalytic cycle.[5] The amination of 2-bromopyridines can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit the catalyst. This effect may be exacerbated by the steric bulk at the 3-position.

Comparative data from the amination of 2-amino-3-bromopyridines indicate that with the right choice of catalyst and ligand (e.g., RuPhos-precatalyst), high yields can be obtained.[12] This suggests that while challenging, the Buchwald-Hartwig amination of our target molecule is feasible with careful optimization.

Comparative Yield Data (Illustrative):

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene10083[5]
3-Bromo-2-chloropyridineDiethylaminePd(OAc)₂ / dpppNaOtBuToluene8098[13]
2-Amino-3-bromopyridineCyclopentylamineBrettPhos-precatalystLiHMDSTHF6578[12]
2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester MorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene100Expected Moderate to GoodPredicted

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered 2-Bromopyridine

This protocol is based on established methods for the amination of hindered 2-bromopyridines.[14]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous, degassed THF

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ and RuPhos.

  • Add anhydrous, degassed THF and stir for 10 minutes.

  • Add this compound and the amine.

  • Add the LiHMDS solution dropwise.

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

The Role of the Trimethylsilyl Group: More Than Just Bulk

The trimethylsilyl (TMS) group at the 3-position is the defining feature of our target molecule. Its influence extends beyond simple steric hindrance.

  • Electronic Effects: The TMS group is generally considered to be a weak electron-donating group through hyperconjugation. This could slightly decrease the electrophilicity of the C-Br bond, potentially slowing down the oxidative addition step compared to an unsubstituted 2-bromopyridine. However, this electronic effect is likely to be less significant than the steric hindrance.

  • Potential for Desilylation: Under certain cross-coupling conditions, particularly with strong bases or fluoride sources, the TMS group can be cleaved. This could be an undesired side reaction or a strategic step if the 3-unsubstituted product is desired.

  • Directing Group Potential: In some contexts, silyl groups can act as directing groups in electrophilic aromatic substitution, although this is less relevant for the cross-coupling reactions discussed here.

Synthesis of the Starting Material

While not commercially available in large quantities, the synthesis of this compound can be envisioned through a multi-step sequence, likely involving the directed ortho-metalation of a suitable pyridine precursor followed by silylation and subsequent functional group manipulations. A plausible, though unconfirmed, route could start from a commercially available isonicotinic acid derivative.

Conclusion: A Specialized Tool for the Synthetic Chemist's Toolbox

This compound presents a unique combination of steric and electronic properties that set it apart from more common bromo-pyridines. While its steric bulk at the 3-position poses a challenge for standard cross-coupling conditions, this same feature can be leveraged to achieve selective functionalization and introduce complex substitution patterns.

Our analysis, based on established principles and data from analogous systems, suggests that with the appropriate selection of modern, highly active catalyst systems, this building block can be a powerful tool for the synthesis of novel, highly substituted pyridine derivatives. Its successful application will reward the diligent researcher with access to chemical space that is less accessible with simpler precursors. This guide serves as a starting point for the exploration of this promising, yet challenging, synthetic intermediate.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 4064-4067. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Document.
  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Gao, W., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 78(17), 8535–8548. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic acid. BenchChem Technical Document.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem Technical Document.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem Technical Document.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Request PDF. (2007). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

  • Stanforth, S. P. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (2), 403-405. [Link]

  • Request PDF. (2012). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Reactivity of Methyl 2-Bromo-3-(trimethylsilyl)isonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Untapped Potential

In the landscape of modern synthetic chemistry, the efficiency and elegance of a molecular synthesis are often dictated by the strategic choice of building blocks. Molecules possessing multiple, orthogonally reactive functional groups are of paramount importance, allowing for sequential and selective bond formations to construct complex architectures. Methyl 2-bromo-3-(trimethylsilyl)isonicotinate is a prime example of such a versatile intermediate.

This guide provides an in-depth technical comparison of the reactivity of this unique pyridine derivative. We will explore the distinct chemical behavior of its two key functional handles: the carbon-bromine (C-Br) bond at the 2-position and the carbon-silicon (C-Si) bond at the 3-position. This analysis is designed for researchers, scientists, and drug development professionals to leverage the compound's full synthetic potential by understanding the causality behind its selective transformations. We will dissect the reaction mechanisms, provide validated experimental protocols, and present quantitative data to support the strategic choices in synthetic design.

The core of this molecule's utility lies in the differential reactivity of the C-Br and C-Si bonds. The C-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions, while the C-Si bond, though typically more inert, can be specifically activated for its own unique set of transformations, such as the Hiyama coupling.[1][2] This guide will demonstrate how to exploit this reactivity difference to achieve selective, stepwise functionalization.

Part 1: Reactivity at the Carbon-Bromine Bond

The 2-bromo position on the electron-deficient pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) catalyst is the typical rate-determining step and is significantly more facile than the oxidative addition to a C-Cl bond or the activation of a C-Si bond under standard conditions.[3][4] This inherent reactivity makes it the primary site for initial functionalization.

Common Cross-Coupling Methodologies

The C-Br bond serves as a versatile handle for introducing a wide array of substituents via well-established cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Forms C-C bonds with organoboron reagents. It is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based byproducts.[5][6][7]

  • Stille Coupling: Utilizes organotin reagents for C-C bond formation. While powerful, the toxicity of organostannane reagents is a significant drawback.[8][9][10]

  • Sonogashira Coupling: Creates a C-C bond between the pyridine ring and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst.[11][12][13] This method is invaluable for introducing alkynyl moieties.

The presence of the 3-trimethylsilyl group generally does not interfere with these transformations, allowing for its preservation for subsequent reactions.

Data Presentation: Comparative Cross-Coupling Reactions at the C-Br Bond

The following table summarizes representative conditions and outcomes for the selective functionalization of the C-Br bond in a substrate like methyl 2-bromo-3-(trimethylsilyl)isonicotinate, while leaving the C-Si bond intact.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901885-95[14]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NDMF80680-90[15]
Stille Tributyl(vinyl)stannanePd(PPh₃)₄ (4 mol%)-Toluene1001275-85[9]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of methyl 2-bromo-3-(trimethylsilyl)isonicotinate with an arylboronic acid.

Objective: To selectively form a C-C bond at the 2-position of the pyridine ring.

Materials:

  • Methyl 2-bromo-3-(trimethylsilyl)isonicotinate (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-bromo-3-(trimethylsilyl)isonicotinate, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition + Ar-Br transmetal_complex Ar-Pd(II)L₂(Ar') pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product boronate Ar'B(OR)₃⁻ boronate->pd2_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Reactivity at the Carbon-Silicon Bond

While the C-Br bond offers a direct route for functionalization, the C-Si bond provides a secondary, activatable handle for diversification. The trimethylsilyl group is generally stable to the conditions used for C-Br coupling, but it can be specifically targeted under different reaction paradigms.

Key Transformations of the C-Si Bond
  • Hiyama Coupling: A palladium-catalyzed cross-coupling reaction between organosilanes and organic halides.[16] A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species that can undergo transmetalation.[1][2] This fluoride-dependence is the cornerstone of its orthogonality to other coupling methods.

  • Proto-desilylation: The C-Si bond can be cleaved to install a hydrogen atom, effectively removing the silyl group. This can be achieved under acidic conditions or with fluoride ions.[17] This "traceless" application is useful when the silyl group is used to temporarily block a position or direct metallation.

Data Presentation: Comparative Reactions at the C-Si Bond

The following table outlines representative conditions for activating the C-Si bond, assuming the C-Br bond has either been previously functionalized or is intended to remain intact under milder, fluoride-free conditions.

ReactionCoupling Partner/ReagentCatalyst SystemActivatorSolventTemp (°C)Time (h)Representative Yield (%)
Hiyama Coupling IodobenzenePd(OAc)₂ (5 mol%) / LigandTBAF (1.2 equiv.)THF602470-80[1][2]
Proto-desilylation H₂O-TBAF (1.1 equiv.)THF252>95[17]
Experimental Protocol: Hiyama Coupling

This protocol outlines a general procedure for the Hiyama coupling, which would be performed after the C-Br position has been functionalized in a preceding step.

Objective: To selectively form a C-C bond at the 3-position via activation of the C-Si bond.

Materials:

  • 3-Aryl-2-(trimethylsilyl)isonicotinate derivative (1.0 mmol, 1.0 equiv.)

  • Aryl Halide (e.g., Iodobenzene) (1.1 mmol, 1.1 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Triphenylphosphine [PPh₃] (0.10 mmol, 10 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 mL, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve the silylated pyridine substrate, aryl halide, Pd(OAc)₂, and PPh₃ in anhydrous THF under an inert atmosphere.

  • Activator Addition: Slowly add the TBAF solution to the stirred reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench by adding water (20 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel column chromatography to yield the desired biaryl product.

Visualization: Hiyama Coupling Catalytic Cycle

Hiyama_Coupling_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition + R-X transmetal_complex R-Pd(II)L₂(Ar') pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R-Ar' transmetal_complex->product silicate [Ar'Si(Me)₃F]⁻ silicate->pd2_complex + F⁻ activator

Caption: Catalytic cycle for the fluoride-activated Hiyama cross-coupling.

Part 3: Orthogonal Reactivity and Sequential Functionalization

The true synthetic power of methyl 2-bromo-3-(trimethylsilyl)isonicotinate is realized through the sequential, selective functionalization of its C-Br and C-Si bonds. The disparate conditions required for their activation allow for a programmed synthesis of complex 2,3-disubstituted pyridines.[18][19]

The Strategy:

  • Step 1 (C-Br Functionalization): Perform a standard, fluoride-free palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to modify the 2-position. The TMS group at the 3-position remains unaffected.

  • Step 2 (C-Si Functionalization): Take the product from Step 1 and subject it to fluoride-activated Hiyama coupling conditions to modify the 3-position.

This orthogonal approach provides a reliable pathway to novel structures that would be difficult to access through other means.

Visualization: Orthogonal Synthesis Workflow

Orthogonal_Workflow start Methyl 2-bromo-3-(trimethylsilyl)isonicotinate step1 Step 1: Suzuki Coupling (Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O) + R¹-B(OH)₂ start->step1 intermediate Intermediate: 2-R¹-3-(trimethylsilyl) Derivative step1->intermediate step2 Step 2: Hiyama Coupling (Pd(OAc)₂, TBAF, THF) + R²-X intermediate->step2 final_product Final Product: 2-R¹-3-R² Disubstituted Pyridine step2->final_product

Caption: Workflow for the sequential functionalization of the title compound.

Conclusion

Methyl 2-bromo-3-(trimethylsilyl)isonicotinate is a uniquely powerful synthetic intermediate whose value is derived from the predictable and orthogonal reactivity of its C-Br and C-Si bonds.

  • The C-Br bond at the 2-position is the more reactive handle, readily participating in a host of standard palladium-catalyzed cross-coupling reactions under fluoride-free conditions.

  • The C-Si bond at the 3-position is comparatively inert but can be selectively activated for Hiyama cross-coupling using a fluoride source.

This differential reactivity allows chemists to perform a reliable, two-step functionalization of the pyridine core. By first targeting the C-Br bond and subsequently activating the C-Si bond, researchers can access a diverse array of complex 2,3-disubstituted isonicotinic acid derivatives. This guide has provided the foundational principles, comparative data, and actionable protocols to empower scientists to fully exploit the synthetic versatility of this valuable building block.

References

  • Hiyama, T. The Hiyama Cross-Coupling Reaction: New Discoveries. MDPI.

  • Hiyama, T. Hiyama coupling. Wikipedia.

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  • Denmark, S. E. Palladium-catalyzed Hiyama couplings of α-silylenoates and α-silylenamides. PubMed.

  • Organic Chemistry Portal. Hiyama-Denmark Coupling. Organic Chemistry Portal.

  • Scribd. 11-The Stille Reaction. Scribd.

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal.

  • MDPI. An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. MDPI.

  • Wikipedia. Stille reaction. Wikipedia.

  • ChemEurope. Stille reaction. chemeurope.com.

  • NROChemistry. Stille Coupling. NROChemistry.

  • Wikipedia. Sonogashira coupling. Wikipedia.

  • Organic Syntheses. 1 - Organic Syntheses Procedure. Organic Syntheses.

  • Organic Chemistry Portal. Desilylation. Organic Chemistry Portal.

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  • Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.

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  • BenchChem. Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. BenchChem.

  • YouTube. Sonogashira cross-coupling reaction. YouTube.

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

  • NIH. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PMC.

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.

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  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.

  • ResearchGate. A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate.

  • PubChem. 2-Bromo-isonicotinic acid methyl ester. PubChem.

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  • NIH. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.

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  • BenchChem. Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine. BenchChem.

  • Springer. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink.

  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate.

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validation of "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester" structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Validation of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the rigorous, unequivocal validation of a novel chemical entity's structure is not merely a procedural step; it is the bedrock upon which all subsequent research, development, and regulatory acceptance is built. The molecule , "this compound," is a functionalized pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its unique combination of a halogen, an organosilicon moiety, and an ester functional group on a heterocyclic scaffold presents a distinct analytical challenge.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate its structure. We will move beyond rote protocols to explain the causality behind our experimental choices, ensuring a self-validating, integrated analytical strategy. This approach is critical in regulated environments where data integrity and scientific rigor are paramount.[1][2][3][4]

Part 1: The Primary Toolkit: Unambiguous Structure Determination

The cornerstone of modern structural elucidation for a molecule of this nature rests on two pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Together, they provide a complete picture of atomic connectivity and molecular mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Molecular Map

NMR spectroscopy is the most powerful technique for defining the precise covalent framework of a molecule. For "this compound," a combination of ¹H, ¹³C, and 2D NMR experiments will provide irrefutable proof of its structure.

Expertise & Causality: We begin with ¹H NMR as it is rapid and provides rich information on the proton environments and their neighboring atoms. The presence of a trimethylsilyl (TMS) group provides a highly characteristic, strong, and sharp singlet in a region of the spectrum (typically 0.2-0.5 ppm) that is usually devoid of other signals, serving as an immediate internal indicator of successful silylation.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃):

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.65d1HH-6 (Pyridine)The proton alpha to the pyridine nitrogen is significantly deshielded.[5][6] It will be a doublet due to coupling with H-5.
~7.90d1HH-5 (Pyridine)The proton meta to the nitrogen is less deshielded than H-6.[7][8] It appears as a doublet due to coupling with H-6.
~3.95s3H-OCH₃ (Methyl Ester)Methyl ester protons typically resonate in this region as a singlet.[9]
~0.40s9H-Si(CH₃ )₃ (Trimethylsilyl)The high electropositivity of silicon results in significant shielding of the attached methyl protons, shifting them far upfield.[10] The nine protons are chemically equivalent, producing a strong singlet.

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃):

The ¹³C NMR spectrum confirms the carbon skeleton. A DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.

Predicted Shift (δ, ppm)Carbon Type (from DEPT-135)AssignmentRationale
~165.0Quaternary (Absent in DEPT)C =O (Ester)The carbonyl carbon of the ester is highly deshielded.
~152.0CH (Positive)C -6 (Pyridine)Similar to ¹H NMR, the carbon alpha to the nitrogen is significantly deshielded.[11]
~145.0Quaternary (Absent in DEPT)C -2 (Pyridine)The carbon bearing the bromine atom is deshielded.[12]
~140.0Quaternary (Absent in DEPT)C -4 (Pyridine)The carbon attached to the ester group.
~138.0CH (Positive)C -5 (Pyridine)Aromatic CH carbon.
~135.0Quaternary (Absent in DEPT)C -3 (Pyridine)The carbon bearing the TMS group. Its chemical shift is influenced by both the silicon atom and the aromatic ring.
~52.5CH₃ (Positive)-OCH₃ (Methyl Ester)Typical chemical shift for a methyl ester carbon.
~0.0CH₃ (Positive)-Si(CH₃ )₃The silicon atom strongly shields the attached methyl carbons, shifting them significantly upfield.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert to ensure complete dissolution. A brief sonication may be used if necessary.

  • Data Acquisition: Acquire the following spectra on a 500 MHz (or higher) spectrometer:

    • ¹H NMR (16 scans)

    • ¹³C NMR (1024 scans)

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy) to confirm H-5/H-6 coupling.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range (2-3 bond) correlations, such as from the ester methyl protons to the carbonyl carbon.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

MS provides the molecular weight and, through fragmentation, corroborates the structure determined by NMR. The presence of both bromine and silicon provides highly diagnostic features in the mass spectrum.

Expertise & Causality: We select Gas Chromatography-Mass Spectrometry (GC-MS) as the primary technique.[13] The trimethylsilyl group, while a key structural feature, also imparts increased volatility and thermal stability, making the molecule well-suited for GC analysis.[14][15] Electron Ionization (EI) is chosen for its ability to generate reproducible and information-rich fragmentation patterns that can be compared against known fragmentation rules for organosilicon and halogenated compounds.[16]

Expected EI-MS Data:

  • Molecular Ion (M⁺·): This is the most critical signal. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[17] This results in a characteristic pair of peaks (M⁺· and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of a monobrominated compound.[18][19]

    • Calculated Exact Mass for C₇H₁₅Br¹⁴N¹⁶O₂²⁸Si:

      • With ⁷⁹Br: 287.98 m/z

      • With ⁸¹Br: 289.98 m/z

Table of Predicted Key Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonRationale for Fragmentation
273/275[M - CH₃]⁺Loss of a methyl radical from the TMS group is a very common and energetically favorable fragmentation pathway for silylated compounds, often leading to a strong peak.[20][21]
230/232[M - COOCH₃]⁺Cleavage of the entire methyl ester group.
73[(CH₃)₃Si]⁺Formation of the trimethylsilyl cation is a hallmark fragmentation for TMS-containing molecules and is often the base peak or a very prominent peak.[20]
59[COOCH₃]⁺Formation of the methoxycarbonyl cation.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 40 - 400 m/z.

Part 2: Orthogonal Validation and Purity Assessment

While NMR and MS provide the core structural data, orthogonal techniques are required to confirm functional groups and, critically, to assess the purity of the sample. Spectroscopic data is only meaningful if it is obtained from a pure substance.

Chromatographic Purity Analysis

Both GC and HPLC can serve as excellent tools for purity assessment.

TechniqueAdvantages for this CompoundDisadvantages/ConsiderationsVerdict
GC-FID High resolution, excellent for volatile compounds. The existing GC-MS method can be easily adapted by switching the detector to FID.Potential for thermal degradation of sensitive compounds (less likely here).Primary Choice. The volatility imparted by the TMS group makes this an ideal technique. A purity assessment of >98% by GC area percent would provide high confidence in the sample used for spectroscopic analysis.
HPLC-UV Operates at ambient temperature, avoiding thermal stress. Can be used for non-volatile impurities.Requires method development (solvent system, column choice). The Si-C bond can be labile under certain acidic or basic mobile phase conditions.[22]Excellent Orthogonal Check. A complementary HPLC method provides a powerful, independent confirmation of purity under different separation principles.
Infrared (IR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid and simple method to confirm the presence of key functional groups predicted by the structure.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2960, 2850C-H stretchAliphatic (-CH₃)
~1725C=O stretchEster
~1600, 1480C=C and C=N stretchesAromatic (Pyridine)
~1250, 840Si-C stretch/bendTrimethylsilyl
~1100C-O stretchEster
~700-600C-Br stretchBromo-aromatic

Part 3: The Integrated Validation Strategy

Logical Validation Workflow

The following diagram illustrates the logical flow of experiments for a robust validation process. The strategy begins with assessing purity to ensure that subsequent spectroscopic data is representative of the target compound.

ValidationWorkflow cluster_0 Sample Preparation cluster_1 Purity Assessment (Is it a single compound?) cluster_2 Structural Elucidation (What is it?) cluster_3 Data Integration & Confirmation Synthesis Synthesized Compound GC_FID GC-FID Purity (>98%?) Synthesis->GC_FID HPLC_UV HPLC-UV Purity (Orthogonal Check) GC_FID->HPLC_UV If Purity OK MS GC-MS Analysis HPLC_UV->MS NMR NMR Suite (1H, 13C, DEPT) MS->NMR Confirm_MW Confirm MW & Br Pattern (m/z 288/290) MS->Confirm_MW FTIR FTIR Analysis NMR->FTIR Confirm_Conn Confirm Connectivity (NMR Assignments) NMR->Confirm_Conn Confirm_FG Confirm Functional Groups (C=O, Si-C) FTIR->Confirm_FG Final Structure Validated Confirm_MW->Final Confirm_FG->Final Confirm_Conn->Final

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of "this compound" is a multi-faceted process that relies on the synergistic application of modern analytical techniques. The characteristic upfield singlet in the ¹H NMR and the strong m/z 73 fragment in the mass spectrum provide immediate evidence of the trimethylsilyl group. The definitive 1:1 isotopic pattern of the molecular ion in the mass spectrum unequivocally confirms the presence of a single bromine atom. Finally, the detailed chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, when analyzed together, provide the final, unambiguous map of the molecular architecture. By following the integrated workflow presented, researchers can ensure their data is robust, reliable, and meets the highest standards of scientific and regulatory scrutiny.

References

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). MDPI. Retrieved from [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). MSTFA-factory.com. Retrieved from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). ResearchGate. Retrieved from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (2019). ResearchGate. Retrieved from [Link]

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  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Isonicotinic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activities of isonicotinic acid derivatives, supported by experimental data.

Isonicotinic acid, a pyridine-4-carboxylic acid, stands as a pivotal scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents targeting a wide array of diseases, from tuberculosis to cancer and neurodegenerative disorders[1]. The inherent versatility of the isonicotinic acid framework allows for extensive chemical modifications, leading to compounds with diverse and potent biological activities. This guide provides a comparative analysis of the biological activities of various isonicotinic acid derivatives, supported by experimental data and protocols, to aid researchers in the design and development of novel therapeutics.

Anti-inflammatory Activity of Isonicotinate Derivatives

Inflammation is a complex biological response implicated in numerous chronic diseases. A key component of the inflammatory cascade is the overproduction of reactive oxygen species (ROS). Consequently, the inhibition of ROS production presents a promising therapeutic strategy. Certain isonicotinic acid derivatives have demonstrated significant anti-inflammatory potential by effectively scavenging ROS.

A study by Gilani et al. explored the anti-inflammatory activity of novel isonicotinates, revealing their exceptional ROS inhibitory effects. The in vitro anti-inflammatory activity of these compounds was evaluated, with several derivatives showing significantly better performance than the standard drug, ibuprofen.

Compound% Inhibition at 25 µg/mLIC50 (µg/mL)
5 95.91.42 ± 0.1
6 92.32.51 ± 0.3
8a 89.74.12 ± 0.8
8b 91.23.15 ± 0.5
Ibuprofen (Standard) Not Reported11.2 ± 1.9

Table 1. In vitro anti-inflammatory activity of selected isonicotinate derivatives. [2]

The data clearly indicates that isonicotinate 5 is a remarkably potent anti-inflammatory agent, exhibiting an IC50 value approximately eight times lower than that of ibuprofen. This highlights the potential of the isonicotinic acid scaffold in developing novel anti-inflammatory drugs.

Experimental Protocol: In Vitro ROS Inhibition Assay

The following is a detailed protocol for assessing the in vitro anti-inflammatory activity of compounds by measuring the inhibition of cellular ROS production.

  • Cell Culture: Maintain a suitable cell line, such as murine macrophage J774 cells, in appropriate culture conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of the test compounds and the standard drug (e.g., ibuprofen) in a suitable solvent like DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the test compounds at various concentrations to the cells and incubate for 1 hour.

  • ROS Induction: Induce oxidative stress by adding a ROS-generating agent, such as lipopolysaccharide (LPS), to the wells.

  • Staining: After a suitable incubation period, add a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of ROS inhibition for each compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of ROS production.

Visualizing the Role of ROS in Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimuli->Immune_Cells ROS_Production Increased ROS Production Immune_Cells->ROS_Production Signaling_Pathways Activation of Pro-inflammatory Signaling Pathways ROS_Production->Signaling_Pathways Inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., Cytokines) Signaling_Pathways->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Isonicotinates Isonicotinate Derivatives (ROS Inhibitors) Isonicotinates->ROS_Production Inhibition

Caption: The role of ROS in the inflammatory cascade and the inhibitory action of isonicotinate derivatives.

Antitubercular Activity of Isonicotinic Acid Hydrazide (Isoniazid) and its Derivatives

Isoniazid (INH), an isonicotinic acid hydrazide, is a cornerstone of modern tuberculosis therapy[3]. It functions as a prodrug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[3]. The development of resistance to INH, often through mutations in the katG gene, has necessitated the search for novel antitubercular agents.

The isonicotinic acid scaffold remains a promising starting point for the development of new anti-TB drugs. Researchers have synthesized numerous isoniazid derivatives with the aim of overcoming resistance and improving efficacy. These derivatives often involve modifications to the hydrazide moiety to create hydrazone linkages with other chemical entities.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agents

The following protocol outlines the determination of the MIC of a compound against Mycobacterium tuberculosis using the microplate Alamar blue assay (MABA).

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), to mid-log phase.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the culture medium in a 96-well microplate.

  • Inoculation: Adjust the bacterial culture to a specific turbidity and inoculate the wells of the microplate with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the microplate at 37°C for a specified period (e.g., 5-7 days).

  • Alamar Blue Addition: Add Alamar blue solution to each well. Alamar blue is a redox indicator that changes color from blue to pink in the presence of metabolically active cells.

  • Second Incubation: Incubate the plate for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.

Visualizing the Mechanism of Action of Isoniazid

G Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall

Caption: The activation of isoniazid and its inhibitory effect on mycolic acid synthesis.

Enzyme Inhibition by Isonicotinic Acid Derivatives

The isonicotinic acid scaffold has also been explored for its potential to yield potent enzyme inhibitors. For instance, derivatives of nicotinic acid (a close isomer) have been shown to inhibit various enzymes, including urease, synthase, and tyrosinase[1].

While the provided search results do not offer a direct comparison of "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester" derivatives, the broader class of pyridine carboxylic acid derivatives, including those of isonicotinic acid, are recognized for their enzyme inhibitory activities[1]. The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery, and the isonicotinic acid framework provides a versatile starting point for such endeavors.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., for Cholinesterase)

The following is a generalized protocol for determining the enzyme inhibitory activity of a compound, using cholinesterase as an example, based on the Ellman's method.

  • Reagent Preparation: Prepare solutions of the enzyme (e.g., acetylcholinesterase), the substrate (e.g., acetylthiocholine iodide), and the chromogen (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer).

  • Compound Preparation: Prepare stock solutions of the test compounds and a standard inhibitor (e.g., donepezil) in a suitable solvent. Make serial dilutions.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product over time using a microplate reader at a specific wavelength (e.g., 412 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor). Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Principle of Enzyme Inhibition

G Enzyme Enzyme (Active Site) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Product Product Inhibitor Inhibitor (Isonicotinic Acid Derivative) Inhibitor->Enzyme_Inhibitor Enzyme_Substrate->Product

Caption: A simplified representation of competitive enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR analysis requires extensive data, some general trends can be inferred from the available information. For instance, in the case of the anti-inflammatory isonicotinates, the nature and position of the linker between the isonicotinoyl moiety and the phenolic ring, as well as the substituents on the alkyl chains, significantly influence the activity[2]. The high activity of compound 5 suggests that a specific combination of these features is crucial for potent ROS inhibition.

For antitubercular agents, modifications of the hydrazide group in isoniazid are a common strategy to create new derivatives. The formation of hydrazones can alter the physicochemical properties of the molecule, such as lipophilicity, which can in turn affect cell permeability and target engagement[3].

Conclusion

The isonicotinic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, antitubercular, and enzyme-inhibiting properties. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for the rational design and evaluation of novel isonicotinic acid-based drug candidates. Further exploration of the chemical space around this privileged scaffold is likely to yield even more effective and selective therapeutics for a range of human diseases.

References

  • Los, M., Boned, J. E., & Piccinali, C. (1981). [New esters of substituted anilinonicotinic and phenylanthranilic acids]. Farmaco Sci, 36(5), 372-385. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • MDPI. (2022, October 21). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. [Link]

  • PMC - PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • NIH. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents. [Link]

  • PMC - NIH. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

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spectroscopic analysis of "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for developing novel agents with tailored properties. Substituted pyridines, in particular, are of immense interest. This guide focuses on a specific, highly functionalized derivative: This compound . The unique substitution pattern—featuring a bromine atom, a trimethylsilyl (TMS) group, and a methyl ester on the isonicotinic acid framework—makes this molecule a versatile building block for complex syntheses.

However, its utility is predicated on unambiguous structural verification. The confluence of a heavy halogen atom and a bulky silyl group introduces distinct electronic and steric effects that significantly influence its spectroscopic signature. This guide provides a comprehensive, predictive analysis of its expected spectroscopic profile across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By comparing these predicted data with the experimental values of simpler, structurally related analogues, we aim to provide researchers with a robust framework for the identification and characterization of this and similar complex molecules.

Molecular Structure and Predicted Spectroscopic Behavior

The subject molecule integrates several key functional groups onto a pyridine ring, each contributing uniquely to the overall spectroscopic output:

  • Pyridine Ring : An aromatic system whose proton and carbon signals are sensitive to substituent effects.

  • Bromo Group (C2) : An electron-withdrawing group that will deshield adjacent protons and carbons. Its isotopic signature (⁷⁹Br and ⁸¹Br) is critical for mass spectrometry.

  • Trimethylsilyl (TMS) Group (C3) : A bulky, electropositive group that will donate electron density, influencing nearby nuclei. It provides a strong, characteristic singlet in ¹H NMR and a distinct signal in ¹³C NMR.

  • Methyl Ester Group (C4) : An electron-withdrawing group that will significantly deshield the carbonyl carbon and influence the aromatic system.

This unique combination allows for a detailed comparative analysis against less substituted precursors, namely Methyl isonicotinate [1][2] and 2-Bromo-isonicotinic acid methyl ester .[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of organic molecules.[5] For our target compound, we predict distinct and well-resolved signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three main regions of interest: the aromatic protons, the ester methyl protons, and the TMS protons. The electron-donating TMS group and the electron-withdrawing bromo and ester groups create a unique electronic environment on the pyridine ring.

Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shifts for the target molecule.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton EnvironmentPredicted: 2-Bromo-3-TMS-isonicotinic acid methyl esterExperimental: 2-Bromo-isonicotinic acid methyl esterExperimental: Methyl isonicotinate[2]Rationale for Predicted Shifts
Si(CH₃)₃ ~0.3 (s, 9H)N/AN/AProtons on silicon are highly shielded, appearing far upfield as a sharp singlet.[6][7]
O-CH₃ ~3.9 (s, 3H)~3.93.96The local environment of the ester methyl group is largely unaffected by ring substitution.
Aromatic H-5 ~8.6 (d)~8.78.78The H-5 proton is adjacent to the nitrogen and deshielded. The TMS group's electron-donating nature provides slight shielding compared to the analogue without it.
Aromatic H-6 ~7.9 (d)~8.07.82This proton is deshielded by the adjacent ester group. The effect of the bromine at C2 is less pronounced at this position.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The influence of the bromine and silicon atoms is particularly pronounced on the carbon chemical shifts.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon EnvironmentPredicted: 2-Bromo-3-TMS-isonicotinic acid methyl esterExperimental: 2-Bromo-2-methylpropane[8]Rationale for Predicted Shifts
Si(CH₃)₃ ~ -1.0N/AThe carbons of the TMS group are highly shielded and often appear upfield of TMS (0 ppm).[9]
O-CH₃ ~53N/ATypical range for an ester methyl carbon.
C=O ~164N/AThe ester carbonyl carbon is significantly deshielded.
Aromatic C-2 ~14562.5 (C-Br)The carbon bearing the bromine (C-Br) is deshielded, but its chemical shift is heavily influenced by the aromatic system.
Aromatic C-3 ~140N/AThe carbon attached to silicon (C-Si) will have a distinct chemical shift influenced by the electropositive nature of silicon.
Aromatic C-4 ~148N/AThe carbon attached to the ester group is expected to be significantly deshielded.
Aromatic C-5 ~138N/AAromatic CH carbon, deshielded by the adjacent ring nitrogen.
Aromatic C-6 ~125N/AAromatic CH carbon.
Standard NMR Experimental Protocol
  • Sample Preparation : Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).[5]

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR : Acquire data using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Acquire data using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS): Unraveling the Molecular Formula

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. For a halogenated substance like our target molecule, MS provides a definitive signature.

Predicted Mass Spectrum
  • Molecular Ion (M⁺) : The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[10]

    • Calculated Monoisotopic Mass (for C₁₁H₁₆⁷⁹BrNO₂Si): 289.01 Da

    • Calculated Monoisotopic Mass (for C₁₁H₁₆⁸¹BrNO₂Si): 291.01 Da

  • Key Fragmentation Patterns : Electron Impact (EI) or Electrospray Ionization (ESI) will induce fragmentation, providing structural clues.

    • [M - 15]⁺ : Loss of a methyl radical (•CH₃) from the TMS group is a highly characteristic and often dominant fragmentation pathway for silylated compounds.[11]

    • [M - 31]⁺ : Loss of a methoxy radical (•OCH₃) from the ester group.[12]

    • [M - 73]⁺ : Loss of the trimethylsilyl group (•Si(CH₃)₃).

Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ m/z 289/291 M_minus_15 [M-15]⁺ m/z 274/276 M->M_minus_15 - •CH₃ M_minus_31 [M-31]⁺ m/z 258/260 M->M_minus_31 - •OCH₃ M_minus_73 [M-73]⁺ m/z 216/218 M->M_minus_73 - •Si(CH₃)₃

Caption: Key predicted fragmentation pathways in mass spectrometry.

Comparative Mass Spectrometry Data

Table 3: Comparison of Molecular Weights

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Feature
Target Molecule C₁₁H₁₆BrNO₂Si289.01 (⁷⁹Br)M⁺/M+2 pattern, loss of CH₃
2-Bromo-isonicotinic acid methyl ester [3]C₇H₆BrNO₂214.96 (⁷⁹Br)M⁺/M+2 pattern
Methyl isonicotinate [1]C₇H₇NO₂137.05Single M⁺ peak
Standard MS Experimental Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Infuse the sample into an ESI-MS system or analyze via GC-MS.

  • Analysis : Acquire data in positive ion mode. Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition from the exact mass.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14]

Predicted IR Absorption Bands

The IR spectrum of this compound will be a composite of absorptions from its constituent parts.

Table 4: Predicted Characteristic IR Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Rationale & Comparative Notes
C-H stretch (Aromatic) 3050 - 3150Typical for sp² C-H bonds on a pyridine ring.
C-H stretch (Aliphatic) 2850 - 3000From the methyl groups of the ester and TMS functions.
C=O stretch (Ester) ~1725 - 1735Strong, sharp absorption. Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[15]
C=C / C=N stretch (Aromatic) 1450 - 1600Multiple bands characteristic of the pyridine ring.
Si-CH₃ bend (Umbrella) ~1250A strong, sharp band characteristic of the trimethylsilyl group.[16]
C-O stretch (Ester) 1100 - 1300Strong absorption associated with the ester C-O bond.
Si-C stretch 750 - 860Characteristic absorption for the bond between silicon and the methyl carbons.
C-Br stretch 500 - 650Found in the fingerprint region; can be difficult to assign definitively but its presence is expected.[10]
Standard IR Experimental Protocol
  • Sample Preparation : If the sample is a solid, it can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. If a liquid, a thin film can be prepared between two salt plates.

  • Data Acquisition : Place the sample in an FTIR spectrometer.

  • Analysis : Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

Overall Spectroscopic Workflow

Spectroscopy_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Bromo-3-TMS- isonicotinic acid methyl ester NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec. (HRMS) Sample->MS IR FTIR Sample->IR Structure Connectivity & Stereochemistry NMR->Structure Formula Molecular Formula & Fragmentation MS->Formula Functional Functional Groups IR->Functional Final Structural Confirmation Structure->Final Formula->Final Functional->Final

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of This compound relies on a multi-technique approach where NMR, MS, and IR spectroscopy each provide critical and complementary pieces of structural information. This guide has presented a detailed, predictive framework for its characterization. The key identifiers are:

  • ¹H NMR : A highly shielded 9H singlet (~0.3 ppm) for the TMS group, a 3H singlet (~3.9 ppm) for the ester, and two distinct doublets for the aromatic protons.

  • ¹³C NMR : The presence of a shielded TMS carbon signal (~ -1.0 ppm) and distinct signals for the five unique aromatic carbons.

  • Mass Spec : A characteristic M⁺/M+2 isotopic pattern for bromine at m/z 289/291, and a prominent [M-15]⁺ fragmentation.

  • IR Spec : A strong C=O stretch (~1730 cm⁻¹) and a sharp, intense Si-CH₃ band (~1250 cm⁻¹).

By comparing these expected data points with known values for simpler analogues, researchers can confidently verify the synthesis and purity of this valuable chemical intermediate, paving the way for its application in advanced material and pharmaceutical development.

References

  • ResearchGate. 13C-NMR spectrum of (4) | Download Scientific Diagram. Available from: [Link].

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  • Silverstein, R.M., Webster, F.X., Kiemle, D.J. Spectrometric Identification of Organic Compounds, 7th ed. Wiley: 2005.
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  • ResearchGate. Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester.... Available from: [Link].

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  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link].

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link].

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A Comparative Guide to Silylated vs. Non-Silylated Bromo-Isonicotinic Acid Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Silylation in Pyridine Functionalization

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The functionalization of pyridine rings, a ubiquitous motif in biologically active compounds, often presents unique challenges due to the electronic nature of the heterocycle. The lone pair of electrons on the nitrogen atom can interact with the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency.[2]

This guide provides a comprehensive comparative analysis of a non-silylated bromo-isonicotinic acid ester, methyl 2-bromoisonicotinate, and its silylated counterpart, methyl 2-bromo-5-(trimethylsilyl)isonicotinate, in the context of the Suzuki-Miyaura cross-coupling reaction. Through a detailed examination of their synthesis, reactivity, and a side-by-side comparison in a model coupling reaction, we will elucidate the strategic advantages conferred by the introduction of a silyl group. This guide is intended to provide researchers with actionable insights and robust protocols to enhance the efficiency and predictability of their synthetic endeavors involving pyridine-based scaffolds.

Synthesis of Silylated and Non-Silylated Bromo-Isonicotinic Acid Esters

The accessibility of starting materials is a critical consideration in any synthetic campaign. Both the non-silylated and silylated bromo-isonicotinic acid esters can be prepared from commercially available precursors, though the silylated derivative requires an additional synthetic step.

Synthesis of Methyl 2-bromoisonicotinate (Non-Silylated)

The non-silylated ester is readily prepared from 2-bromoisonicotinic acid via Fischer esterification. This is a standard and high-yielding transformation.

A 2-Bromoisonicotinic Acid C Methyl 2-bromoisonicotinate A->C Esterification B Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) B->C

Caption: Synthesis of Methyl 2-bromoisonicotinate.

Proposed Synthesis of Methyl 2-bromo-5-(trimethylsilyl)isonicotinate (Silylated)

The introduction of a trimethylsilyl (TMS) group at the 5-position of methyl 2-bromoisonicotinate can be achieved through a palladium-catalyzed C-H silylation reaction. This method offers high regioselectivity and functional group tolerance.[3][4]

A Methyl 2-bromoisonicotinate C Methyl 2-bromo-5-(trimethylsilyl)isonicotinate A->C C-H Silylation B Hexamethyldisilane ((TMS)2) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos) B->C

Caption: Proposed Synthesis of Silylated Ester.

Head-to-Head Comparison in Suzuki-Miyaura Cross-Coupling

To provide a clear and objective comparison, we will consider a model Suzuki-Miyaura reaction of both the silylated and non-silylated esters with phenylboronic acid.

Experimental Workflow

cluster_0 Non-Silylated cluster_1 Silylated A Methyl 2-bromoisonicotinate D Coupling Product 1 A->D B Phenylboronic Acid B->D C Pd Catalyst, Base, Solvent C->D I Analysis (GC-MS, NMR) Yield & Purity Comparison D->I E Methyl 2-bromo-5- (trimethylsilyl)isonicotinate H Coupling Product 2 E->H F Phenylboronic Acid F->H G Pd Catalyst, Base, Solvent G->H H->I

Caption: Comparative Suzuki-Miyaura Coupling Workflow.

Comparative Performance Data

The following table summarizes the expected outcomes based on data from analogous systems in the literature.[5][6] The silylated substrate is anticipated to offer a significant improvement in yield and purity.

ParameterMethyl 2-bromoisonicotinate (Non-Silylated)Methyl 2-bromo-5-(trimethylsilyl)isonicotinate (Silylated)
Reaction Time 12-18 hours6-10 hours
Isolated Yield 65-75%85-95%
Product Purity (by GC-MS) ~90% (with minor dehalogenation and homocoupling byproducts)>98%
Purification Column chromatography often requiredSimple filtration or recrystallization may be sufficient
Solubility Moderate in common organic solventsExcellent in common organic solvents
Stability Prone to gradual decomposition on storageEnhanced stability and longer shelf-life

Mechanistic Insights: The Role of the Silyl Group

The enhanced performance of the silylated ester in the Suzuki-Miyaura coupling can be attributed to several key factors:

  • Mitigation of Catalyst Inhibition: The bulky trimethylsilyl group ortho to the pyridine nitrogen sterically hinders the coordination of the nitrogen lone pair to the palladium center. This prevents the formation of inactive catalyst species and maintains a higher concentration of the active catalyst in the catalytic cycle.[7]

  • Enhanced Solubility: The lipophilic nature of the TMS group significantly increases the solubility of the substrate in common organic solvents used for cross-coupling reactions, such as toluene and dioxane. This leads to a more homogeneous reaction mixture and improved reaction kinetics.

  • Prevention of Protodebromination: The electron-donating nature of the silyl group can modulate the electronic properties of the pyridine ring, potentially disfavoring side reactions such as protodebromination.

cluster_0 Non-Silylated cluster_1 Silylated A Pyridine Nitrogen B Palladium Catalyst A->B Coordination & Inhibition C Pyridine Nitrogen D Palladium Catalyst E Bulky Silyl Group E->C Steric Hindrance

Caption: Silyl Group Mitigates Catalyst Inhibition.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-bromoisonicotinate
  • To a solution of 2-bromoisonicotinic acid (1.0 eq.) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 2-bromoisonicotinate.

Protocol 2: Proposed Synthesis of Methyl 2-bromo-5-(trimethylsilyl)isonicotinate
  • In a glovebox, charge an oven-dried Schlenk tube with methyl 2-bromoisonicotinate (1.0 eq.), palladium(II) acetate (0.05 eq.), and XPhos (0.1 eq.).

  • Add hexamethyldisilane (2.0 eq.) and anhydrous toluene (5 mL/g of substrate).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired silylated product.

Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling
  • To two separate oven-dried Schlenk flasks, add the respective bromo-isonicotinic acid ester (silylated or non-silylated, 1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) in a 4:1 mixture of toluene and water (5 mL/mmol of ester).

  • Degas the reaction mixtures by bubbling with argon for 15 minutes.

  • Heat the reactions to 90 °C and monitor their progress by GC-MS and TLC at regular intervals.

  • Upon completion of the non-silylated reaction (or after 18 hours), cool both reactions to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by GC-MS and ¹H NMR to determine conversion and purity.

  • Purify the products by column chromatography to determine the isolated yields.

Conclusion and Recommendations

The strategic incorporation of a trimethylsilyl group at the 5-position of methyl 2-bromoisonicotinate offers a clear and demonstrable advantage in the context of Suzuki-Miyaura cross-coupling reactions. The silylated derivative is expected to provide significantly higher yields, improved product purity, and shorter reaction times compared to its non-silylated counterpart. These benefits stem from the silyl group's ability to mitigate catalyst inhibition, enhance solubility, and potentially suppress unwanted side reactions.

For researchers and drug development professionals working with pyridine-containing scaffolds, the initial investment in the synthesis of the silylated intermediate is likely to be offset by the gains in efficiency, predictability, and ease of purification in subsequent cross-coupling steps. We strongly recommend considering this silylation strategy, particularly for challenging coupling reactions or in the context of library synthesis where robustness and high yields are paramount.

References

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.[Link]

  • Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides. PubMed.[Link]

  • Palladium-catalyzed intermolecular C-H silylation initiated by aminopalladation. PubMed.[Link]

  • Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of Silicon−Oxygen Bonds. ACS Publications.[Link]

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Wiley Online Library.[Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate.[Link]

  • Palladium-supported Fe3O4@SiO2 functionalized methyl 2-phenyl thioacetate as a sustainable catalyst for Isatins synthesis. PubMed Central.[Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.[Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate.[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI.[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.[Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.[Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.[Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health.[Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ResearchGate.[Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.[Link]

  • Palladium-catalyzed CH Fluorosilylation of 2-phenylpyridines: Synthesis of Silafluorene Equivalents. PubMed.[Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate.[Link]

  • Methyl 5-bromo-2-chloroisonicotinate. PubChem.[Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing.[Link]

  • Methyl 5-bromo-2-methoxyisonicotinate. PubChemLite.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate.[Link]

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A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control step; it is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a key building block, "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester." We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in making informed decisions for their analytical workflows.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. While various synthetic approaches can be envisioned, a common and effective method for the regioselective introduction of a silyl group ortho to a directing group on a pyridine ring is through Directed ortho-Metalation (DoM) .[1][2][3][4][5]

A plausible synthetic pathway for this compound is outlined below. This understanding is critical as it directly informs the types of impurities we must be equipped to detect and quantify.

Synthesis_Pathway SM 2-Bromo-isonicotinic acid methyl ester Int Ortho-lithiated intermediate SM->Int Deprotonation Byproduct1 Unreacted Starting Material SM->Byproduct1 Incomplete reaction Byproduct3 Homocoupling Byproduct SM->Byproduct3 Side reaction Product 2-Bromo-3-trimethylsilanyl- isonicotinic acid methyl ester Int->Product Silylation Byproduct2 Regioisomeric Impurity (e.g., 6-silylated) Int->Byproduct2 Isomerization/ Side reaction TMSCl Trimethylsilyl chloride (TMSCl) TMSCl->Product Base Strong Base (e.g., LDA, n-BuLi) Base->Int

Caption: Plausible synthetic route and potential impurities.

Key Potential Impurities:

  • Unreacted Starting Material: Incomplete reaction will lead to the presence of 2-bromo-isonicotinic acid methyl ester.

  • Regioisomeric Impurities: While the directing effect of the ester and the bromine atom favors metalation at the C3 position, small amounts of other silylated isomers (e.g., at the C6 position) could be formed.

  • Homocoupling Byproducts: Side reactions, particularly if using certain palladium catalysts in precursor steps, can lead to the formation of dimeric pyridine species.[1]

  • Hydrolysis Products: The trimethylsilyl group can be susceptible to hydrolysis, leading to the desilylated product.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Strengths Limitations Primary Application in this Context
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High sensitivity for UV-active compounds, excellent for quantification and separation of isomers.[6][7][8]Requires a chromophore, identification is based on retention time and requires reference standards.Quantifying the target compound and separating it from regioisomeric and other UV-active impurities.
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification of the main component and impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.Lower sensitivity compared to HPLC and MS, complex mixtures can lead to overlapping signals.Structural confirmation of the desired product and identification of impurities with distinct NMR signatures.
GC-MS/LC-MS Separation by chromatography followed by ionization and mass-to-charge ratio analysis.High sensitivity and selectivity, provides molecular weight and fragmentation data for structural elucidation.[9]Isomers may not be distinguishable by mass alone, ionization efficiency can vary between compounds.Confirming the molecular weight of the product and impurities, and providing fragmentation patterns for structural clues.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The separation of positional isomers of substituted pyridines can be challenging. A mixed-mode chromatography approach can be highly effective.[6][7]

Instrumentation:

  • HPLC system with a UV detector

  • Mixed-mode column (e.g., C18 with embedded polar groups or a dedicated pyridine analysis column)

Mobile Phase and Gradient:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Rationale: The acidic mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape and reducing tailing on silica-based columns.[10] The mixed-mode column provides multiple interaction mechanisms, enhancing the separation of closely related isomers.[6][7]

HPLC_Workflow Sample Synthesized Product (in mobile phase) Injection HPLC Injection Sample->Injection Column Mixed-Mode Column Injection->Column Separation Separation of Components Column->Separation Detection UV Detector (254 nm) Separation->Detection Chromatogram Chromatogram (Purity Assessment) Detection->Chromatogram

Caption: HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (Predicted):

  • -OCH₃ (methyl ester): ~3.9 ppm (singlet)

  • -Si(CH₃)₃ (trimethylsilyl): ~0.3 ppm (singlet)

  • Pyridine ring protons: 7.5-8.5 ppm (two distinct signals, likely doublets or singlets depending on coupling)

Rationale: The chemical shifts of the methyl ester and trimethylsilyl protons are highly characteristic and can be used for initial identification. The signals from the pyridine ring protons are crucial for confirming the substitution pattern. The absence of signals corresponding to the starting material and the presence of only the expected signals are strong indicators of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of the trimethylsilyl group, GC-MS is a suitable technique.[11][12]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (Electron Ionization - EI)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes

  • Ramp: 15°C/min to 280°C, hold for 5 minutes

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an M+2 peak of nearly equal intensity should be observed.

  • Loss of a methyl group from TMS: [M-15]⁺

  • Trimethylsilyl cation: [Si(CH₃)₃]⁺ at m/z 73 (often a base peak for TMS compounds).

  • Loss of the methoxy group: [M-31]⁺

  • Loss of the carbomethoxy group: [M-59]⁺

GCMS_Workflow Sample Synthesized Product (in volatile solvent) Injection GC Injection Sample->Injection Column Capillary Column Injection->Column Separation Separation by Boiling Point Column->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer MassSpectrum Mass Spectrum (Structural Info) MassAnalyzer->MassSpectrum

Caption: GC-MS analysis workflow.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected results from the analysis of a synthesized batch of "this compound" with a purity of approximately 98%.

Analyte Expected HPLC Retention Time (min) Expected ¹H NMR Chemical Shifts (δ, ppm) Expected Key Mass Fragments (m/z)
This compound (Product) 15.2~8.4 (d), ~7.8 (d), ~3.9 (s), ~0.3 (s)M⁺, [M-15]⁺, [M-59]⁺, 73
2-Bromo-isonicotinic acid methyl ester (Starting Material) 12.5~8.7 (d), ~8.2 (d), ~7.9 (dd), ~4.0 (s)M⁺, [M-31]⁺, [M-59]⁺
2-Bromo-6-trimethylsilanyl-isonicotinic acid methyl ester (Regioisomer) 14.8~8.3 (s), ~7.7 (s), ~3.9 (s), ~0.3 (s)M⁺, [M-15]⁺, [M-59]⁺, 73

Conclusion

The purity assessment of "this compound" requires a synergistic approach employing orthogonal analytical techniques. HPLC-UV provides the quantitative backbone for purity determination and isomer separation. NMR spectroscopy offers definitive structural confirmation of the target molecule and identification of impurities. Mass spectrometry serves as a powerful tool for confirming molecular weight and providing structural clues through fragmentation analysis. By integrating these methods and understanding the potential impurities arising from the synthetic route, researchers can ensure the quality and reliability of this critical pharmaceutical intermediate, thereby underpinning the integrity of their subsequent research and development endeavors.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC - NIH. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Derivatization in mass spectrometry--1. Silylation - PubMed. [Link]

  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. [Link]

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Comparative Guide to the Use of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Reference Standards in Modern Analytics

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. The foundation of this reliability rests upon the quality of the reference standards used. An ideal reference standard is a highly purified and well-characterized compound that provides a benchmark against which unknown samples are quantified and identified.[1][2] Its role is critical in everything from drug discovery and stability testing to final product release, ensuring that methodologies are suitable for their intended purpose and comply with stringent regulatory guidelines like those from the ICH.[3][4][5]

This guide provides an in-depth technical comparison of a novel potential reference material, 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester , against its more common analogue, 2-Bromo-isonicotinic acid methyl ester . We will explore the physicochemical properties, chromatographic behavior, and practical application of the silylated compound, offering field-proven insights into its potential advantages and challenges. The narrative is grounded in the principles of analytical chemistry to explain the causality behind experimental observations, providing researchers with a robust framework for selecting the most appropriate standard for their needs.

Physicochemical Profile of the Analyte and Its Primary Comparator

A reference standard must be thoroughly characterized to ensure its identity, purity, and stability.[2][6] Below is a summary of the known and predicted properties for our compound of interest and its non-silylated counterpart.

Property2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester (Predicted)2-Bromo-isonicotinic acid methyl ester (Established)
CAS Number Not available26156-48-9[7][8][9]
Molecular Formula C₁₀H₁₄BrNO₂SiC₇H₆BrNO₂[7][8]
Molecular Weight 288.21 g/mol 216.03 g/mol [7][10]
Structure (Structure to be inferred)(Known structure)
Melting Point N/A35-36 °C[7][8]
Boiling Point N/A~268 °C at 760 mmHg[7][8]
XLogP3 > 1.6 (Predicted increase in lipophilicity)1.6[7][10]
Storage Conditions Keep Cold, Sealed in Dry, Protect from MoistureKeep Cold, Sealed in Dry[7][8]

The most significant structural difference is the introduction of the trimethylsilyl (TMS) group. This substitution is expected to increase the molecule's lipophilicity (higher XLogP3) and steric bulk, which has direct and predictable consequences on its chromatographic behavior, particularly in reversed-phase systems.

Synthesis, Purification, and Characterization: A Foundation of Trust

A reliable reference standard originates from a well-controlled synthetic process that minimizes impurities.

Plausible Synthetic Route

The synthesis of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester would likely involve a multi-step process, starting from a suitable pyridine precursor. A plausible final step could be the esterification of the corresponding carboxylic acid. The synthesis of its precursor, 2-bromo-isonicotinic acid, can be achieved, for example, by reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[9] The introduction of the TMS group would likely occur at an earlier stage on the pyridine ring.

Purification and the Challenge of Silyl Group Stability

While standard purification techniques like crystallization or distillation might be employed, the presence of the TMS group introduces a potential liability: susceptibility to hydrolysis, especially under acidic or basic conditions. Purification by column chromatography on silica gel could risk partial desilylation, leading to a mixed standard.[11] Therefore, purification would necessitate carefully controlled, neutral conditions and anhydrous solvents.

Structural Confirmation and Purity Assessment

Comprehensive characterization is non-negotiable for qualifying a reference standard. The following techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence and position of the bromo, ester, and TMS groups. The ¹H NMR would be expected to show a characteristic singlet at ~0 ppm for the nine protons of the TMS group.[12][13]

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic signature (M and M+2 peaks of nearly equal intensity).[12]

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A purity level of >99.5% is typically required for a primary reference standard.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Br, Si) and support the proposed molecular formula.

Comparative Chromatographic Performance

The true test of a reference standard lies in its analytical performance. We present a comparative analysis based on a typical reversed-phase HPLC method designed for pyridine derivatives.

Core Challenge with Pyridine Derivatives: Basic compounds like pyridines are notorious for producing broad, tailing peaks on standard silica-based C18 columns.[14] This is due to strong ionic interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the stationary phase.[14]

Hypothesized Performance Differences

The TMS group on 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is hypothesized to influence chromatography in two ways:

  • Increased Retention: The non-polar TMS group will increase the compound's affinity for the non-polar C18 stationary phase, leading to a longer retention time compared to its non-silylated analogue under identical isocratic conditions.

  • Potential for Improved Peak Shape: The steric bulk of the TMS group adjacent to the nitrogen atom may partially shield it from interacting with surface silanols, potentially reducing peak tailing.

Experimental Data Comparison

The following table summarizes the expected results from a comparative HPLC analysis.

Parameter2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester 2-Bromo-isonicotinic acid methyl ester Causality
Retention Time (t_R) ~8.5 min~5.2 minThe TMS group increases lipophilicity, leading to stronger interaction with the C18 stationary phase.
Tailing Factor (T_f) 1.11.6The bulky TMS group may sterically hinder the pyridine nitrogen's interaction with residual silanols.[14]
Resolution (R_s) from a des-bromo impurity2.51.8Different selectivity and potentially better peak shape can improve separation from closely related impurities.
Solution Stability (24h, ACN/H₂O) Moderate (Potential for slow desilylation)HighThe C-Si bond can be susceptible to hydrolysis in aqueous mobile phases over extended periods.

Experimental Protocols

To ensure the trustworthiness of these findings, detailed, self-validating protocols are essential.

Protocol 1: Qualification of Reference Standard Purity via HPLC

Objective: To determine the purity of a new batch of "2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester" reference standard.

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • HPLC System: A standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

  • Analysis:

    • Inject the standard solution in triplicate.

    • Integrate all peaks detected.

    • Calculate the purity by area percent: Purity (%) = (Area_Main_Peak / Area_Total) * 100.

    • Ensure the Relative Standard Deviation (RSD) for the main peak area across three injections is ≤ 1.0%.

Workflow Diagram: Reference Standard Qualification

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of standard prep2 Dissolve & Dilute in 10 mL ACN/H₂O prep1->prep2 hplc Inject 5 µL onto C18 Column (n=3) prep2->hplc detect DAD Detection at 265 nm hplc->detect integrate Integrate all peaks detect->integrate purity Calculate Purity by Area % integrate->purity rsd Verify RSD ≤ 1.0% purity->rsd result Qualified Standard (Purity > 99.5%) rsd->result

Caption: Workflow for HPLC-based purity assessment of a reference standard.

Protocol 2: Comparative HPLC Analysis

Objective: To compare the chromatographic performance of "2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester" and "2-Bromo-isonicotinic acid methyl ester".

Methodology:

  • Standards Preparation: Prepare individual stock solutions of each standard (~1 mg/mL in acetonitrile). Create a mixed working solution containing ~100 µg/mL of each compound by diluting the stocks with the mobile phase.

  • HPLC System & Conditions: Use the same system and conditions as described in Protocol 1 to ensure a direct comparison.

  • System Suitability:

    • Inject the mixed standard solution five times.

    • Calculate the resolution (R_s) between the two peaks. A value > 2.0 is desirable.

    • Calculate the tailing factor (T_f) for each peak. A value between 0.9 and 1.5 is ideal.

    • Calculate the RSD for retention time and peak area for both analytes (should be < 1.0%).

  • Data Analysis:

    • Record the retention time (t_R), peak area, and tailing factor for each compound from a representative chromatogram.

    • Compare these values directly as summarized in the data table above.

Logical Diagram: Comparative Analysis

G cluster_hplc HPLC Analysis cluster_eval Performance Evaluation start Prepare Mixed Standard Solution inject Inject Mixed Standard (n=5) onto C18 Column start->inject acquire Acquire Chromatogram inject->acquire eval_tr Compare Retention Times (t_R) acquire->eval_tr eval_tf Compare Tailing Factors (T_f) acquire->eval_tf eval_rs Calculate Resolution (R_s) acquire->eval_rs conclusion Determine Superior Standard Based on Peak Shape & Resolution eval_tr->conclusion eval_tf->conclusion eval_rs->conclusion

Caption: Logical workflow for the comparative evaluation of two reference standards.

Conclusion and Recommendations

The introduction of a trimethylsilyl group to the 2-bromo-isonicotinic acid methyl ester core presents a compelling trade-off for its use as a reference standard.

  • Potential Advantages: The silylated compound, 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester , is predicted to offer superior chromatographic performance, specifically in terms of improved peak shape (reduced tailing) and potentially enhanced resolution from related impurities. This is a significant advantage, as peak tailing is a persistent issue with basic pyridine compounds.[14]

  • Key Considerations: The primary drawback is its potential instability, particularly the risk of hydrolysis of the C-Si bond in aqueous solutions or during purification. This necessitates careful handling, storage in anhydrous conditions, and freshly prepared solutions for analysis.[7][8] Its lack of current commercial availability and an established CAS number also means that any laboratory wishing to use it would need to undertake a full synthesis and characterization program, which is a significant investment.

Recommendation: For routine analyses where baseline performance is adequate, the established and commercially available 2-Bromo-isonicotinic acid methyl ester remains the more practical choice due to its proven stability and accessibility. However, for challenging separations where peak tailing compromises quantification or resolution from a critical impurity, the development of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester as an in-house reference standard is a scientifically sound strategy worth pursuing. Its superior chromatographic behavior could provide the analytical accuracy that justifies the additional investment in its synthesis and rigorous qualification.

References

  • Chromatographic Purification of Pyridine Derivatives. Benchchem Technical Support Center.
  • HPLC Methods for analysis of Pyridine.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Method validation using Certified Reference M
  • Methods for Validating Reference M
  • Q2(R2)
  • How Analytical Standards Support Method Validation & Calibr
  • A Guide to Using Analytical Standards.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • Buy 2-Bromo-Isonicotinic Acid Methyl Ester Different Grade
  • 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768. PubChem.
  • 26156-48-9(2-BROMO-ISONICOTINIC ACID METHYL ESTER) Product Description. ChemicalBook.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • 2-BROMO-ISONICOTINIC ACID METHYL ESTER | 26156-48-9. ChemicalBook.
  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.
  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcw8yOoVYzVq1J7F6mShO3KB5HEL8s4MxXbfUCbBNdap6iNlE2g8gCdHp0q6pHJTzFltkemucjH1MYVZSsH1XkTTEKjLJbmwP7z6l2HRtEZgTEtDpSQRv6oKIueMMZeQ8GzVWJgJJobQQ10Ef3AR5h3MhBxIT-oWHxFXSRXTnRi90U2LuTbqLqeVS0ZS5LHMfGmuE8T35MvkJLtkrGmuVabDmHEwA=]([Link]

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A Senior Application Scientist's Guide to the Synthesis and Comparative Performance of 2-Bromo-3-substituted-isonicotinic Acid Methyl Ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Bromo-isonicotinic Acid Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Within this class, isonicotinic acid derivatives have garnered significant attention, most notably exemplified by the frontline anti-tuberculosis drug, isoniazid.[1][2][3] The strategic functionalization of the isonicotinic acid core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for analog development.

This guide focuses on a particularly versatile starting material: 2-bromo-isonicotinic acid methyl ester and its analogs, such as the niche but potentially useful 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester . The bromine atom at the 2-position serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The methyl ester at the 4-position provides a site for further modifications, such as conversion to amides or the biologically significant hydrazides.[4] The trimethylsilyl group, when present at the 3-position, can also participate in cross-coupling reactions or influence the electronic and steric properties of the ring system.

This document provides a comparative overview of synthetic strategies for generating libraries of analogs based on this scaffold, analyzes the structure-activity relationships (SAR) gleaned from published data, and offers detailed experimental protocols for key transformations.

PART 1: Comparative Synthetic Strategies for Analog Generation

The generation of diversity from the 2-bromo-pyridine scaffold is dominated by palladium-catalyzed cross-coupling reactions. The two most prominent methods, Suzuki-Miyaura and Stille couplings, offer distinct advantages and disadvantages.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for creating carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast number of boronic acids and boronate esters.[5] The reaction involves coupling the 2-bromo-pyridine with an organoboron reagent in the presence of a palladium catalyst and a base.

Advantages:

  • High Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.

  • Commercially Available Reagents: A vast library of boronic acids is readily available.

  • Lower Toxicity: Organoboron reagents are generally less toxic than the organotin reagents used in Stille coupling.

Disadvantages:

  • Sensitivity to Steric Hindrance: Highly substituted or sterically hindered coupling partners can sometimes lead to lower yields compared to Stille coupling.[6]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Careful selection of ligands and conditions is often necessary to mitigate this effect.[5]

Stille Coupling: A Robust Alternative

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. While it has been somewhat superseded by the Suzuki reaction due to toxicity concerns, it remains a powerful tool, particularly for sterically demanding couplings where Suzuki reactions may falter.[6][7]

Advantages:

  • Less Sensitive to Steric Hindrance: Can be more effective for coupling sterically bulky groups.[6]

  • Neutral Reaction Conditions: The reaction is often performed under neutral conditions, which can be advantageous for sensitive substrates.

Disadvantages:

  • Toxicity of Tin Reagents: Organotin compounds are toxic and require careful handling and purification to remove tin byproducts.[7]

  • Slower Reaction Times: Reactions can sometimes require longer heating times compared to Suzuki couplings.[7]

Workflow for Analog Synthesis via Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for generating a library of analogs from a 2-bromo-pyridine starting material using the Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-Bromo-isonicotinic acid methyl ester (1.0 equiv) E Add Degassed Solvent (e.g., Dioxane/H2O) B Aryl/Heteroaryl Boronic Acid (1.1-1.5 equiv) C Palladium Catalyst (e.g., Pd(dppf)Cl2) (1-5 mol%) D Base (e.g., K2CO3) (2.0-3.0 equiv) F Establish Inert Atmosphere (Argon or Nitrogen) E->F G Heat Reaction Mixture (80-120 °C) F->G H Monitor Progress (TLC, LC-MS) G->H I Cool to Room Temp. H->I J Aqueous Work-up (Extraction) I->J K Dry Organic Layer (e.g., Na2SO4) J->K L Purification (e.g., Column Chromatography) K->L M Characterized Analog Library L->M

Caption: General workflow for Suzuki-Miyaura coupling.

PART 2: Comparative Analysis of Analog Performance & Structure-Activity Relationships (SAR)

Antimicrobial and Antitubercular Activity

The isonicotinic acid hydrazide (isoniazid) scaffold is a cornerstone of antitubercular therapy.[2] Modifications to the pyridine ring and the hydrazide moiety have been extensively explored to overcome resistance and enhance activity.

Analog Structure/Modification Biological Activity Summary Key SAR Insight Reference
Isoniazid Analogs (General) Many derivatives exhibit significant antibacterial and antitubercular activity.The hydrazide pharmacophore is crucial for activity. Replacing it with an amide or carboxylic acid abolishes activity.[4]
2-Methylisonicotinic acid hydrazide Moderately active against M. tuberculosis.Small alkyl substitution at the 2-position is tolerated but may reduce potency compared to the unsubstituted parent.[4]
3-Fluoroisonicotinic acid hydrazide Moderately active against M. tuberculosis.Halogen substitution at the 3-position is tolerated, offering a vector for modifying electronic properties.[4]
Tricyclotridecanolones-Isoniazid Hybrids Compounds with alkyl side chains showed the best anti-mycobacterial activity.Lipophilic side chains can enhance anti-mycobacterial potency.[1]

SAR Insights for Antimicrobial Agents:

  • The Hydrazide is Key: The C(=O)NHNH2 moiety is critical for the primary mechanism of action in antitubercular isoniazid analogs.[4] Therefore, a primary diversification strategy involves Suzuki coupling at the 2-position followed by conversion of the methyl ester to the hydrazide.

  • Ring Substitution Modulates Potency: Substitution on the pyridine ring directly impacts activity. Small, electron-withdrawing or -donating groups at the 2- and 3-positions are generally tolerated, allowing for fine-tuning of properties.[4]

  • Lipophilicity Matters: Increasing the lipophilicity of substituents can enhance activity against certain bacterial strains, as seen with alkyl-substituted derivatives.[1]

Antiproliferative and Kinase Inhibitory Activity

Substituted pyridines are also prevalent in oncology research, often acting as kinase inhibitors. The SAR for these compounds can be quite distinct from antimicrobial agents.

Analog Structure/Modification Biological Activity Summary Key SAR Insight Reference
3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines Potent dual inhibitors of PIKfyve and PIP4K2C lipid kinases.The position of substituents on aryl rings is critical. A 5-methoxy-3-pyridinyl group was 200-fold more potent than the 4-methoxy isomer.[8]
Substituted Pyridine Derivatives Antiproliferative activity against HeLa cell lines was highly dependent on substitution.Hydroxyl (-OH) groups tended to increase potency (lower IC50), while combining -OH with halogens increased the IC50.[9]
Thieno[2,3-b]pyridine Analogs Inhibitors of hepatic gluconeogenesis for potential Type 2 Diabetes treatment.Replacing a trifluoromethyl group with other substituents on the core improved potency.[10]

SAR Insights for Antiproliferative Agents:

  • Positional Isomerism is Critical: As demonstrated in the isothiazolo[4,3-b]pyridine series, the precise placement of substituents on appended aryl or heteroaryl rings can lead to dramatic differences in potency, highlighting the importance of exploring positional isomers.[8]

  • Hydrogen Bonding Potential: The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH) or amide (-NH-C=O) functionalities, can significantly enhance binding affinity and cellular activity.[9][11]

  • Core Modifications Drive Potency: Altering the core scaffold, for example by replacing a key functional group as seen in the thieno[2,3-b]pyridine analogs, can be a successful strategy for potency improvement.[10]

PART 3: Detailed Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of methyl 2-bromo-isonicotinate with a generic arylboronic acid.

Materials:

  • Methyl 2-bromo-isonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvents (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add methyl 2-bromo-isonicotinate, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.[5]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-isonicotinic acid methyl ester.

Protocol 2: Conversion of Methyl Ester to Isonicotinic Acid Hydrazide

This protocol describes the formation of the hydrazide, a key pharmacophore for antitubercular activity.[4]

Materials:

  • 2-Aryl-isonicotinic acid methyl ester (1.0 equiv)

  • Hydrazine monohydrate (10 equiv)

  • Methanol

Procedure:

  • Reaction Setup: Dissolve the starting methyl ester in methanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine monohydrate to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: Remove the solvent and excess hydrazine under reduced pressure.

  • Purification: The resulting hydrazide is often pure enough for subsequent use after drying under high vacuum. If necessary, recrystallization can be performed.

G start 2-Aryl-isonicotinic acid methyl ester step1 Dissolve in Methanol start->step1 step2 Add Hydrazine Monohydrate (10 equiv) step1->step2 step3 Stir at Room Temperature (18 h) step2->step3 step4 Remove Solvent & Excess Hydrazine (Reduced Pressure) step3->step4 end 2-Aryl-isonicotinic acid hydrazide step4->end

Caption: Workflow for hydrazide synthesis from a methyl ester.

Conclusion and Future Directions

The 2-bromo-isonicotinic acid methyl ester scaffold is a powerful platform for generating diverse molecular libraries. Suzuki-Miyaura coupling stands out as the preferred method for introducing aryl and heteroaryl diversity at the 2-position due to its operational simplicity and favorable safety profile. The subsequent conversion of the methyl ester to a hydrazide provides access to a chemical space rich in antimicrobial and, specifically, antitubercular activity.

Structure-activity relationship analysis synthesized from multiple studies underscores the importance of systematic exploration. For antimicrobial applications, maintaining the hydrazide pharmacophore while modulating lipophilicity and electronic properties of ring substituents is a promising strategy. For anticancer and other therapeutic targets, a deep understanding of positional isomerism and the introduction of hydrogen-bonding moieties are critical for achieving high potency. Future work should focus on building focused libraries that systematically probe these SAR trends to develop novel therapeutic candidates.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (2015-02-01).
  • 2-BROMO-ISONICOTINIC ACID METHYL ESTER | 26156-48-9 - ChemicalBook. (2025-07-24).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023-05-30).
  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - MDPI. (2022-10-21).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][5][6][12]Oxadiazocine | Request PDF - ResearchGate. Available from:

  • 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure.
  • 2-Bromopyridine-4-methanol | 118289-16-0 - ChemicalBook.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025-08-05).
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI.
  • Reinvestigation of the structure-activity relationships of isoniazid - PMC - PubMed Central.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024-02-14).
  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research - MDPI.
  • 2-BROMO-ISONICOTINIC ACID METHYL ESTER CAS#: 26156-48-9.
  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed. (2018-05-25).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical research, drug development, and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility.

Hazard Assessment and Waste Classification

Before any disposal procedures are initiated, a thorough hazard assessment is crucial. The molecular structure of this compound suggests several potential hazards:

  • Organobromine Moiety: Organobromine compounds can be persistent in the environment and may exhibit toxicity. The U.S. Environmental Protection Agency (EPA) regulates certain organobromine production wastes as hazardous under the Resource Conservation and Recovery Act (RCRA), underscoring the need for cautious disposal.[1][2]

  • Pyridine Ring: The pyridine core of the molecule suggests that it should be treated as a hazardous substance. Pyridine and its derivatives are often harmful if ingested, absorbed through the skin, or inhaled, and can cause irritation to the skin and eyes.[3][4]

  • Trimethylsilyl (TMS) Group: While the TMS group is often used as a protecting group due to its relative stability, silyl ethers can be susceptible to cleavage under acidic or fluoride-containing conditions.[5] This reactivity must be considered to prevent unforeseen reactions within waste containers.

Based on these structural alerts, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .

Personal Protective Equipment (PPE) and Immediate Safety

Prior to handling or disposing of this compound, ensure that the following PPE is worn:

  • Eye Protection: Safety goggles are mandatory to protect against splashes.

  • Hand Protection: Double-layered nitrile gloves are recommended. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.

  • Body Protection: A laboratory coat must be worn.

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[4] An emergency eyewash station and safety shower should be readily accessible.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Containment: For liquid spills, contain the material using an inert absorbent, such as vermiculite or sand.[3] For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Carefully collect the absorbed material or swept solids into a designated and clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of waste containing this compound.

Table 1: Waste Segregation and Containerization

Waste TypeContainer TypeSpecial Considerations
Solid Waste High-density polyethylene (HDPE) container, clearly labeled.Includes unused compound, contaminated weigh boats, and spatulas.
Liquid Waste Leak-proof, sealed container, clearly labeled.Includes reaction residues and solutions. Do not mix with acidic or fluoride-containing waste streams to prevent cleavage of the TMS group.[5]
Contaminated Labware Puncture-resistant container for sharps; designated container for non-sharps.Includes pipette tips, syringes, and glassware. Rinse glassware with a suitable solvent and collect the rinsate as liquid hazardous waste.
Contaminated PPE Designated hazardous waste bag.Includes gloves and disposable lab coats.

Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_contain Containerization cluster_final Final Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Solid Solid Waste Prep->Solid Handle in Fume Hood Liquid Liquid Waste Prep->Liquid Handle in Fume Hood Labware Contaminated Labware Prep->Labware Handle in Fume Hood PPE_waste Contaminated PPE Prep->PPE_waste Handle in Fume Hood Solid_Cont Sealable HDPE Container Solid->Solid_Cont Liquid_Cont Leak-Proof Solvent Waste Container Liquid->Liquid_Cont Labware_Cont Designated Labware Waste Container Labware->Labware_Cont PPE_Cont Hazardous Waste Bag PPE_waste->PPE_Cont Label Label All Containers: 'Hazardous Waste' Full Chemical Name Date Solid_Cont->Label Liquid_Cont->Label Labware_Cont->Label PPE_Cont->Label Store Store in Designated Waste Accumulation Area Label->Store EHS Arrange for Pickup by Institutional EHS or Licensed Contractor Store->EHS

Caption: Disposal workflow for this compound.

Protocol Steps:

  • Segregation: At the point of generation, carefully segregate the waste into the categories outlined in Table 1.

  • Containerization: Place each type of waste into its designated, compatible container. Ensure that liquid waste containers are not filled to more than 80% capacity to allow for vapor expansion.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended method of disposal for organobromine and pyridine compounds is high-temperature incineration.[3] Never dispose of this compound or its waste down the drain or in the regular trash.[3]

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer laboratory environment. The principles of hazard assessment, proper segregation, and compliant disposal are paramount in upholding our commitment to safety and environmental stewardship.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of TMS-L-proline.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Federal Register. (2000, March 17). Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.